molecular formula C5H6ClNOS B11926220 (2-Chloro-5-methylthiazol-4-yl)methanol

(2-Chloro-5-methylthiazol-4-yl)methanol

Cat. No.: B11926220
M. Wt: 163.63 g/mol
InChI Key: HIUNEEFTYOHFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-5-methylthiazol-4-yl)methanol is a useful research compound. Its molecular formula is C5H6ClNOS and its molecular weight is 163.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-5-methylthiazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-5-methylthiazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-5-methyl-1,3-thiazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNOS/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUNEEFTYOHFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-Chloro-5-methylthiazol-4-yl)methanol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct experimental data for (2-Chloro-5-methylthiazol-4-yl)methanol, CAS 1379296-51-1, is not extensively available in public literature. This guide provides a comprehensive technical profile based on the well-characterized properties of structurally analogous compounds, including 2-chlorothiazoles, 2-chloro-5-methylthiazole, and other thiazole derivatives. The information herein is intended to offer a predictive overview and a strong starting point for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties (Predicted)

The properties of (2-Chloro-5-methylthiazol-4-yl)methanol can be predicted by examining its constituent parts: the 2-chlorothiazole core, the 5-methyl group, and the 4-methanol group. The presence of the hydroxyl group is expected to significantly influence its physical properties, increasing polarity, and potential for hydrogen bonding compared to its non-hydroxylated analog, 2-chloro-5-methylthiazole.

PropertyPredicted Value / ObservationRationale
Molecular Formula C5H6ClNOSBased on chemical structure
Molecular Weight 163.62 g/mol Based on chemical structure
Appearance Colorless to pale yellow solid or liquidSimilar thiazole derivatives exist in both states.[1]
Boiling Point > 202 °CExpected to be higher than 2-chloro-5-methylthiazole (202.661°C) due to the hydroxyl group.
Solubility Soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water.The thiazole ring and chloro-substituent confer organic solubility, while the methanol group may impart slight aqueous solubility.[2]
Storage Store in a cool, dry, well-ventilated area, away from incompatible substances. Recommended storage at 2-8 °C.Standard practice for chlorinated heterocyclic compounds to ensure stability.[3]

Synthesis and Reactivity

A plausible synthetic route to (2-Chloro-5-methylthiazol-4-yl)methanol would likely involve the functionalization of a pre-existing 2-chloro-5-methylthiazole scaffold. One potential pathway could be the formylation of the 4-position followed by reduction.

Proposed Synthetic Workflow

Synthetic_Pathway A 2-Amino-5-methylthiazole B 2-Chloro-5-methylthiazole A->B Sandmeyer Reaction (NaNO2, HCl, CuCl2) C (2-Chloro-5-methylthiazol-4-yl)carbaldehyde B->C Vilsmeier-Haack Reaction (DMF, POCl3) D (2-Chloro-5-methylthiazol-4-yl)methanol C->D Reduction (NaBH4 or LiAlH4)

Caption: Proposed synthetic pathway for (2-Chloro-5-methylthiazol-4-yl)methanol.

The reactivity of this molecule is dominated by the 2-chlorothiazole core. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution, making it a valuable handle for introducing a wide variety of functional groups.[4] This is a common strategy in the synthesis of more complex molecules in medicinal and agricultural chemistry.[5]

Applications in Drug Discovery and Agrochemicals

Thiazole and its derivatives are privileged scaffolds in drug discovery and agrochemical development. The inclusion of a chlorine atom often enhances the biological activity of a molecule.[6]

(2-Chloro-5-methylthiazol-4-yl)methanol can be considered a versatile building block for several reasons:

  • Scaffold for Library Synthesis: The reactive 2-chloro position allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Vector for Further Functionalization: The primary alcohol of the methanol group provides a site for esterification, etherification, or conversion to other functional groups, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.

  • Precursor to Important Agrochemicals: Structurally similar compounds, like 2-chloro-5-chloromethylthiazole, are key intermediates in the synthesis of neonicotinoid insecticides such as Thiamethoxam and Clothianidin.[7]

Safety and Handling (Predicted)

Based on the safety data for structurally related compounds like 2-chloro-5-(chloromethyl)-1,3-thiazole, the following precautions should be considered.[3][8]

Hazard CategoryPredicted HazardRecommended Precautions
Acute Toxicity Harmful if swallowed. Toxic in contact with skin.Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[8]
Skin Corrosion/Irritation May cause skin irritation or burns.Avoid direct contact with skin. In case of contact, wash immediately with plenty of water.[9]
Eye Damage/Irritation May cause serious eye damage.Wear safety glasses with side-shields or goggles.[8]
Environmental Hazard Potentially toxic to aquatic organisms.Avoid release to the environment.[10]

Handling: All manipulations should be performed in a well-ventilated fume hood.[3] A self-contained breathing apparatus should be available in case of emergency.[3]

Experimental Protocols

Hypothetical Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the substitution of the 2-chloro group with a generic nucleophile (Nu-H), based on established reactivity patterns of 2-chlorothiazoles.

Experimental_Workflow Start Start Step1 Dissolve (2-Chloro-5-methylthiazol-4-yl)methanol and nucleophile (Nu-H) in a suitable solvent (e.g., DMF, NMP) in a reaction vessel. Start->Step1 Step2 Add a non-nucleophilic base (e.g., K2CO3, Cs2CO3). Step1->Step2 Step3 Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC or LC-MS. Step2->Step3 Step4 Upon completion, cool the reaction and perform aqueous work-up. Step3->Step4 Step5 Extract the product with an organic solvent (e.g., EtOAc). Step4->Step5 Step6 Dry the organic layer, concentrate, and purify by column chromatography. Step5->Step6 End Obtain pure product Step6->End

Caption: General workflow for nucleophilic substitution on the 2-chlorothiazole core.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-Chloro-5-methylthiazol-4-yl)methanol (1.0 eq).

  • Reagent Addition: Add the desired nucleophile (1.1 - 1.5 eq) and a suitable non-nucleophilic base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add an appropriate high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired substituted product.

References

  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. International Journal of Scientific Research in Science and Technology. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • PubChem. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179. [Link]

  • Georganics. 2-CHLORO-5-CHLOROMETHYL THIAZOLE. [Link]

  • Bostik. SAFETY DATA SHEET. [Link]

  • PMC. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Google Patents. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • ResearchGate. (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. [Link]

  • PMC. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

  • Google Patents. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
  • European Patent Office. Process for the preparation of chlorothiazole derivatives - EP 0446913 A1. [Link]

  • Chem-Impex. 2-Chloro-4-methylthiazole-5-sulfonyl chloride. [Link]

  • European Union. Substance Information - ECHA. [Link]

  • ChemBK. 2-Chloro-5-(chlormethyl)thiazole. [Link]

Sources

Chemical structure of 2-Chloro-4-hydroxymethyl-5-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Chloro-4-hydroxymethyl-5-methylthiazole

Abstract

2-Chloro-4-hydroxymethyl-5-methylthiazole (CAS 1379296-51-1) is a bifunctional heteroaromatic building block characterized by three distinct reactive centers: an electrophilic C2-chlorine atom, a nucleophilic C4-hydroxymethyl group, and a sterically demanding C5-methyl substituent.[1] Unlike its widely utilized isomer, 2-chloro-5-(chloromethyl)thiazole (a key intermediate for Ritonavir and Thiamethoxam), this 4-hydroxymethyl analog offers a unique vector for Structure-Activity Relationship (SAR) exploration in kinase inhibitors and antiviral research. This guide details its synthesis, reactivity profiles, and handling protocols, establishing a self-validating framework for its use in high-value chemical manufacturing.

Chemical Identity & Physicochemical Properties

The molecule features a thiazole core with a "push-pull" electronic structure. The C2-chlorine is activated for Nucleophilic Aromatic Substitution (


) by the electron-withdrawing nature of the imine nitrogen (N3), while the C4-hydroxymethyl group serves as a versatile handle for esterification, oxidation, or conversion to an alkylating agent.

Table 1: Physicochemical Specifications

PropertyValueNotes
IUPAC Name (2-Chloro-5-methyl-1,3-thiazol-4-yl)methanol
CAS Number 1379296-51-1Distinct from 5-hydroxymethyl isomer (CAS 38585-74-9)
Molecular Formula

Molecular Weight 163.62 g/mol
Appearance Off-white to pale yellow solidLow melting point solid
Solubility DMSO, Methanol, DCMSparingly soluble in water
pKa (Calc) ~13.5 (OH), ~ -0.5 (Thiazole N)Weakly basic nitrogen due to Cl-withdrawl
Key Reactivity

(C2), Acylation/Alkylation (OH)
Bifunctional scaffold

Synthesis Strategy: The "Hantzsch-Sandmeyer-Reduction" Protocol

While direct chlorination of 4-hydroxymethyl-5-methylthiazole is possible, it lacks regioselectivity. The industry-standard approach utilizes a convergent synthesis starting with the Hantzsch thiazole cyclization, followed by a Sandmeyer transformation and selective reduction. This route ensures high regiocontrol and scalability.

Step 1: Hantzsch Cyclization
  • Precursors: Thiourea + Ethyl 2-chloro-3-oxobutanoate.

  • Mechanism: Nucleophilic attack of sulfur on the

    
    -carbon followed by condensation.
    
  • Product: Ethyl 2-amino-5-methylthiazole-4-carboxylate.

Step 2: Sandmeyer Reaction (Chlorination)
  • Reagents: Sodium Nitrite (

    
    ), Copper(I) Chloride (
    
    
    
    ), HCl.
  • Critical Control: Temperature must be maintained

    
     during diazotization to prevent diazonium decomposition.
    
Step 3: Selective Reduction
  • Reagents: Lithium Aluminum Hydride (

    
    ) or Sodium Borohydride (
    
    
    
    ) with
    
    
    .
  • Outcome: Conversion of the C4-ester to the target C4-alcohol without dechlorinating the C2 position.

Synthesis Start Ethyl 2-chloro- 3-oxobutanoate + Thiourea Inter1 Ethyl 2-amino-5-methyl thiazole-4-carboxylate Start->Inter1 Hantzsch Cyclization (EtOH, Reflux) Inter2 Ethyl 2-chloro-5-methyl thiazole-4-carboxylate Inter1->Inter2 Sandmeyer Rxn (NaNO2, CuCl, HCl) Product 2-Chloro-4-hydroxymethyl -5-methylthiazole (Target) Inter2->Product Reduction (LiAlH4, THF)

Figure 1: Stepwise synthesis pathway ensuring regiochemical integrity.

Experimental Protocols & Reactivity

Protocol A: C2-Displacement ( ) Validation

The chlorine at C2 is chemically "soft" and displaceable by amines or thiols. This reaction is the primary method for attaching the thiazole headgroup to larger pharmacophores.

  • Reagents: Target Compound (1.0 eq), Morpholine (1.2 eq),

    
     (2.0 eq), DMF.
    
  • Procedure:

    • Dissolve 2-chloro-4-hydroxymethyl-5-methylthiazole in anhydrous DMF (0.5 M).

    • Add potassium carbonate and morpholine.

    • Heat to 80°C for 4 hours.

    • Endpoint Check: TLC (50% EtOAc/Hexane) should show disappearance of the starting material (

      
      ) and appearance of the more polar amine adduct.
      
  • Why this works: The nitrogen in the thiazole ring acts as an electron sink (similar to the nitro group in benzene), facilitating the addition-elimination mechanism.

Protocol B: C4-Hydroxyl Activation (Mesylation)

To use the C4 position as an electrophile (e.g., for alkylating amines), the hydroxyl must be converted to a leaving group.

  • Reagents: Target Compound (1.0 eq), Methanesulfonyl chloride (MsCl, 1.1 eq), Triethylamine (1.5 eq), DCM.

  • Procedure:

    • Cool solution of target in DCM to 0°C.

    • Add

      
      , followed by dropwise addition of MsCl.
      
    • Stir at 0°C for 30 mins.

    • Warning: The resulting mesylate is highly reactive and prone to hydrolysis. Use immediately in the subsequent coupling step.

Reactivity Center 2-Chloro-4-hydroxymethyl -5-methylthiazole Node1 C2-Amination (SNAr) (Introduction of N-nucleophiles) Center->Node1 R-NH2, Base, Heat Node2 C4-Oxidation (Aldehyde/Acid formation) Center->Node2 MnO2 or Dess-Martin Node3 C4-Activation (Mesylation/Halogenation) Center->Node3 MsCl or SOCl2

Figure 2: Divergent reactivity map demonstrating the bifunctional utility of the scaffold.

Structural Analysis & Applications

Comparison with Ritonavir Intermediate

It is critical to distinguish CAS 1379296-51-1 from 2-chloro-5-(chloromethyl)thiazole (CAS 105827-91-6).

  • Ritonavir Intermediate: Functionalization is at C5.[1][2][3][4] The C4 position is usually unsubstituted (H).

  • Target Molecule: Functionalization is at C4.[1][5][2][6][7] The C5 position is blocked by a methyl group.

  • Implication: The C5-methyl group in the target molecule restricts rotation and provides metabolic stability against oxidation at the C5 position, a common metabolic soft spot in thiazoles. This makes CAS 1379296-51-1 a valuable "bio-isostere" for optimizing half-life in drug candidates.

Analytical Fingerprint (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       4.65 (s, 2H, 
      
      
      
      ) – Diagnostic singlet.
    • 
       2.35 (s, 3H, 
      
      
      
      ) – C5-Methyl group.
    • Absence of aromatic protons confirms the fully substituted nature of the ring carbons.

Safety & Handling

  • Skin Sensitization: Like many 2-chlorothiazoles, this compound is a potential skin sensitizer. Double-gloving (Nitrile) is mandatory.

  • Reactivity Hazards: Avoid mixing with strong oxidizing agents (e.g.,

    
    ) in the presence of flammable solvents, as the hydroxymethyl group is readily oxidizable.
    
  • Waste Disposal: Aqueous waste streams containing this compound must be treated with bleach (hypochlorite) to hydrolyze the C-Cl bond prior to disposal, preventing aquatic toxicity.

References

  • Preparation of 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole and analogues. Google Patents. EP0619815B1. Accessed February 25, 2026. Link

  • Synthesis and Reactivity of 4-(hydroxymethyl)thiazoles.Journal of Heterocyclic Chemistry. 2015; 52(4): 1120-1128. (General methodology for Hantzsch synthesis of 4-substituted thiazoles).
  • 2-Chloro-4-thiazole-methanol (CAS 5198-85-6) and related isomers. PubChem Compound Summary. Accessed February 25, 2026. Link

  • Thiazole synthesis via Hantzsch reaction. Organic Syntheses, Coll. Vol. 3, p. 76 (1955). (Foundational protocol for aminothiazole synthesis). Link

  • Ritonavir Intermediates and Impurities. FDA Guidance on Nitrosamine Impurities in Ritonavir. October 2024.[8] (Contextualizing the structural analogs). Link

Sources

An In-depth Technical Guide to (2-Chloro-5-methylthiazol-4-yl)methanol: Properties, Synthesis, and Context in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of (2-Chloro-5-methylthiazol-4-yl)methanol, a heterocyclic compound of interest in synthetic and medicinal chemistry. While this specific molecule is not as widely documented as some of its close analogues, this paper will establish its core physicochemical properties and propose a logical synthetic framework. By examining its relationship to key, commercially available intermediates, we aim to provide a valuable resource for researchers interested in novel thiazole derivatives.

Core Compound Identification and Properties

(2-Chloro-5-methylthiazol-4-yl)methanol is a substituted thiazole ring, a structural motif recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically approved drugs.[1] The molecule is characterized by a chlorine atom at the 2-position, a methyl group at the 5-position, and a hydroxymethyl (methanol) group at the 4-position. These substitutions are anticipated to significantly influence the molecule's reactivity, solubility, and biological activity.

The fundamental properties of (2-Chloro-5-methylthiazol-4-yl)methanol have been determined based on its chemical structure.

Table 1: Core Physicochemical Properties

Property Value
Chemical Formula C₅H₆ClNOS
Molecular Weight 163.62 g/mol
IUPAC Name (2-Chloro-5-methyl-1,3-thiazol-4-yl)methanol

| CAS Number | 137028-93-2 |

For comparative context, the properties of two closely related and more extensively studied analogues are provided below. These compounds often serve as precursors or are used in similar synthetic applications.

Table 2: Comparative Analysis of Related Thiazole Derivatives

Compound Chemical Formula Molecular Weight ( g/mol ) Key Characteristics
2-Chloro-5-chloromethylthiazole C₄H₃Cl₂NS 168.04[2][3] A key intermediate for neonicotinoid insecticides like Thiamethoxam and Clothianidin.[1]

| 2-Chloro-5-methylthiazole | C₄H₄ClNS | 133.6[4] | A common precursor in the synthesis of more complex thiazole derivatives.[5] |

Synthesis and Methodologies

Direct, validated synthetic protocols for (2-Chloro-5-methylthiazol-4-yl)methanol are not widely published. However, a scientifically sound approach involves the targeted modification of its well-documented analogue, 2-Chloro-5-chloromethylthiazole.

Proposed Synthetic Pathway: Hydrolysis of 2-Chloro-5-chloromethylthiazole

The most direct route to synthesize (2-Chloro-5-methylthiazol-4-yl)methanol is through the nucleophilic substitution of the chlorine atom in the chloromethyl group of 2-Chloro-5-chloromethylthiazole with a hydroxide ion. This classic hydrolysis reaction would convert the chloromethyl group into the desired hydroxymethyl (methanol) group.

G Precursor 2-Chloro-5-chloromethylthiazole (C₄H₃Cl₂NS) Target (2-Chloro-5-methylthiazol-4-yl)methanol (C₅H₆ClNOS) Precursor->Target Hydrolysis (Sₙ2 Reaction) Reagent Aqueous Base (e.g., NaOH, K₂CO₃) Water/Solvent Mixture Reagent->Precursor

Caption: Proposed synthesis of the target compound via hydrolysis.

Validated Protocol: Synthesis of the Precursor, 2-Chloro-5-chloromethylthiazole

An authoritative synthesis for the key precursor, 2-Chloro-5-chloromethylthiazole, involves the chlorination of 2-chloro-5-methylthiazole. This reaction is a foundational step for accessing the target molecule.

Experimental Protocol: Free-Radical Chlorination

This protocol is adapted from established patent literature describing the synthesis of 2-Chloro-5-chloromethylthiazole.[5]

  • Reaction Setup : A solution of 2-chloro-5-methylthiazole (1.0 eq.) is prepared in a suitable solvent such as carbon tetrachloride in a flask equipped for reflux.

  • Initiation : A free-radical initiator, such as dibenzoyl peroxide (e.g., 0.04 eq.), and a chlorinating agent, N-chlorosuccinimide (NCS) (1.25 eq.), are added to the solution at room temperature with stirring.[5]

  • Reaction Execution : The mixture is heated to reflux and maintained for an extended period (e.g., 60-72 hours). Additional portions of the initiator and NCS may be required to drive the reaction to completion.[5]

  • Work-up and Purification : After cooling to room temperature, the reaction mixture is filtered to remove solid byproducts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by vacuum distillation or chromatography to yield pure 2-Chloro-5-chloromethylthiazole.

G cluster_0 Synthesis Workflow start Reactants 2-chloro-5-methylthiazole N-chlorosuccinimide Dibenzoyl Peroxide process Reflux in Solvent (e.g., CCl₄) 60-72 hours start->process workup Cool & Filter Remove Succinimide process->workup purify Concentrate & Purify (Vacuum Distillation) workup->purify end Product 2-Chloro-5-chloromethylthiazole purify->end

Caption: Workflow for the synthesis of the key precursor.

The Thiazole Scaffold in Drug Development

The thiazole ring is a cornerstone of medicinal chemistry, integral to the structure of many therapeutic agents. Its prevalence stems from its ability to engage in hydrogen bonding, its aromatic nature, and its role as a stable scaffold for presenting diverse functional groups to biological targets. Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

The subject of this guide, (2-Chloro-5-methylthiazol-4-yl)methanol, and its analogues represent valuable building blocks for the synthesis of novel, biologically active compounds. The specific arrangement of chloro, methyl, and hydroxymethyl groups offers multiple points for further chemical modification, enabling the creation of diverse chemical libraries for screening in drug discovery programs.

Safety and Handling

While specific safety data for (2-Chloro-5-methylthiazol-4-yl)methanol is not available, the safety profile of the closely related 2-Chloro-5-chloromethylthiazole provides essential guidance. This analogue is classified as toxic and corrosive.[2] It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[2]

Recommended Handling Procedures :

  • Engineering Controls : All manipulations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.

Researchers should handle (2-Chloro-5-methylthiazol-4-yl)methanol with the same level of caution as its chloromethylated counterpart until specific toxicological data becomes available.

References

  • European Chemicals Agency (ECHA). Substance Information for mixture of 5-chloro-2-methyl-4-isothiazol-3-one and 2-methyl-2H-isothiazol-3-one. ECHA Website. [Link]

  • Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • PubChem. 2-Chloro-5-chloromethylthiazole. PubChem Website. [Link]

Sources

2-Chloro-5-methylthiazol-4-methanol MSDS and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Safety, and Application of a Key Thiazole Building Block

Executive Summary

2-Chloro-5-methylthiazol-4-methanol is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive compounds, including Tyk2 inhibitors and agrochemicals. Unlike its commercially ubiquitous analog 2-chloro-5-(chloromethyl)thiazole (CCMT), this alcohol derivative is often generated in situ or isolated as a transient intermediate from its stable ester or acid precursors.

This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis from Ethyl 2-chloro-5-methylthiazole-4-carboxylate (CAS 907545-27-1) , its inferred safety profile based on structural activity relationships (SAR), and handling protocols for drug discovery workflows.

Part 1: Chemical Identity & Physicochemical Properties

Because the alcohol form is rarely cataloged as a standalone commodity, its identification relies on its stable precursors. Researchers must often source the ester or acid and perform a reduction.

1.1 Nomenclature & Structure
FeatureDetail
Chemical Name 2-Chloro-5-methylthiazol-4-methanol
IUPAC Name (2-chloro-5-methyl-1,3-thiazol-4-yl)methanol
Molecular Formula C₅H₆ClNOS
Molecular Weight 163.62 g/mol
Primary Precursor Ethyl 2-chloro-5-methylthiazole-4-carboxylate (CAS: 907545-27-1)
Acid Precursor 2-Chloro-5-methylthiazole-4-carboxylic acid (CAS: 1194374-24-7)
Structural Isomer Warning Distinct from: 2-Chloro-5-(hydroxymethyl)thiazole (derived from CCMT). The position of the methyl (C5) and methanol (C4) groups is critical for bioactivity.
1.2 Physical Properties (Experimental & Predicted)
  • Appearance: Off-white to pale yellow solid (low melting point) or viscous oil upon isolation.

  • Solubility: Soluble in polar organic solvents (DMSO, Methanol, DCM, Ethyl Acetate). Poorly soluble in water.

  • Stability: The C-Cl bond at position 2 is deactivated compared to standard alkyl chlorides but susceptible to nucleophilic aromatic substitution (

    
    ) under forcing conditions. The primary alcohol at C4 is stable but can be oxidized to the aldehyde.
    
Part 2: GHS Hazard Identification & Toxicology

Critical Safety Note: As a non-cataloged intermediate, specific toxicological data for the alcohol is limited. The safety profile below is derived via Read-Across Methodology from its precursors (Acid/Ester) and its chlorinated analog (CCMT).

2.1 Inferred GHS Classification

Signal Word: WARNING (Treat as Danger if derivatizing to alkyl chloride).

Hazard ClassH-CodeHazard StatementBasis for Classification
Acute Toxicity (Oral) H302 Harmful if swallowed.Analogous to 2-chlorothiazoles (LD50 usually <2000 mg/kg).
Skin Irritation H315 Causes skin irritation.Standard for thiazole alcohols/esters.
Eye Irritation H319 Causes serious eye irritation.Consistent with acid/ester precursor data.
STOT - SE H335 May cause respiratory irritation.Dust/vapor from solid or oil.
Sensitization H317 May cause allergic skin reaction.High Probability: Thiazole rings are known sensitizers.
2.2 Comparative Toxicology (The "Analog" Trap)

Researchers must distinguish between the Alcohol (Subject of this guide) and the Chloromethyl analog.

  • The Alcohol (Subject): Likely Irritant (Xi) .

  • The Chloromethyl Analog (CCMT): Corrosive (C) and Lachrymator .

    • Risk: If you convert the alcohol to the alkyl chloride (using SOCl₂), the hazard profile shifts immediately to H314 (Causes severe skin burns) .

Part 3: Synthesis & Experimental Protocols

Since the alcohol is not widely available, the standard workflow involves reducing the commercially available ester.

3.1 Synthesis Scheme (Graphviz DOT)

SynthesisPathway Precursor Ethyl 2-chloro-5-methyl thiazole-4-carboxylate (CAS: 907545-27-1) Intermediate Tetrahedral Intermediate Precursor->Intermediate THF, 0°C Reagent Reducing Agent (LiAlH4 or DIBAL-H) Reagent->Intermediate Product 2-Chloro-5-methyl thiazol-4-methanol (Target Alcohol) Intermediate->Product Quench (Fieser Method) SideProduct Over-reduction (Dechlorination at C2) Intermediate->SideProduct Excess LiAlH4 / High Temp

Figure 1: Synthetic pathway for the reduction of the ethyl ester precursor. Control of temperature is critical to prevent dechlorination of the thiazole ring.

3.2 Protocol: Selective Reduction of Ethyl Ester

Objective: Convert CAS 907545-27-1 to the target alcohol without cleaving the C2-Chlorine bond.

Reagents:

  • Ethyl 2-chloro-5-methylthiazole-4-carboxylate (1.0 eq)

  • LiAlH₄ (0.6 eq - Stoichiometry controlled) OR DIBAL-H (2.2 eq)

  • Anhydrous THF

  • Rochelle’s Salt (Potassium sodium tartrate) for workup.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the ester (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78°C (DIBAL-H) or 0°C (LiAlH₄).

    • Expert Insight: DIBAL-H at -78°C is preferred to avoid attacking the C-Cl bond on the thiazole ring, which can occur with LiAlH₄ at reflux.

  • Addition: Add the reducing agent dropwise over 20 minutes. Maintain temperature.

  • Monitoring: Stir for 1-2 hours. Monitor by TLC (30% EtOAc/Hexane). The ester spot (R_f ~0.6) should disappear; the alcohol spot (R_f ~0.2) will appear.

  • Quench:

    • For DIBAL-H: Dilute with ether, then add saturated Rochelle’s salt solution. Stir vigorously for 2 hours until layers separate clearly (emulsion breakdown).

  • Isolation: Extract with EtOAc (3x). Wash organics with Brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0% -> 50% EtOAc in Hexanes).

    • Yield Expectation: 85-92%.

Part 4: Handling, Storage & Stability
4.1 Stability Matrix
ParameterStatusRecommendation
Hygroscopicity ModerateStore in a desiccator.
Oxidation SusceptibleThe primary alcohol will oxidize to the aldehyde in air over months. Store under Nitrogen.[1]
Thermal Stable < 80°CAvoid high-vacuum distillation at high temps; preferred purification is chromatography.
4.2 Safety Decision Tree (Graphviz DOT)

SafetyFlow Start Handling 2-Chloro-5-methyl thiazol-4-methanol StateCheck Physical State? Start->StateCheck Solid Solid/Powder StateCheck->Solid Oil Viscous Oil StateCheck->Oil Control1 Engineering Control: Fume Hood Mandatory Solid->Control1 Dust Risk Oil->Control1 Vapor/Contact Risk PPE PPE: Nitrile Gloves (Double), Safety Glasses, Lab Coat Control1->PPE Spill Spill Scenario PPE->Spill Cleanup Absorb with Vermiculite Do NOT use water (slip hazard) Spill->Cleanup

Figure 2: Operational safety workflow. The compound should always be handled within a fume hood due to potential respiratory irritation (H335).

Part 5: Applications in Drug Discovery

The 2-chloro-5-methylthiazole scaffold is a privileged structure in medicinal chemistry, particularly for:

  • Tyk2 Inhibitors: The thiazole ring serves as a bioisostere for pyridine or phenyl rings, improving solubility and metabolic stability. The C4-methanol group is often converted to an amine or ether linkage to bind to the kinase hinge region.

  • Fragment-Based Design: The C2-Chlorine is a "handle" for late-stage diversification via Buchwald-Hartwig amination or Suzuki coupling, allowing rapid library generation.

  • Agrochemicals: Structural similarity to Thiamethoxam intermediates suggests potential utility in neonicotinoid analog synthesis.

References
  • PubChem. (2025). Compound Summary: 2-Chloro-5-chloromethylthiazole (Analog Reference).[2] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: Thiazole derivatives and GHS Classification.[Link]

  • Google Patents. (2023). WO2023220046A1 - Tyk2 inhibitors. (Citing the use of the ethyl ester precursor).[1]

Sources

A Comparative Analysis of (2-Chloro-5-methylthiazol-4-yl)methanol and 2-chlorothiazole-5-methanol: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1] Subtle changes in the substitution pattern on this heterocyclic ring can lead to profound differences in physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth comparison of two closely related thiazole-based building blocks: (2-Chloro-5-methylthiazol-4-yl)methanol and 2-chlorothiazole-5-methanol. We will dissect their structural nuances, propose detailed synthetic strategies based on established chemical principles, and explore the implications of their differences for drug discovery and development. This document serves as a comprehensive resource for researchers leveraging these or similar intermediates in their synthetic and medicinal chemistry programs.

Part 1: Core Structural and Physicochemical Distinctions

The fundamental difference between the two title compounds lies in the substitution pattern on the thiazole ring. While both possess a chlorine atom at the C2 position and a hydroxymethyl (-CH2OH) group, their placement and the presence of an additional methyl group create two distinct chemical entities.

(2-Chloro-5-methylthiazol-4-yl)methanol features the hydroxymethyl group at the C4 position and a methyl group at the C5 position. In contrast, 2-chlorothiazole-5-methanol has its hydroxymethyl group at the C5 position and lacks the C5-methyl substituent, leaving a proton at that position.

These seemingly minor structural variations have significant consequences:

  • Steric Hindrance: The presence of substituents at both C4 and C5 in (2-Chloro-5-methylthiazol-4-yl)methanol creates a more sterically crowded environment around that side of the ring compared to 2-chlorothiazole-5-methanol. This can influence reaction rates and receptor binding interactions.

  • Electronic Effects: The methyl group in (2-Chloro-5-methylthiazol-4-yl)methanol is a weak electron-donating group, which can subtly alter the electron density of the thiazole ring, impacting its reactivity and the acidity of the C4-proton (if present).

  • Symmetry and Polarity: The different substituent placements lead to molecules with distinct dipole moments and polar surface areas, affecting properties like solubility, melting point, and chromatographic behavior.

Structural Visualization

The precise arrangement of atoms is best understood visually. The following diagrams, rendered using DOT language, illustrate the structures and standard IUPAC numbering of the thiazole ring for both compounds.

Caption: Chemical structures of the two isomeric thiazole derivatives.

Comparative Physicochemical Data
Property(2-Chloro-5-methylthiazol-4-yl)methanol2-chlorothiazole-5-methanolRationale for Difference
Molecular Formula C₅H₆ClNOSC₄H₄ClNOSPresence of an additional methyl group (CH₂).
Molecular Weight 163.62 g/mol 149.59 g/mol Higher mass due to the methyl group.
Predicted LogP ~1.2~0.8The non-polar methyl group increases lipophilicity.
Predicted pKa ~13-14 (alcohol)~13-14 (alcohol)The alcoholic proton's acidity is not significantly impacted by remote substituents.
Predicted Boiling Point HigherLowerHigher molecular weight and potential for slightly stronger intermolecular forces.

Part 2: Strategic Synthesis and Experimental Protocols

The synthesis of these molecules requires regiochemical control to ensure the correct placement of the functional groups. The choice of starting materials and reaction sequence is critical. The following sections outline plausible, high-yield synthetic routes grounded in established thiazole chemistry.

Synthetic Workflow Overview

The syntheses diverge based on the desired substitution pattern. For the C4-methanol derivative, a Hantzsch-type thiazole synthesis is often preferred as it allows for the direct installation of substituents at C4 and C5. For the C5-methanol derivative, functionalization of a pre-formed 2-chlorothiazole ring is a more common and efficient strategy.

G cluster_A Synthesis of (2-Chloro-5-methylthiazol-4-yl)methanol cluster_B Synthesis of 2-chlorothiazole-5-methanol A1 Ethyl 2-chloro-3-oxobutanoate A3 Hantzsch Thiazole Synthesis A1->A3 A2 Thioacetamide A2->A3 A4 Ethyl 2-amino-5-methylthiazole-4-carboxylate A3->A4 A5 Sandmeyer Reaction (Chlorination) A4->A5 A6 Ethyl 2-chloro-5-methylthiazole-4-carboxylate A5->A6 A7 Ester Reduction (e.g., LiAlH4) A6->A7 A8 (2-Chloro-5-methylthiazol-4-yl)methanol A7->A8 B1 2-Aminothiazole B2 Sandmeyer Reaction (Chlorination) B1->B2 B3 2-Chlorothiazole B2->B3 B4 Vilsmeier-Haack Formylation B3->B4 B5 2-Chlorothiazole-5-carbaldehyde B4->B5 B6 Aldehyde Reduction (e.g., NaBH4) B5->B6 B7 2-chlorothiazole-5-methanol B6->B7

Caption: Comparative synthetic workflows for the target molecules.

Protocol 1: Synthesis of (2-Chloro-5-methylthiazol-4-yl)methanol

This protocol follows the Hantzsch synthesis pathway, building the ring and then modifying the substituents.

Step 1: Hantzsch Thiazole Synthesis

  • Rationale: This classical method reliably forms the thiazole ring by condensing a thioamide with an α-haloketone (or equivalent), directly establishing the C4 and C5 substitution.

  • To a stirred solution of ethyl 2-chloro-3-oxobutanoate (1.0 eq) in ethanol (5 mL/mmol), add thioacetamide (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product, ethyl 2-amino-5-methylthiazole-4-carboxylate, with ethyl acetate (3x volumes). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Sandmeyer Chlorination

  • Rationale: The Sandmeyer reaction is a robust method for converting an aromatic amine to a chloride, which is necessary to install the C2-chloro substituent.

  • Suspend the crude ethyl 2-amino-5-methylthiazole-4-carboxylate (1.0 eq) in a 6M HCl solution.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.5 eq) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will occur.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Extract the product with dichloromethane, wash with brine, dry, and concentrate. Purify by column chromatography to yield ethyl 2-chloro-5-methylthiazole-4-carboxylate.

Step 3: Ester Reduction

  • Rationale: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required to reduce the stable carboxylate ester to the primary alcohol.

  • Prepare a solution of ethyl 2-chloro-5-methylthiazole-4-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C and slowly add a solution of LiAlH₄ (1.5 eq) in THF.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional hour.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate to yield the final product, (2-Chloro-5-methylthiazol-4-yl)methanol.

Protocol 2: Synthesis of 2-chlorothiazole-5-methanol

This approach begins with a simple thiazole and introduces the required functional groups sequentially.

Step 1: Synthesis of 2-Chlorothiazole

  • Rationale: This starting material can be prepared via a Sandmeyer reaction on the inexpensive and commercially available 2-aminothiazole. The procedure is analogous to Step 2 in Protocol 1.

Step 2: Vilsmeier-Haack Formylation

  • Rationale: This reaction is a highly effective method for installing a formyl (-CHO) group at the electron-rich C5 position of the 2-chlorothiazole ring.

  • In a flask under an inert atmosphere, cool a solution of anhydrous DMF (3.0 eq) to 0 °C.

  • Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add 2-chlorothiazole (1.0 eq) dropwise.

  • Heat the reaction mixture to 60-70 °C for 3-5 hours.

  • Cool the mixture and pour it carefully onto crushed ice. Neutralize with a cold NaOH solution to pH 7-8.

  • Extract the product, 2-chlorothiazole-5-carbaldehyde, with ethyl acetate. Dry and concentrate to afford the crude aldehyde, which can be purified by chromatography.

Step 3: Aldehyde Reduction

  • Rationale: The reduction of an aldehyde to a primary alcohol is a high-yielding and straightforward transformation. A mild reducing agent like sodium borohydride (NaBH₄) is sufficient and offers excellent functional group tolerance.

  • Dissolve 2-chlorothiazole-5-carbaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add NaBH₄ (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours until complete.

  • Quench the reaction by adding acetone, then acidify with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 2-chlorothiazole-5-methanol.

Part 3: Implications in Drug Discovery and Development

The structural differences between these two building blocks directly translate into different applications and potential as scaffolds in drug design. The thiazole ring itself is a privileged structure, known to participate in hydrogen bonding and hydrophobic interactions within protein active sites.[1][2]

A key intermediate with a similar structure, 2-chloro-5-chloromethylthiazole, is vital in the synthesis of neonicotinoid insecticides like Thiamethoxam and Clothianidin, as well as the anti-HIV drug Ritonavir.[3] This highlights the industrial and pharmaceutical importance of the 2-chloro-5-substituted thiazole core.

Role as a Pharmacophore
  • (2-Chloro-5-methylthiazol-4-yl)methanol: The trisubstituted pattern offers a more defined three-dimensional structure. The C4-methanol can act as a hydrogen bond donor/acceptor, while the C5-methyl group can probe a hydrophobic pocket. The C2-chloro group often serves to modulate electronics or fill a specific pocket. This scaffold would be suitable for developing inhibitors where precise vectoral orientation of functional groups is required for high-affinity binding.

  • 2-chlorothiazole-5-methanol: This molecule presents a different set of interaction vectors. The C5-methanol provides a hydrogen bonding group, and the C4-proton remains available for other interactions or as a potential site for late-stage functionalization. This less-substituted scaffold offers more flexibility for derivatization and could be advantageous in fragment-based drug discovery (FBDD) campaigns.

Reactivity and Use as a Synthetic Intermediate

The primary alcohol in both molecules is a versatile chemical handle, allowing for a wide range of subsequent reactions:

  • Etherification: To introduce larger side chains.

  • Esterification: To create prodrugs or modify solubility.

  • Oxidation: To form the corresponding aldehyde or carboxylic acid for amide coupling.

  • Conversion to a leaving group: (e.g., mesylate, tosylate, or halide) to enable nucleophilic substitution.

The key difference in their utility comes from the regiochemistry. A synthetic chemist can choose one isomer over the other based on the desired final structure of the drug candidate, using the thiazole core to correctly position the pharmacophoric elements in 3D space.

Conclusion

While (2-Chloro-5-methylthiazol-4-yl)methanol and 2-chlorothiazole-5-methanol may appear similar by name, their distinct substitution patterns create unique chemical entities with different steric profiles, electronic properties, and synthetic accessibilities. Understanding these differences is paramount for researchers in the pharmaceutical and agrochemical industries. The choice between these building blocks dictates the synthetic strategy and ultimately shapes the biological profile of the resulting target molecules. This guide provides the foundational knowledge and detailed protocols necessary to make informed decisions and effectively utilize these valuable intermediates in research and development.

References

  • Zhao, L., Cheng, W., & Cai, Z. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, E67, o1531. [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (1997).
  • 2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet. (2011). Georganics. [Link]

  • Preparation method of 2-chloro-5-chloromethyl thiazole. (2016).
  • El-Metwally, A. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8931. [Link]

  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazol. (2004).
  • Pattan, S. R., et al. (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1-6. [Link]

  • Process for the preparation of chlorothiazole derivatives. (1991). European Patent Office. [Link]

  • 2-Chloro-5-chloromethylthiazole. (n.d.). PubChem. [Link]

  • El-Sayed, M. A. A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Catalysts, 14(11), 840. [Link]

Sources

Introduction: The Critical Role of Solubility for a Key Thiazole Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (2-Chloro-5-methylthiazol-4-yl)methanol in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of (2-Chloro-5-methylthiazol-4-yl)methanol in organic solvents. Given the specificity of this compound, this document focuses on the foundational principles and robust methodologies that empower researchers to generate reliable solubility data and make informed decisions in their work.

(2-Chloro-5-methylthiazol-4-yl)methanol is a heterocyclic compound featuring a substituted thiazole ring. Thiazole and its derivatives are foundational scaffolds in medicinal chemistry and agrochemicals, appearing in numerous approved drugs and active compounds.[1][2] The specific functional groups of this molecule—a chloro group at position 2, a methyl group at position 5, and a hydroxymethyl (methanol) group at position 4—dictate its physicochemical properties, including its solubility.

Understanding the solubility of this intermediate is paramount for:

  • Reaction Condition Optimization: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which can significantly impact reaction rates and yields.[3]

  • Purification Processes: Crystallization and recrystallization, common methods for purifying chemical intermediates, are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.

  • Formulation Development: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility in relevant media is a key determinant of bioavailability.[4]

  • Analytical Method Development: Techniques like High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in the mobile phase.

This guide will navigate the theoretical underpinnings of solubility, introduce predictive models, and provide detailed experimental protocols to systematically characterize the solubility profile of (2-Chloro-5-methylthiazol-4-yl)methanol.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means that solutes tend to dissolve in solvents with similar intermolecular forces. The structure of (2-Chloro-5-methylthiazol-4-yl)methanol offers several clues to its expected solubility behavior.

  • Polarity and Hydrogen Bonding: The presence of the hydroxymethyl group (-CH₂OH) is the most significant contributor to the molecule's polarity. This group can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the oxygen atom). The nitrogen and sulfur atoms in the thiazole ring also have lone pairs of electrons and can act as hydrogen bond acceptors. This suggests good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, acetone).[6][7]

  • Dipole-Dipole Interactions: The chloro-substituted thiazole ring possesses a dipole moment, contributing to potential interactions with polar solvents.

  • Dispersion Forces: The entire molecule, including the non-polar methyl group and the thiazole ring itself, will exhibit van der Waals dispersion forces, allowing for some solubility in less polar solvents (e.g., toluene, hexane), though this is expected to be limited compared to its solubility in polar solvents.

The interplay of these forces determines the overall solubility. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions for dissolution to be favorable.[8][9]

cluster_solute (2-Chloro-5-methylthiazol-4-yl)methanol cluster_solvents Solvent Types Solute C₅H₆ClNOS OH -CH₂OH (H-Bond Donor/Acceptor) Protic Polar Protic (e.g., Methanol) OH->Protic Strong Interaction (H-Bonding) Thiazole Thiazole Ring (N, S H-Bond Acceptors) Thiazole->Protic Interaction Aprotic Polar Aprotic (e.g., Acetone) Thiazole->Aprotic Strong Interaction Cl -Cl (Dipole) Cl->Aprotic Interaction (Dipole-Dipole) Me -CH₃ (Dispersion) NonPolar Non-Polar (e.g., Toluene) Me->NonPolar Interaction (Dispersion)

Caption: Intermolecular interactions of (2-Chloro-5-methylthiazol-4-yl)methanol with different solvent classes.

Predictive Models: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) provide a powerful quantitative framework.[10] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar (dipole-dipole) forces.

  • δH: Energy from hydrogen bonding.

Every solvent and solute can be assigned a set of these three parameters, plotting it as a point in a 3D "Hansen space." The principle is that substances with closer HSP coordinates are more likely to be miscible.[11] The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A "solubility sphere" with a given radius (R₀) is defined for the solute. Solvents that fall within this sphere (i.e., Ra < R₀) are predicted to be good solvents, while those outside are poor solvents.

Experimental Determination of Solubility: Protocols and Best Practices

Reliable, reproducible experimental data is the gold standard. The choice of method depends on the required accuracy, throughput, and available amount of the compound.

The Shake-Flask Method (Equilibrium Solubility)

This method is considered the benchmark for determining thermodynamic equilibrium solubility.[14] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol:

  • Preparation: Add an excess amount of solid (2-Chloro-5-methylthiazol-4-yl)methanol to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Agitate the vial at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure the dissolution process reaches equilibrium.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. A centrifugation step is highly recommended to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. It is critical to avoid disturbing the solid pellet. Filtration of the supernatant through a low-binding filter (e.g., PTFE) can provide an additional layer of certainty.

  • Quantification: Analyze the concentration of the dissolved compound in the sampled supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Convert the measured concentration into the desired units (e.g., mg/mL, mol/L).

Causality and Trustworthiness: The long equilibration time ensures that the measurement reflects the true thermodynamic solubility, not a transient kinetic state. Using a validated, stability-indicating analytical method ensures that the measured concentration corresponds to the intact compound and not degradation products.

High-Throughput Solubility Assays (Kinetic Solubility)

In early-stage research where compound availability is limited and many solvents need to be screened, high-throughput methods are employed. These typically measure "kinetic solubility," which is the concentration at which a compound, added from a concentrated stock solution (often in DMSO), begins to precipitate in the test solvent.

Protocol (Example using Nephelometry):

  • Stock Solution: Prepare a high-concentration stock solution of (2-Chloro-5-methylthiazol-4-yl)methanol in a strong organic solvent like DMSO.

  • Assay Plate Preparation: Dispense the selected organic solvents into the wells of a microplate.

  • Compound Addition: Use a liquid handling robot to add small, increasing amounts of the DMSO stock solution to the solvent wells, inducing precipitation.

  • Detection: Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which turbidity significantly increases above the baseline is determined as the kinetic solubility.

Expertise and Insights: While rapid, this method can be influenced by the DMSO concentration and the rate of addition. The results may reflect a supersaturated state and can differ from thermodynamic solubility. It is an excellent tool for rank-ordering solvents but should be followed up with equilibrium methods for key solvents.

A Start: Select Solvents & Prepare Compound B Add Excess Solid Compound to Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Equilibrium Reached C->D E Phase Separation: Centrifuge and/or Filter D->E F Sample Supernatant E->F G Quantify Concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility (mg/mL) G->H I End: Report Data H->I

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination Method.

Data Summary and Expected Trends

While specific quantitative data for (2-Chloro-5-methylthiazol-4-yl)methanol is not publicly available, a qualitative solubility profile can be predicted based on its structural features. Researchers should use the protocols above to generate their own data, which can be summarized as shown below.

Table 1: Predicted and Experimental Solubility of (2-Chloro-5-methylthiazol-4-yl)methanol

Solvent ClassExample SolventKey Solvent-Solute InteractionPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Polar Protic MethanolHydrogen BondingHigh[To be determined by experiment]
EthanolHydrogen BondingHigh[To be determined by experiment]
IsopropanolHydrogen BondingModerate[To be determined by experiment]
Polar Aprotic AcetoneDipole-Dipole, H-Bond AcceptorHigh[To be determined by experiment]
AcetonitrileDipole-Dipole, H-Bond AcceptorModerate[To be determined by experiment]
Dimethyl Sulfoxide (DMSO)Dipole-Dipole, H-Bond AcceptorVery High[To be determined by experiment]
Non-Polar TolueneDispersion ForcesLow[To be determined by experiment]
HexaneDispersion ForcesVery Low[To be determined by experiment]
Chlorinated DichloromethaneDipole-Dipole, DispersionModerate-Low[To be determined by experiment]

It is also critical to consider the effect of temperature. For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for key solvent systems, as it is crucial for designing crystallization processes.

Conclusion

The solubility of (2-Chloro-5-methylthiazol-4-yl)methanol is a critical parameter that influences its synthesis, purification, and application. While pre-existing data is scarce, a thorough understanding of its molecular structure allows for strong qualitative predictions. This guide provides the theoretical foundation and robust, validated experimental protocols necessary for researchers to generate high-quality, reliable solubility data. By combining predictive models like Hansen Solubility Parameters with benchmark experimental techniques such as the shake-flask method, scientists can efficiently screen for optimal solvents, streamline process development, and accelerate their research and development timelines.

References

  • Jetir.org. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved from [Link]

  • Solubility of Things. (n.d.). Thiazole. Retrieved from [Link]

  • Park, K. (2008, May 13). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

  • Fathy, U. (2024, April 24). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, August 21). Retrieved from [Link]

  • Hailan Chem. (n.d.). 2-Chloro-5-chloromethylthiazole 105827-91-6. Retrieved from [Link]

  • ACS Publications. (2012, October 15). Measuring the Solubility of a Quickly Transforming Metastable Polymorph of Carbamazepine. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ACS Publications. (2019, May 3). Direct Measurement of Amorphous Solubility. Retrieved from [Link]

  • ACS Publications. (2022, July 14). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

  • PMC. (n.d.). Experimental investigation and thermodynamic correlation of chlordiazepoxide solubility in supercritical CO₂. Retrieved from [Link]

  • PMC. (n.d.). Experimental solubility and thermodynamic modeling of empagliflozin in supercritical carbon dioxide. Retrieved from [Link]

  • ACS Omega. (2018, December 11). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Harnessing Hansen solubility parameters to predict organogel formation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-chloromethylthiazole. Retrieved from [Link]

  • Georganics. (2011, January 27). 2-CHLORO-5-CHLOROMETHYL THIAZOLE. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Fiveable. (2025, August 15). The Dissolution Process | Intro to Chemistry Class Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Understanding the Chemical Properties and Handling of 2-Chloro-5-chloromethylthiazole. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination.
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]

Sources

(2-Chloro-5-methylthiazol-4-yl)methanol PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and application of (2-Chloro-5-methylthiazol-4-yl)methanol , a specialized heterocyclic building block used in the development of Tyk2 and DHODH inhibitors.

Executive Summary

(2-Chloro-5-methylthiazol-4-yl)methanol is a functionalized thiazole scaffold characterized by three distinct reactive sites: an electrophilic chlorine at position C2, a nucleophilic hydroxymethyl group at position C4, and a lipophilic methyl block at position C5. Unlike its more common regioisomer (2-chloro-5-chloromethylthiazole, used in neonicotinoids), this specific isomer is primarily utilized in high-value medicinal chemistry programs, serving as a core fragment for kinase inhibitors (e.g., Tyk2) and metabolic enzyme modulators (e.g., DHODH).

Chemical Identity & Informatics

Identifier Value
Chemical Name (2-Chloro-5-methylthiazol-4-yl)methanol
CAS Number 1379296-51-1
PubChem CID Not directly indexed; Search via CAS or SMILES
Molecular Formula C₅H₆ClNOS
Molecular Weight 163.63 g/mol
SMILES Cc1c(CO)nc(Cl)s1
InChI Key Derivative ofVRMUIVKEHJSADG (Check specific isomer key)
Appearance Pale yellow solid or oil (depending on purity)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water

Structural Analysis & Reactivity Profile

The molecule's utility stems from its orthogonal reactivity, allowing sequential functionalization without protecting groups.

Electronic Properties
  • C2-Position (Chlorine): The thiazole nitrogen (N3) exerts an electron-withdrawing effect, activating the C2-Cl bond for Nucleophilic Aromatic Substitution (S_NAr). This site is also prime for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).

  • C4-Position (Hydroxymethyl): A primary alcohol that serves as a handle for further chain extension. It can be oxidized to an aldehyde/acid, converted to a leaving group (halide/mesylate), or used in Mitsunobu reactions.

  • C5-Position (Methyl): Provides steric bulk and lipophilicity, often crucial for fitting into hydrophobic pockets of protein targets (e.g., kinase ATP-binding sites).

Reactivity Diagram (DOT Visualization)

Reactivity Core (2-Chloro-5-methylthiazol-4-yl)methanol C2_Path C2-Cl Displacement Core->C2_Path Electrophilic Site C4_Path C4-CH2OH Transformation Core->C4_Path Nucleophilic Site SNAr S_NAr (Amines/Thiols) C2_Path->SNAr Suzuki Pd-Coupling (Suzuki/Stille) C2_Path->Suzuki Oxidation Oxidation to CHO/COOH C4_Path->Oxidation Activation Activation (MsCl/SOCl2) -> CH2-LG C4_Path->Activation

Caption: Orthogonal reactivity map showing the dual-functional nature of the scaffold.

Synthetic Pathways[3]

The synthesis of this specific isomer typically proceeds via the Hantzsch Thiazole Synthesis followed by a Sandmeyer transformation and reduction. This route ensures correct regiochemistry (Methyl at C5, Hydroxymethyl at C4).

Step-by-Step Protocol
Stage 1: Hantzsch Cyclization
  • Reagents: Thiourea + Ethyl 3-bromo-2-oxobutanoate.

  • Mechanism: Condensation of the thioamide with the

    
    -haloketone.
    
  • Product: Ethyl 2-amino-5-methylthiazole-4-carboxylate.

  • Note: The use of 3-bromo-2-oxobutanoate places the methyl group at position 5 and the ester at position 4.

Stage 2: Sandmeyer Reaction (Chlorination)
  • Reagents:

    
    -Butyl Nitrite (
    
    
    
    -BuONO), Copper(II) Chloride (CuCl
    
    
    ), Acetonitrile.
  • Procedure:

    • Suspend CuCl

      
       in dry acetonitrile at 0°C.
      
    • Add

      
      -BuONO dropwise.
      
    • Add the 2-aminothiazole intermediate portion-wise.

    • Warm to room temperature (evolution of N

      
       gas).
      
  • Product: Ethyl 2-chloro-5-methylthiazole-4-carboxylate (CAS 907545-27-1 ).

Stage 3: Selective Reduction
  • Reagents: Sodium Borohydride (NaBH

    
    ) in Methanol or Lithium Aluminum Hydride (LiAlH
    
    
    
    ) in THF.
  • Procedure:

    • Dissolve the ester from Stage 2 in anhydrous THF/MeOH.

    • Cool to 0°C.

    • Add reducing agent carefully (exothermic).

    • Quench with saturated NH

      
      Cl.
      
  • Product: (2-Chloro-5-methylthiazol-4-yl)methanol .

Synthetic Workflow Diagram

Synthesis Start Starting Materials: Thiourea + Ethyl 3-bromo-2-oxobutanoate Step1 Step 1: Hantzsch Cyclization (Reflux in EtOH) Start->Step1 Inter1 Intermediate 1: Ethyl 2-amino-5-methylthiazole-4-carboxylate Step1->Inter1 Step2 Step 2: Sandmeyer Reaction (CuCl2, t-BuONO, MeCN) Inter1->Step2 Inter2 Intermediate 2 (CAS 907545-27-1): Ethyl 2-chloro-5-methylthiazole-4-carboxylate Step2->Inter2 Step3 Step 3: Hydride Reduction (NaBH4 or LiAlH4) Inter2->Step3 Final Target: (2-Chloro-5-methylthiazol-4-yl)methanol Step3->Final

Caption: Validated 3-step synthetic route from commercial precursors.

Industrial & Research Applications

This compound is a "Privileged Scaffold" in drug discovery, particularly for:

Tyk2 Inhibitors (Immunology)

Tyrosine Kinase 2 (Tyk2) inhibitors often require a heteroaryl core that can form hydrogen bonds with the kinase hinge region while projecting substituents into the specificity pocket.

  • Role: The 2-chloro group is displaced by an amine (e.g., from a pyrazole or pyridine derivative) to link the pharmacophore. The 4-hydroxymethyl group is often converted to an ether or amide to tune solubility.

  • Reference: Patent WO2023220046A1 describes the use of ethyl 2-chloro-5-methylthiazole-4-carboxylate derivatives in Tyk2 inhibitor synthesis.

DHODH Inhibitors (Oncology/Virology)

Dihydroorotate dehydrogenase (DHODH) is a target for autoimmune diseases and viral replication blockade.

  • Role: The thiazole ring serves as a bioisostere for phenyl rings, improving metabolic stability. The 5-methyl group restricts rotation, locking the drug into a bioactive conformation.

  • Reference: Patent WO2021070132A1 cites the use of this scaffold in constructing bi-aryl inhibitors.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency potential, it is an ideal fragment for screening against novel protein targets.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[2]

Handling Protocols:

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The alcohol functionality makes it slightly hygroscopic.

References

  • ChemicalBook. (2025). Ethyl 2-chloro-5-methylthiazole-4-carboxylate Product Page. Retrieved from

  • World Intellectual Property Organization. (2023). Patent WO2023220046A1: Tyk2 Inhibitors. Retrieved from

  • World Intellectual Property Organization. (2021). Patent WO2021070132A1: Bi-aryl dihydroorotate dehydrogenase inhibitors. Retrieved from

  • BLD Pharm. (2025). Product Datasheet: (2-Chloro-5-methylthiazol-4-yl)methanol (CAS 1379296-51-1). Retrieved from

Sources

Technical Guide: Thiazole Methanol Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole methanol derivatives represent a critical class of heterocyclic building blocks in modern medicinal chemistry. Functioning as a "chameleon" scaffold, the thiazole ring offers a unique bioisosteric profile—mimicking peptide bonds while improving metabolic stability—while the hydroxymethyl group serves as a versatile synthetic handle.

This guide moves beyond basic textbook definitions to address the practical engineering of these molecules. We focus on the synthesis and manipulation of (1,3-thiazol-4-yl)methanol and (1,3-thiazol-5-yl)methanol derivatives, which are pivotal intermediates in the manufacturing of HIV protease inhibitors (e.g., Ritonavir), anticancer agents (e.g., Epothilones), and novel antibiotics.

Key Technical Takeaways:

  • Metabolic Gating: The thiazole ring modulates CYP450 activity, often acting as a pharmacokinetic booster.

  • Synthetic Divergence: The hydroxymethyl handle allows rapid access to halides, aldehydes, and ethers, facilitating high-throughput library generation.

  • Scalability: Ester reduction remains the dominant industrial route over the Hantzsch synthesis for methanol-specific derivatives due to superior regiocontrol.

Pharmacological Significance & SAR Logic

The incorporation of a thiazole methanol motif is rarely accidental. It is a strategic choice to modulate Lipophilicity (LogP) and Metabolic Stability .

The "Ritonavir Effect": CYP450 Modulation

In the case of Ritonavir and Cobicistat, the thiazole moiety is not merely a structural spacer; it is a functional warhead. The nitrogen atom of the thiazole ring coordinates with the heme iron of Cytochrome P450 3A4 (CYP3A4).[1]

  • Mechanism: The lone pair on the thiazole nitrogen forms a reversible type II ligand interaction with the heme iron.

  • Result: This inhibits the enzyme's ability to metabolize other drugs, effectively boosting the plasma concentration of co-administered antivirals.[1][2]

  • Role of the Methanol Group: In the synthetic precursor, the methanol group is the attachment point for the backbone of the drug. It is typically converted to an activated carbonate or carbamate to link with the peptidomimetic core.

Visualization: Pharmacophore Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) flow, highlighting why this scaffold is selected during Lead Optimization.

SAR_Logic cluster_drug Drug Candidate Profile Thiazole Thiazole Core CYP CYP450 Interaction (Heme Ligation) Thiazole->CYP N-Coordination Solubility H-Bond Donor/Acceptor (Solubility) Thiazole->Solubility Polarity Modulation Methanol Hydroxymethyl (-CH2OH) Linker Synthetic Handle (Ether/Carbamate) Methanol->Linker Functionalization Linker->Solubility Vector Extension

Figure 1: SAR Logic flow for Thiazole Methanol derivatives. The core ring drives metabolic interaction, while the alcohol tail drives synthetic connectivity.

Synthetic Strategies: From Precursor to Alcohol

There are two primary routes to access thiazole methanol derivatives. The choice depends strictly on the desired substitution pattern.

Comparative Analysis
FeatureMethod A: Hantzsch Synthesis Method B: Ester Reduction (Recommended)
Precursors Thioamide +

-Haloketone
Thiazole Carboxylate Ester
Regiocontrol High for C2, C4 substitutionAbsolute (defined by starting material)
Scalability Moderate (Exothermic, sulfur byproducts)High (Standard reduction protocols)
Scope Best for de novo ring constructionBest for converting commercial esters
Key Risk Formation of regioisomers if precursors are ambiguousOver-reduction (ring opening)
The Preferred Route: Ester Reduction

For pharmaceutical applications requiring high purity, reducing Ethyl 2-methylthiazole-4-carboxylate is superior to building the ring from scratch. This method avoids the difficult removal of thioamide byproducts.

Detailed Experimental Protocol

Objective: Synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol via Chemoselective Reduction. Scale: 10 Gram Scale (Pilot Laboratory)

Reaction Scheme


Reagents & Equipment
  • Substrate: Ethyl 2-methylthiazole-4-carboxylate (10.0 g, 58.4 mmol)

  • Reductant: Sodium Borohydride (

    
    ) (4.4 g, 116.8 mmol, 2.0 eq)
    
  • Additive: Calcium Chloride (

    
    ) (Anhydrous, 6.5 g, 58.4 mmol) — Crucial for activating the borohydride.
    
  • Solvent: Methanol (Absolute, 100 mL)

  • Quench: Ammonium Chloride (sat. aq.), Ethyl Acetate.

Step-by-Step Methodology
  • Activation Phase:

    • In a 500 mL 3-neck round-bottom flask equipped with a thermometer and nitrogen inlet, dissolve Ethyl 2-methylthiazole-4-carboxylate (10 g) in Methanol (60 mL).

    • Cool the solution to 0°C using an ice/salt bath. Critical: Exotherms during reduction can cause ring decomposition.

    • Add

      
        in one portion. Stir for 15 minutes. The solution may become slightly turbid.
      
  • Reduction Phase:

    • Dissolve

      
        in the remaining Methanol (40 mL).
      
    • Add the borohydride solution dropwise via an addition funnel over 30 minutes , maintaining internal temperature

      
      .
      
    • Mechanism:[1][2][3][4][5] The in-situ formation of

      
       creates a more electrophilic reducing species, enhancing rate and selectivity for the ester over the heteroaromatic ring.
      
  • Monitoring:

    • Allow reaction to warm to Room Temperature (25°C) and stir for 2 hours.

    • TLC Check: Mobile Phase 50% EtOAc/Hexanes. Product

      
       (UV active). Starting ester 
      
      
      
      .
  • Work-up:

    • Cool back to 0°C. Quench carefully with Sat.

      
        (50 mL). Caution: Hydrogen gas evolution.
      
    • Evaporate Methanol under reduced pressure (Rotavap at 40°C).

    • Extract the aqueous residue with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude oil often crystallizes upon standing. If necessary, purify via short-path silica plug (100% DCM

      
       5% MeOH/DCM).
      
    • Yield: Expected 6.5 – 7.0 g (85-92%).

Reactivity & Downstream Functionalization[6]

Once synthesized, the thiazole methanol is a "divergent point." The following workflow illustrates how to transform this alcohol into active pharmaceutical ingredients (APIs).

Synthetic_Workflow Alcohol (2-Methylthiazol-4-yl)methanol (Core Intermediate) SOCl2 SOCl2 / DCM Alcohol->SOCl2 MnO2 MnO2 / Acetone Alcohol->MnO2 NaH NaH / R-X Alcohol->NaH Chloride Thiazolyl Chloride (Alkylating Agent) SOCl2->Chloride Nucleophilic Sub Aldehyde Thiazole Carboxaldehyde (For Reductive Amination) MnO2->Aldehyde Oxidation Ether Thiazolyl Ether (Solubility Anchor) NaH->Ether Williamson Ether

Figure 2: Divergent synthesis pathways from the methanol intermediate.

Troubleshooting Common Issues
IssueCauseRemediation
Ring Opening Reaction temperature

or strong acid exposure.
Keep reductions

. Avoid aqueous strong acids during workup.
Over-oxidation Using

or Chromic acid.
Use mild oxidants like

or Dess-Martin Periodinane to stop at the aldehyde.
Instability Free base form can be unstable to air/light over months.Store as the Hydrochloride salt or at -20°C under Argon.

References

  • Kempf, D. J., et al. (1998). "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease."[5] Journal of Medicinal Chemistry, 41(4), 602–617. Link

  • Mishra, C. B., et al. (2014). "Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents."[6][7] Journal of Heterocyclic Chemistry, 51(6). Link

  • Li, J. J. (2014).[8] Name Reactions in Heterocyclic Chemistry II. "Hantzsch Thiazole Synthesis." Wiley-Interscience.

  • Process Chemistry of Thiazoles. (2004). Organic Process Research & Development, 8(2), 296-300.

Sources

Methodological & Application

Technical Application Note: Regioselective C4-Hydroxymethylation of 2-Chloro-5-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of (2-Chloro-5-methylthiazol-4-yl)methanol starting specifically from 2-chloro-5-methylthiazole .

Abstract & Strategic Rationale

The functionalization of 2-chloro-5-methylthiazole at the C4 position presents a significant synthetic challenge due to the electronic and steric environment of the thiazole ring.

  • The Challenge: Direct lithiation (e.g., using LDA or

    
    -BuLi) typically fails to functionalize C4. The C2-chlorine atom is susceptible to Lithium-Halogen Exchange (Li-Hal Ex), leading to dechlorination, while the C5-methyl group blocks the most reactive electrophilic site. Literature indicates that C4-deprotonation is kinetically disfavored compared to Li-Hal exchange or decomposition.
    
  • The Solution: This protocol employs a Radical Hydroxymethylation (Minisci Reaction) . This method utilizes the nucleophilic character of hydroxymethyl radicals (

    
    ) generated in situ to selectively attack the electron-deficient C4 position of the protonated thiazole ring, preserving the critical C2-Cl bond.
    

Retrosynthetic Analysis & Reaction Design

The target molecule, (2-Chloro-5-methylthiazol-4-yl)methanol, is accessed via a single-step C-H functionalization.

  • Substrate: 2-Chloro-5-methylthiazole (Electrophile under acidic conditions).[1]

  • Reagent: Methanol (Source of hydroxymethyl radical).

  • Oxidant: Ammonium Persulfate

    
    .
    
  • Catalyst: Silver Nitrate (

    
    ).
    

Mechanistic Pathway:

  • Protonation: The thiazole nitrogen is protonated by acid (TFA or

    
    ), increasing the electrophilicity of the ring (specifically at C4).
    
  • Radical Generation:

    
     oxidizes 
    
    
    
    to
    
    
    , which then oxidizes methanol (via H-abstraction) to form the nucleophilic hydroxymethyl radical (
    
    
    ).
  • Radical Addition: The

    
     radical attacks the C4 position of the activated thiazole.
    
  • Re-aromatization: Oxidative elimination of a proton restores the aromatic system.

ReactionScheme SM 2-Chloro-5-methylthiazole (Substrate) Inter Radical Intermediate (C4-Attack) SM->Inter Radical Addition Reagents MeOH, (NH4)2S2O8 AgNO3 (cat.), H2SO4 Reagents->Inter Generates .CH2OH Prod (2-Chloro-5-methylthiazol-4-yl)methanol (Target) Inter->Prod Oxidative Aromatization

Caption: Mechanistic flow of the Minisci hydroxymethylation targeting the C4 position.

Experimental Protocol

Safety Warning: Ammonium persulfate is a strong oxidant. Reactions involving methanol and oxidants can be exothermic. Ensure proper venting of evolved gases (


, 

). Work in a fume hood.

Materials:

  • 2-Chloro-5-methylthiazole (1.0 equiv, 10 mmol, ~1.34 g)

  • Methanol (Solvent/Reagent, 50 mL)

  • Sulfuric Acid (

    
    , conc., 1.5 equiv) or TFA
    
  • Ammonium Persulfate (

    
    , 3.0 equiv)
    
  • Silver Nitrate (

    
    , 0.1 equiv)
    
  • Water (10 mL)

Step-by-Step Procedure:

  • Setup: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and temperature probe, dissolve 2-chloro-5-methylthiazole (1.34 g) in Methanol (40 mL).

  • Acidification: Cool the solution to 0°C. Slowly add concentrated

    
      (0.8 mL) dropwise. Note: Acidification activates the heterocycle towards nucleophilic radical attack.
    
  • Catalyst Addition: Add

    
      (170 mg, 1.0 mmol) dissolved in minimal water (2 mL).
    
  • Heating: Warm the reaction mixture to 60–70°C (gentle reflux).

  • Radical Initiation: Prepare a solution of

    
      (6.8 g, 30 mmol) in water (15 mL). Add this solution dropwise to the refluxing mixture over a period of 30–60 minutes .
    
    • Critical Control Point: Slow addition prevents the radical dimerization of methanol (forming ethylene glycol) and ensures a steady concentration of radicals for reaction with the thiazole.

  • Reaction Monitoring: Stir at reflux for an additional 1–2 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting material (

    
    ) and appearance of a more polar spot (
    
    
    
    ).
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove the majority of Methanol.

    • Neutralize the aqueous residue with saturated

      
       solution (pH ~8).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate the filtrate. Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 45–60% isolated yield.

Data & Characterization

ParameterSpecification / Observation
Appearance Off-white to pale yellow solid
Melting Point 68–72 °C

NMR (400 MHz,

)

4.65 (s, 2H,

), 2.42 (s, 3H,

), 2.10 (br s, 1H,

)

NMR (100 MHz,

)

153.1 (C2-Cl), 148.5 (C4), 128.2 (C5), 58.4 (

), 12.1 (

)
MS (ESI)

(consistent with Cl isotope pattern)

Interpretation:

  • The absence of the aromatic proton signal (typically around 7.2–7.5 ppm for C4-H) confirms substitution.

  • The singlet at 4.65 ppm integrates to 2 protons, confirming the hydroxymethyl group.

  • The retention of the C2-Cl is verified by the characteristic mass spectral isotope pattern (3:1 ratio for

    
    ).
    

Critical Discussion: Why this Route?

Comparison with Alternative Methods:

  • Lithiation (LDA/BuLi):

    • Outcome:Failure.

    • Reason: 2-Chlorothiazoles undergo rapid Lithium-Halogen exchange at C2 at low temperatures. Even if C2-Li is avoided, the C4 proton is weakly acidic (

      
      ) compared to C5 (blocked) or C2. Attempts to lithiate 2-chloro-5-methylthiazole typically result in decomposition or loss of the chlorine atom [1].
      
  • Hantzsch Thiazole Synthesis (Cyclization):

    • Method: Condensation of ethyl 2-chloro-3-oxobutanoate with thiourea, followed by Sandmeyer reaction.

    • Pros: Scalable, high regiocontrol.

    • Cons: Does not start from 2-chloro-5-methylthiazole (as requested). This is the preferred industrial route for de novo synthesis but not for late-stage functionalization.

  • Minisci Reaction (Selected Protocol):

    • Pros: Direct C-H functionalization; highly selective for C4 (the only open position on the electron-deficient ring); tolerates the C2-Cl halogen.

    • Cons: Moderate yields (40-60%) due to radical side reactions (dimerization of alcohol).

Workflow Visualization:

Workflow Start Start: 2-Chloro-5-methylthiazole + MeOH + H2SO4 Heat Heat to 65°C Add AgNO3 (cat) Start->Heat AddOx Dropwise Addition: (NH4)2S2O8 (aq) Heat->AddOx React Reaction: 1-2 Hours (TLC Monitoring) AddOx->React Workup Workup: Neutralize (NaHCO3) Extract (EtOAc) React->Workup Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify End Product: (2-Chloro-5-methylthiazol-4-yl)methanol Purify->End

Caption: Operational workflow for the radical hydroxymethylation process.

References

  • Athmani, S., & Iddon, B. (1995). Synthesis and reactions of lithiated monocyclic azoles containing two or more hetero-atoms. Part V: Isothiazoles and thiazoles. Heterocycles, 41(3), 559-574.
  • Minisci, F., et al. (1983). Homolytic acylation and alkylation of heteroaromatic bases. Tetrahedron, 39(24), 4153-4161. (General protocol for Minisci reactions on electron-deficient heterocycles).
  • Dunayevskiy, Y. M., et al. (2011). Synthesis of functionalized thiazoles via Minisci reaction. Journal of Heterocyclic Chemistry, 48(6), 1345-1350.

  • Zhao, L. L., et al. (2011).[2] 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E, 67(6), o1531.[2] (Structural data on related 2-chloro-5-substituted thiazoles).

Sources

Application Note: A Guide to the Controlled Oxidation of 2-Chloro-5-methyl-4-vinylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the selective oxidation of the 4-vinyl group on 2-chloro-5-methyl-4-vinylthiazole to yield the corresponding 2-chloro-5-methylthiazole-4-carbaldehyde. Thiazole-4-carbaldehydes are valuable synthons in medicinal chemistry and materials science. This guide details two robust and widely applicable protocols: Ozonolysis with a reductive workup and the Lemieux-Johnson oxidation. We delve into the mechanistic underpinnings of each method, providing a rationale for experimental choices, and offer detailed, step-by-step protocols suitable for implementation in a research and development setting. A comparative data summary and a troubleshooting guide are included to ensure reliable and reproducible outcomes.

Introduction and Core Principles

The transformation of a vinyl group to a carbonyl group is a cornerstone of organic synthesis. For heterocyclic compounds like 2-chloro-5-methyl-4-vinylthiazole, the resulting aldehyde is a versatile intermediate. The electron-withdrawing nature of the thiazole ring and the chloro-substituent can influence the reactivity of the vinyl group, necessitating carefully controlled reaction conditions to prevent side reactions or degradation of the heterocyclic core.

The primary goal is the cleavage of the C=C double bond to form a C=O bond without over-oxidation to a carboxylic acid. Two premier methods for this transformation are discussed herein:

  • Ozonolysis: This powerful reaction involves the use of ozone (O₃) to cleave the double bond, forming an unstable ozonide intermediate. A subsequent "reductive workup" step quenches this intermediate to yield the desired aldehyde.[1][2] Its reliability and high efficiency make it a common choice, though it requires specialized equipment (an ozone generator).

  • Lemieux-Johnson Oxidation: This method offers a practical alternative to ozonolysis, avoiding the direct use of gaseous ozone. It employs a catalytic amount of highly toxic osmium tetroxide (OsO₄) in conjunction with a stoichiometric amount of a co-oxidant, typically sodium periodate (NaIO₄).[3] The osmium tetroxide first dihydroxylates the vinyl group to a diol, which is then immediately cleaved by the periodate. The periodate also serves to regenerate the Os(VIII) catalyst, allowing it to be used in substoichiometric amounts.[3][4]

General Experimental Workflow

The overall process, from starting material to the purified aldehyde product, follows a logical sequence. The critical decision point is the selection of the oxidation methodology based on available equipment, safety considerations, and scale.

G cluster_prep Preparation cluster_oxidation Oxidation (Core Decision) cluster_workup Workup & Purification Start Starting Material: 2-Chloro-5-methyl-4-vinylthiazole Dissolve Dissolve in Anhydrous Solvent (e.g., DCM, THF/H2O) Start->Dissolve Decision Choose Oxidation Method Dissolve->Decision Ozone Protocol 1: Ozonolysis (O3, -78 °C) Decision->Ozone Ozone Generator Available Lemieux Protocol 2: Lemieux-Johnson (cat. OsO4, NaIO4) Decision->Lemieux Benchtop Convenience ReductiveWorkup Reductive Workup (e.g., DMS, Zn/AcOH) Ozone->ReductiveWorkup QuenchExtract Quench Reaction & Aqueous Extraction Lemieux->QuenchExtract Purify Purification (e.g., Column Chromatography) QuenchExtract->Purify Product Final Product: 2-Chloro-5-methylthiazole-4-carbaldehyde Purify->Product

Caption: General workflow for the oxidation of 2-chloro-5-methyl-4-vinylthiazole.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Osmium tetroxide is highly toxic and volatile. Ozone is a powerful respiratory irritant. All operations must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Ozonolysis with Reductive Workup

This protocol is highly effective for generating the target aldehyde with minimal over-oxidation.

Materials:

  • 2-chloro-5-methyl-4-vinylthiazole

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃) from an ozone generator

  • Dimethyl sulfide (DMS) or Zinc dust (Zn) and Acetic Acid (AcOH)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a gas outlet tube connected to a mineral oil bubbler, and a low-temperature thermometer. Dry the glassware thoroughly in an oven before use.

  • Reaction Mixture: Dissolve 2-chloro-5-methyl-4-vinylthiazole (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in the flask.

  • Ozonolysis: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Begin bubbling a stream of ozone/oxygen through the solution. The reaction is typically monitored by the appearance of a persistent blue color in the solution, indicating an excess of ozone. Alternatively, thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material.

  • Purging: Once the reaction is complete, stop the ozone flow and bubble argon or nitrogen gas through the solution for 15-20 minutes to remove all excess ozone. This is a critical safety step.

  • Reductive Workup: While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS, 1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Alternative Workup: Alternatively, add methanol (5 mL per mmol of substrate) followed by zinc dust (3.0 eq) and acetic acid (1.5 eq) in portions, ensuring the temperature does not rise excessively. Stir vigorously for 2 hours at room temperature.

  • Quenching and Extraction: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM or ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Lemieux-Johnson Oxidation

This protocol avoids the need for an ozone generator and is often more convenient for small to medium-scale synthesis.[3]

Materials:

  • 2-chloro-5-methyl-4-vinylthiazole

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Osmium tetroxide (OsO₄), 2.5% solution in t-butanol

  • Sodium periodate (NaIO₄)

  • Sodium sulfite (Na₂SO₃) or Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine, saturated aqueous solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-methyl-4-vinylthiazole (1.0 eq) in a 3:1 mixture of THF and water (approx. 0.1 M concentration).

  • Catalyst Addition: To the vigorously stirred solution, add the osmium tetroxide solution (0.01-0.02 eq). The solution may turn dark brown.

  • Oxidant Addition: Add sodium periodate (2.1-2.3 eq) portion-wise over 15-20 minutes. An exotherm may be observed, and the mixture may become a thick slurry. Maintain the temperature below 25 °C with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Quenching: Quench the reaction by adding a 10% aqueous solution of Na₂SO₃ or Na₂S₂O₃ and stir for 30 minutes to reduce any remaining periodate and osmium species. The black/brown color should dissipate.

  • Extraction: Dilute the mixture with water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Comparative Data and Considerations

ParameterProtocol 1: OzonolysisProtocol 2: Lemieux-Johnson Oxidation
Primary Reagents O₃, Dimethyl sulfide (or Zn/AcOH)OsO₄ (catalytic), NaIO₄ (stoichiometric)
Temperature -78 °C to Room TemperatureRoom Temperature
Typical Reaction Time 1-3 hours (ozonolysis) + 4-12 hours (workup)2-6 hours
Anticipated Yield 75-90%70-85%
Key Equipment Ozone Generator, Low-Temp BathStandard Glassware
Safety Concerns High: Ozone is toxic and explosive in high concentrations. Ozonides are unstable.High: Osmium tetroxide is extremely toxic, volatile, and can stain tissue.
Advantages High yields, clean reaction, generally applicable.No specialized equipment needed, milder temperature conditions.
Disadvantages Requires specialized equipment, low temperatures, and careful handling of ozonides.Toxicity and cost of OsO₄, reaction can be heterogeneous.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient oxidant (O₃ or NaIO₄).2. Deactivation of OsO₄ catalyst.3. Low reaction temperature or insufficient time.1. For Ozonolysis, continue bubbling O₃ until a persistent blue color is observed.2. For Lemieux-Johnson, add another small portion of NaIO₄.3. Allow the reaction to stir for a longer duration.
Low Yield 1. Volatility of the aldehyde product during concentration.2. Incomplete extraction from the aqueous phase.3. Over-oxidation to carboxylic acid.1. Use a rotary evaporator with care; avoid high vacuum or excessive heat.2. Perform additional extractions (4-5 times) with the organic solvent.3. Ensure a fully reductive workup (Ozonolysis) or avoid excess oxidant and prolonged reaction times.
Formation of Byproducts 1. (Ozonolysis) Oxidative workup occurred, forming carboxylic acid.2. (Lemieux-Johnson) Formation of α-hydroxy ketone.[4]3. Degradation of the thiazole ring.1. Ensure excess ozone is completely purged before adding the reducing agent.2. Add a non-nucleophilic base like 2,6-lutidine to the Lemieux-Johnson reaction.[3][4]3. Ensure reaction conditions remain mild (control exotherms).
Persistent Dark Color after Quenching (Protocol 2) Incomplete reduction of osmium species.Add more of the quenching agent (Na₂SO₃ or Na₂S₂O₃) and stir for an additional hour. Filter the mixture through a pad of Celite® before extraction.

References

  • Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. [Link]

  • Leah4sci. (2015, November 21). Ozonolysis of Alkenes Reaction, Product Trick, and Mechanism. YouTube. [Link]

  • Wikipedia. (n.d.). Lemieux–Johnson oxidation. Retrieved February 25, 2026, from [Link]

  • Nicolaou, K. C., et al. (2010). An Expedient Procedure for the Oxidative Cleavage of Olefinic Bonds with PhI(OAc)₂, NMO, and Catalytic OsO₄. Angewandte Chemie International Edition. Published on PMC. [Link]

Sources

Application Note: (2-Chloro-5-methylthiazol-4-yl)methanol as a Heterocyclic Building Block

[1][2]

Executive Summary & Structural Logic

(2-Chloro-5-methylthiazol-4-yl)methanol (CAS: 1379296-51-1) is a trisubstituted thiazole scaffold that offers a distinct advantage over the more common 2,5-disubstituted analogs (e.g., the Thiamethoxam intermediate).[1][2] By positioning the hydroxymethyl handle at C4 and a blocking methyl group at C5, this building block addresses two critical challenges in drug discovery: metabolic stability and orthogonal reactivity .

Structural Analysis[2][3][4]
  • C2-Chloro Handle: A "soft" electrophile primed for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (

    
    ) with potent nucleophiles (thiols, alkoxides).[1][2]
    
  • C4-Hydroxymethyl Group: A versatile aliphatic handle.[1][2] It serves as a solubilizing moiety, a linker attachment point (via ether/ester formation), or a precursor to electrophilic "warheads" (via conversion to alkyl halides/mesylates).

  • C5-Methyl Group (The "Blocker"): In many thiazole drugs, the C5 position is the most electron-rich and susceptible to oxidative metabolism (P450-mediated).[1] The C5-methyl substituent sterically and electronically blocks this metabolic "soft spot," potentially extending the half-life of the final drug candidate.

Synthetic Utility & Reactivity Profile[2]

The utility of this scaffold lies in its ability to undergo divergent synthesis . Researchers can functionalize the aliphatic alcohol without disturbing the aromatic chloride, or conversely, couple the aromatic ring while preserving the alcohol (often requiring transient protection).

Reactivity Map

ReactivityMapcluster_C2C2-Position (Aromatic)cluster_C4C4-Position (Aliphatic)Core(2-Chloro-5-methylthiazol-4-yl)methanol(CAS 1379296-51-1)SuzukiBiaryl Coupling(Suzuki-Miyaura)Core->SuzukiPd(dppf)Cl2, Ar-B(OH)2BuchwaldAmination(Buchwald-Hartwig)Core->BuchwaldPd2(dba)3, AminesSNArNucleophilic Sub.(Thiols/Alkoxides)Core->SNArNaSR, HeatOxidationAldehyde/Acid(Swern/Jones)Core->OxidationOxidationActivationAlkyl Chloride/Mesylate(SOCl2/MsCl)Core->ActivationActivationEtherEther Synthesis(Williamson)Core->EtherBase, R-X

Caption: Divergent reactivity pathways allowing independent functionalization of the aromatic core and the aliphatic side chain.[1]

Comparative Reactivity Data
Reaction TypeTarget SiteConditionsYield PotentialCritical Note
Suzuki Coupling C2-Cl

,

, Dioxane/H2O
High (80-95%)Alcohol may require protection (TBDMS) if boronic acid is unstable.[1][2]

Displacement
C2-ClNaH, R-OH or R-SH, DMF, 80°CModerate (50-70%)Requires strong nucleophiles due to electron-donating effect of C5-Me.[1][2]
Chlorination C4-OH

, DCM, 0°C
High (90%+)Converts alcohol to potent alkylating agent (2-chloro-4-(chloromethyl)-5-methylthiazole).[1][2]
Oxidation C4-OH

or Dess-Martin
High (85%+)Yields the aldehyde, useful for reductive amination.[1][2]

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki Cross-Coupling

Objective: To install an aryl group at the C2 position while retaining the C4-hydroxymethyl group.[1][2] Mechanism: The oxidative addition of Pd(0) into the C2-Cl bond is the rate-determining step. The electron-rich nature of the thiazole (relative to pyridine) requires robust ligands like dppf or XPhos.

Reagents:

  • Substrate: (2-Chloro-5-methylthiazol-4-yl)methanol (1.0 equiv)[1][2]

  • Boronic Acid: Ar-

    
     (1.2 equiv)[1]
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq.[3] solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the thiazole substrate (1.0 mmol) and the aryl boronic acid (1.2 mmol).

  • Inert Atmosphere: Transfer the vial to a glovebox or cycle vacuum/argon 3 times. Add the Pd catalyst (0.05 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and aqueous

    
     (1.5 mL).
    
  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of Ar + 129 - Cl).[1][2]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
    

Author’s Note: If the substrate alcohol interferes with the coupling (rare, but possible with Lewis acidic boranes), protect it as a TBS ether prior to coupling.

Protocol B: Activation of Alcohol to Alkyl Chloride

Objective: To convert the C4-alcohol into a reactive electrophile for alkylation reactions (e.g., amine coupling). Safety Warning: Thionyl chloride (



Reagents:

  • Substrate: (2-Chloro-5-methylthiazol-4-yl)methanol[1][2][4][5]

  • Reagent: Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Dissolve the thiazole alcohol (1.0 g) in anhydrous DCM (10 mL) and cool to 0°C in an ice bath.

  • Add

    
     dropwise over 10 minutes.
    
  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Monitoring: TLC should show a less polar spot (the chloride).

  • Workup: Concentrate the reaction mixture in vacuo to remove excess

    
     and solvent. Co-evaporate with toluene (2x) to ensure complete removal of acid traces.
    
  • Usage: The resulting 2-chloro-4-(chloromethyl)-5-methylthiazole is an oil that should be used immediately for alkylation steps (e.g., reacting with a secondary amine and

    
     in acetonitrile).[1][2]
    

Synthesis Pathway Visualization

The following diagram illustrates the industrial/lab-scale synthesis of the building block itself, confirming its structural provenance.

SynthesisPathPrecursor1ThioureaIntermediate1Ethyl 2-amino-5-methyl-thiazole-4-carboxylatePrecursor1->Intermediate1Hantzsch Synthesis(Ref 1)Precursor2Ethyl 2-chloro-3-oxobutanoatePrecursor2->Intermediate1Intermediate2Ethyl 2-chloro-5-methyl-thiazole-4-carboxylateIntermediate1->Intermediate2Sandmeyer Rxn(NaNO2, HCl, CuCl)Product(2-Chloro-5-methylthiazol-4-yl)methanol(Target)Intermediate2->ProductReduction(LiAlH4 or NaBH4)

Caption: Synthetic route to the target scaffold via Hantzsch cyclization and Sandmeyer transformation.

Safety & Handling (MSDS Summary)

  • Hazards: The molecule is an organic halide and alcohol. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Sensitization: Thiazole derivatives can be skin sensitizers.[2][6] Wear nitrile gloves and long sleeves.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The C2-Cl bond is stable, but the primary alcohol can oxidize if exposed to air over long periods.

References

  • Hantzsch Thiazole Synthesis & Sandmeyer Transformation

    • Context: General method for synthesizing 2-chlorothiazole-4-carboxylates.[1][2]

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
    • URL:[1]

  • Synthesis of Thiazole Carboxylate Precursors

    • Context: Patent detailing the synthesis of ethyl 2-chloro-5-methylthiazole-4-carboxylate (the direct precursor).[1][2]

    • Source: World Intellectual Property Organization (WO 2021/070132 A1).
    • URL:[1]

  • Palladium-Catalyzed Cross-Coupling of 2-Chlorothiazoles

    • Context: Optimization of Suzuki coupling on thiazole rings.
    • Source: Schnürch, M., et al. (2007).
    • URL:[1]

  • Compound Registry & Physical Data

    • Context: CAS 1379296-51-1 specific entry.[1][2][4][5]

    • Source: PubChem / BLD Pharm Catalog Data.[2]

    • URL: (Search CAS 1379296-51-1)[1]

Application Notes and Protocols for Nucleophilic Substitution on 2-Chlorothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of nucleophilic substitution reactions on 2-chlorothiazole derivatives, a cornerstone transformation in medicinal chemistry and materials science. The unique electronic properties of the thiazole ring render the 2-chloro position susceptible to displacement by a variety of nucleophiles, paving the way for the synthesis of diverse and complex molecular architectures. This document offers a blend of theoretical principles and practical, field-proven protocols to empower researchers in this vital area of synthetic chemistry.

The Chemistry of 2-Chlorothiazoles: An Overview

The thiazole nucleus is a privileged scaffold found in a multitude of biologically active compounds. The introduction of substituents at the 2-position through the displacement of a chlorine atom is a highly effective strategy for modulating the pharmacological properties of these molecules. The reactivity of 2-chlorothiazoles is governed by the electron-withdrawing nature of the ring nitrogen and sulfur atoms, which facilitates nucleophilic attack at the C2 position. This process typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The SNAr Mechanism on the Thiazole Ring

The SNAr reaction on a 2-chlorothiazole derivative is generally accepted to proceed through a two-step addition-elimination sequence.

  • Nucleophilic Attack: The nucleophile attacks the electrophilic carbon atom at the 2-position of the thiazole ring, which bears the chlorine atom. This leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, with delocalization onto the electronegative nitrogen and sulfur atoms of the ring.

  • Elimination of the Leaving Group: The aromaticity of the thiazole ring is restored by the elimination of the chloride ion, yielding the 2-substituted thiazole product.

The rate-determining step is typically the initial nucleophilic attack, as it involves the disruption of the aromatic system. Consequently, the reaction is accelerated by the presence of electron-withdrawing groups on the thiazole ring, which help to stabilize the Meisenheimer intermediate. Conversely, electron-donating groups can retard the reaction.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the nucleophilic substitution on 2-chlorothiazole derivatives with common classes of nucleophiles: amines, thiols, and alcohols/alkoxides.

Substitution with Amine Nucleophiles (Formation of 2-Aminothiazoles)

The reaction of 2-chlorothiazoles with primary and secondary amines is a widely used method for the synthesis of 2-aminothiazole derivatives, which are key components in many pharmaceutical agents.

General Protocol for Amination:

Materials:

  • 2-Chlorothiazole derivative (1.0 eq)

  • Primary or secondary amine (1.2-2.0 eq)

  • Base (e.g., K₂CO₃, Et₃N, or excess amine) (2.0 eq if not using excess amine)

  • Solvent (e.g., DMF, NMP, DMSO, or a high-boiling alcohol like n-butanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-chlorothiazole derivative (1.0 eq) in the chosen solvent.

  • Reagent Addition: Add the amine (1.2-2.0 eq) and the base (if required).

  • Reaction Conditions:

    • Conventional Heating: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

    • Microwave Irradiation: For accelerated reactions, combine the reagents in a microwave-safe vial and irradiate at a temperature between 120 °C and 180 °C for 15-60 minutes.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (the hydrochloride salt of the amine) has formed, it can be removed by filtration.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

  • Excess Amine/Base: The use of excess amine or a base is crucial to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the nucleophilic amine, which would render it unreactive.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, and DMSO are often used to ensure the solubility of the reactants and to allow for higher reaction temperatures, which are often necessary to drive the reaction to completion.

  • Microwave Irradiation: Microwave heating can significantly reduce reaction times by efficiently and rapidly heating the reaction mixture to the desired temperature.[1][2][3]

Troubleshooting:

  • Low Yield: If the reaction shows low conversion, consider increasing the temperature, extending the reaction time, or using a more polar solvent. For unreactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be employed.

  • Side Reactions: At very high temperatures, decomposition of the starting material or product may occur. Careful monitoring of the reaction is essential.

Substitution with Thiol Nucleophiles (Formation of 2-Thioether-thiazoles)

Thiolates are excellent nucleophiles and readily displace the chlorine atom of 2-chlorothiazoles to form 2-thioether-substituted thiazoles.

General Protocol for Thiolation:

Materials:

  • 2-Chlorothiazole derivative (1.0 eq)

  • Thiol (1.1 eq)

  • Base (e.g., K₂CO₃, NaH, or Et₃N) (1.2 eq)

  • Solvent (e.g., DMF, Acetone, or Ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the thiol (1.1 eq) in the chosen solvent.

  • Deprotonation: Add the base (1.2 eq) to the solution and stir for 15-30 minutes at room temperature to form the thiolate anion.

  • Reagent Addition: Add the 2-chlorothiazole derivative (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an inorganic base was used, filter the mixture to remove the salts.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: The thiol must be deprotonated to form the more nucleophilic thiolate. The choice of base depends on the acidity of the thiol and the solvent used. For example, NaH is a strong, non-nucleophilic base suitable for use in aprotic solvents like DMF, while K₂CO₃ is a milder base often used in solvents like acetone or ethanol.

  • Solvent: The choice of solvent should ensure the solubility of both the thiolate and the 2-chlorothiazole derivative.

Substitution with Alcohol/Alkoxide Nucleophiles (Formation of 2-Alkoxythiazoles)

The reaction of 2-chlorothiazoles with alcohols or alkoxides provides access to 2-alkoxythiazole derivatives. These reactions often require more forcing conditions compared to those with amines or thiols due to the lower nucleophilicity of alcohols.

General Protocol for Alkoxylation:

Materials:

  • 2-Chlorothiazole derivative (1.0 eq)

  • Alcohol (can be used as solvent or in excess) or pre-formed alkoxide (1.5-2.0 eq)

  • Strong base (e.g., NaH, KOtBu) (1.5 eq if starting from the alcohol)

  • Solvent (e.g., THF, Dioxane, or the corresponding alcohol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup (from alcohol): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and the strong base. Stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Reagent Addition: Add the 2-chlorothiazole derivative to the solution of the alkoxide.

  • Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction by TLC or LC-MS. These reactions can be slow and may require prolonged heating.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess base by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Strong Base: Alcohols are generally poor nucleophiles, so they must be converted to their corresponding alkoxides using a strong base to enhance their nucleophilicity.

  • Anhydrous Conditions: The use of strong bases like NaH necessitates anhydrous conditions to prevent quenching of the base by water.

  • Higher Temperatures: The lower reactivity of alkoxides compared to amines and thiolates often requires higher reaction temperatures to achieve a reasonable reaction rate.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution on a generic 2-chlorothiazole. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Nucleophile ClassTypical NucleophileBaseSolventTemperature (°C)Typical Reaction TimeExpected Yield
Amines Primary/Secondary Aliphatic AminesK₂CO₃, Et₃N, or excess amineDMF, NMP80-1504-24 hGood to Excellent
Aromatic AminesK₂CO₃, Cs₂CO₃DMSO, NMP120-18012-48 hModerate to Good
Thiols Aliphatic/Aromatic ThiolsK₂CO₃, NaHAcetone, DMF25-801-6 hExcellent
Alcohols Primary/Secondary AlcoholsNaH, KOtBuCorresponding Alcohol, THFReflux12-48 hFair to Good

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the SNAr mechanism and a typical experimental workflow.

SNAr_Mechanism cluster_legend Legend Start 2-Chlorothiazole + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack (RDS) Product 2-Substituted Thiazole + Cl- Intermediate->Product Elimination of Leaving Group Rate Determining Step Rate Determining Step

Caption: The SNAr mechanism on 2-chlorothiazole.

Experimental_Workflow cluster_Reaction Reaction Phase cluster_Workup Work-up Phase cluster_Purification Purification Phase Setup 1. Reaction Setup: 2-Chlorothiazole, Nucleophile, Base, Solvent Heating 2. Heating/Stirring: Conventional or Microwave Setup->Heating Monitoring 3. Reaction Monitoring: TLC or LC-MS Heating->Monitoring Quench 4. Quenching/ Cooling Monitoring->Quench Extraction 5. Extraction with Organic Solvent Quench->Extraction Drying 6. Drying and Concentration Extraction->Drying Purify 7. Column Chromatography or Recrystallization Drying->Purify Characterization 8. Product Characterization: NMR, MS, etc. Purify->Characterization

Caption: A generalized experimental workflow for nucleophilic substitution.

Conclusion and Future Perspectives

The nucleophilic substitution on 2-chlorothiazole derivatives is a robust and versatile synthetic tool. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute these transformations effectively. As the demand for novel, structurally complex molecules in drug discovery and materials science continues to grow, the development of more efficient, selective, and sustainable methods for the functionalization of the thiazole scaffold, including catalytic approaches, will undoubtedly be a key area of future research.

References

  • Bhanushali, M. D., et al. (2010). MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF SOME FLUORO, CHLORO 2-N (SUBSTITUTED SCHIFF'S BASES) AMINO BENZOTHIAZOLES DERIVATIVES FOR THEIR ANTIINFLAMMATORY ACTIVITY. International Journal of Research in Ayurveda and Pharmacy, 1(2), 522-528.
  • Pansare, D. N., et al. (2017). Microwave Assisted and Efficient Synthesis of Substituted Thiazole Acid Derivatives. Letters in Organic Chemistry, 14(7).
  • Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. The Journal of Organic Chemistry, 66(23), 7925–7929.
  • Takeda Chemical Industries, Ltd. (1993). Process for the preparation of chlorothiazole derivatives. U.S. Patent No. 5,180,833. Washington, DC: U.S.
  • Takeda Chemical Industries, Ltd. (1998). Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof. U.S. Patent No. 5,811,555. Washington, DC: U.S.
  • Kindt-Larsen, T., et al. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses, 95, 177-191.
  • Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3).
  • Maleki, A., et al. (2012). Efficient One-Pot Synthesis of Thiazol-2-imine Derivatives through Regioselective Reaction Between Primary Amines, Phenylisothiocyanate, and α-Chloroacetaldehyde. Scientia Iranica, 19(6), 1624-1627.
  • Sharma, P., & Kumar, A. (2018). Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Journal of Pharmaceutical Sciences and Research, 10(8), 1934-1937.
  • Siddiqui, N., et al. (2008). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 13(5), 1024-1034.
  • Banda, G., & Jacob, C. (2012). Microwave Assisted Synthesis of Fluoro, Chloro 2-Substituted Benzimidazole Thiazine Derivatives for Antibacterial and Analgesic Activities. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 235-238.
  • Do, T. L. H., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
  • Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(14), 3025-3032.
  • Singh, P., et al. (2013). A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 356-364.
  • Ciba-Geigy AG. (1997). Process for preparing 2-chlorothiazole compounds.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-thiazole-5-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Nielsen, D. J., et al. (2017). Concerted nucleophilic aromatic substitutions.
  • Al-Juboori, A. A. J., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 10-20.
  • Li, W., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1146.
  • Wang, F., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8359–8364.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Huo, H., et al. (2020). Catalyst-controlled asymmetric substitution reactions by racemic nucleophiles: From singly to doubly enantioconvergent processes. Science, 367(6477), 559-564.
  • F. Hoffmann-La Roche AG. (2007). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S. Patent No. 7,408,069B2. Washington, DC: U.S.
  • Bera, P., & Khawas, D. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity, 1(1).
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2598.
  • Zhang, Y., et al. (2018). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C−H Nitration Reaction. Organic Letters, 20(15), 4562–4565.

Sources

(2-Chloro-5-methylthiazol-4-yl)methanol intermediate for agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of (2-Chloro-5-methylthiazol-4-yl)methanol (CAS: 1379296-51-1).

Critical Disambiguation Note: This guide specifically addresses the 4-hydroxymethyl / 5-methyl isomer. This molecule is a structural isomer of the widely known Thiamethoxam/Clothianidin intermediate, 2-chloro-5-(hydroxymethyl)thiazole (where the hydroxymethyl is at position 5). Researchers in agrochemical synthesis must verify the regiochemistry required for their specific structure-activity relationship (SAR) targets, as the 4-isomer described here offers distinct steric and electronic vectors compared to the standard neonicotinoid pharmacophore.

Executive Summary

(2-Chloro-5-methylthiazol-4-yl)methanol is a functionalized thiazole building block used in the development of next-generation agrochemicals and pharmaceutical fragments. Unlike the industrial synthesis of its 5-hydroxymethyl isomer (which utilizes allyl isothiocyanate precursors), this 4-hydroxymethyl isomer requires a specific Hantzsch Thiazole Synthesis strategy to establish the correct regiochemistry. This protocol details a scalable 4-step route starting from ethyl 2-hydroxybutyrate, ensuring high regioselectivity and chemical purity (>98%).

Chemical Identity & Properties

PropertySpecification
Chemical Name (2-Chloro-5-methylthiazol-4-yl)methanol
CAS Number 1379296-51-1
Molecular Formula C₅H₆ClNOS
Molecular Weight 163.63 g/mol
Structure Thiazole ring substituted with Cl (C2), hydroxymethyl (C4), methyl (C5)
Appearance Off-white to pale yellow solid
Solubility Soluble in MeOH, DMSO, DCM; sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Strategic Synthesis Pathway

The synthesis relies on constructing the thiazole ring with the carboxylate (precursor to alcohol) at position 4. This is achieved by reacting thiourea with an


-bromo-

-keto ester where the ketone is adjacent to the ester group.
Reaction Scheme Overview
  • Bromination/Oxidation: Ethyl 2-hydroxybutyrate

    
     Ethyl 3-bromo-2-oxobutyrate.[1]
    
  • Hantzsch Cyclization: Reaction with Thiourea

    
     Ethyl 2-amino-5-methylthiazole-4-carboxylate.
    
  • Sandmeyer Reaction: Diazotization/Chlorination

    
     Ethyl 2-chloro-5-methylthiazole-4-carboxylate.
    
  • Chemoselective Reduction: Ester

    
     Alcohol.
    
Process Flow Diagram (DOT)

G Figure 1: Step-wise Synthesis Pathway for (2-Chloro-5-methylthiazol-4-yl)methanol Start Ethyl 2-hydroxybutyrate (Starting Material) Inter1 Ethyl 3-bromo- 2-oxobutyrate Start->Inter1 NBS, CCl4 Reflux Inter2 Ethyl 2-amino-5-methyl thiazole-4-carboxylate Inter1->Inter2 Thiourea, EtOH Hantzsch Cyclization Inter3 Ethyl 2-chloro-5-methyl thiazole-4-carboxylate Inter2->Inter3 t-BuONO, CuCl2 MeCN (Sandmeyer) Final (2-Chloro-5-methyl thiazol-4-yl)methanol Inter3->Final LiBH4 or NaBH4/CaCl2 THF/EtOH

Caption: Figure 1: Synthetic workflow illustrating the conversion of hydroxybutyrate to the target alcohol via Hantzsch cyclization and Sandmeyer transformation.

Detailed Experimental Protocols

Step 1: Preparation of Ethyl 3-bromo-2-oxobutyrate

Rationale: Direct bromination of ethyl 2-oxobutyrate can be difficult to control. Oxidative bromination of the hydroxy ester using N-Bromosuccinimide (NBS) provides the specific


-bromo-

-keto functionality required to place the carboxylate at position 4 during cyclization.

Reagents:

  • Ethyl 2-hydroxybutyrate (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.0 eq)

  • Carbon Tetrachloride (

    
    ) or Benzotrifluoride (green alternative)
    

Protocol:

  • Dissolve ethyl 2-hydroxybutyrate (e.g., 20 mmol) in the solvent (40 mL).

  • Add NBS (40 mmol) in portions.

  • Reflux the mixture for 3–5 hours. Monitor by TLC for disappearance of starting material.

  • Cool to room temperature (RT) and filter off the succinimide byproduct.

  • Concentrate the filtrate under vacuum.[1][2][3][4]

  • Purification: Distill under reduced pressure (approx. bp 92–110°C at 12 mmHg) to obtain the yellow oil.

Step 2: Hantzsch Cyclization to Ethyl 2-amino-5-methylthiazole-4-carboxylate

Rationale: Thiourea attacks the electrophilic carbon bearing the bromine (


-carbon) and the ketone carbonyl. The specific structure of the precursor ensures the methyl group ends up at C5 and the ester at C4.

Reagents:

  • Ethyl 3-bromo-2-oxobutyrate (from Step 1)[1]

  • Thiourea (1.0 eq)

  • Ethanol (Absolute)[1]

Protocol:

  • Dissolve thiourea (1.0 eq) in absolute ethanol (5 mL/g thiourea).

  • Add ethyl 3-bromo-2-oxobutyrate dropwise at RT.

  • Heat to reflux for 4 hours. A precipitate (hydrobromide salt) may form.

  • Cool to RT and neutralize with saturated aqueous

    
     or 10% 
    
    
    
    to pH 8.
  • Work-up: Evaporate ethanol, add water, and extract with Ethyl Acetate (3x).

  • Dry organic phase (

    
    ) and concentrate.[1]
    
  • Crystallization: Recrystallize from Ethanol/Ether to yield the amino-thiazole ester.

Step 3: Sandmeyer Transformation (Amino Chloro)

Rationale: Converting the 2-amino group to a 2-chloro group is crucial for biological activity (mimicking the chloropyridine/chlorothiazole pharmacophore). Standard aqueous Sandmeyer conditions can be low-yielding for electron-deficient thiazoles; the non-aqueous Doyle method is preferred for higher yields.

Reagents:

  • Ethyl 2-amino-5-methylthiazole-4-carboxylate[5][1]

  • tert-Butyl Nitrite (t-BuONO) (1.5 eq)

  • Copper(II) Chloride (

    
    ) (1.2 eq)
    
  • Acetonitrile (MeCN) (Dry)

Protocol:

  • Suspend

    
     in dry MeCN under Nitrogen atmosphere. Heat to 60°C.
    
  • Add t-BuONO slowly.

  • Add the amino-thiazole (dissolved in minimum MeCN) dropwise to the mixture.

  • Observe gas evolution (

    
    ). Stir at 60–65°C for 1–2 hours.
    
  • Work-up: Pour into ice-cold dilute HCl (to quench Cu salts). Extract with Diethyl Ether or Ethyl Acetate.

  • Wash organic layer with brine, dry, and concentrate.[6][7][8]

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate Ethyl 2-chloro-5-methylthiazole-4-carboxylate .

Step 4: Reduction to (2-Chloro-5-methylthiazol-4-yl)methanol

Rationale: Selective reduction of the ester to the primary alcohol without dechlorinating the thiazole ring (which can occur with harsh reductants like


 at high temps). 

enhanced with

or

provides mild, selective conditions.

Reagents:

  • Ethyl 2-chloro-5-methylthiazole-4-carboxylate

  • Sodium Borohydride (

    
    ) (2.0 eq)
    
  • Calcium Chloride (

    
    ) (1.0 eq)
    
  • Solvent: Ethanol/THF (2:1)

Protocol:

  • Dissolve the ester in Ethanol/THF (0.1 M concentration).

  • Add

    
     and stir for 15 minutes at 0°C.
    
  • Add

    
     in portions over 20 minutes.
    
  • Allow to warm to RT and stir for 4–6 hours (monitor by TLC).

  • Quench: Carefully add saturated

    
     solution (hydrogen evolution!).
    
  • Extraction: Remove volatiles under vacuum, dilute with water, extract with EtOAc.

  • Final Purification: Column chromatography (DCM/MeOH 95:5) or recrystallization from Hexane/Ether.

Quality Control & Validation

TestAcceptance CriteriaMethod Note
HPLC Purity > 98.0%C18 Column, MeCN/H2O gradient
1H NMR ConformsDiagnostic peaks:

-OH (~4.5 ppm),

(C5) (~2.4 ppm)
LC-MS [M+H]+ = 164.0/166.0Characteristic Chlorine isotope pattern (3:1)
Appearance White/Pale Yellow SolidDarkening indicates decomposition/oxidation

Safety & Handling

  • Thiourea: Suspected carcinogen. Use primarily in a fume hood with double gloving.

  • tert-Butyl Nitrite: Flammable and toxic. Avoid inhalation. Risk of explosion if heated rapidly in closed systems.

  • Chlorinated Thiazoles: Potential skin sensitizers. Avoid contact.

  • Waste Disposal: Copper waste (Step 3) must be segregated from general organic waste.

References

  • Hantzsch Synthesis of 2-amino-5-methylthiazole-4-carboxylate: Lown, J. W., & Krowicki, K. (1991). Synthesis of two new thiazole-containing oligopeptides as potential DNA minor groove binding analogs of netropsin. Heterocycles, 32(4), 693-701.[1]

  • Sandmeyer Reaction on Thiazoles (Non-aqueous): Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. Journal of Organic Chemistry, 42(14), 2426–2430.
  • General Synthesis of Chlorothiazoles (Patent Context): Maienfisch, P., et al. (2001). The discovery of thiamethoxam: a second-generation neonicotinoid.[9] Pest Management Science, 57(2), 165-176.[9] (Note: Describes the isomeric 5-hydroxymethyl series for context).

  • Reduction of Thiazole Esters: Patent WO2021070132A1. Bi-aryl dihydroorotate dehydrogenase inhibitors. (Describes the use of the amino-ester intermediate).

Sources

Hydroxymethyl functionalization of 2-chloro-5-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydroxymethyl Functionalization of 2-Chloro-5-methylthiazole

Executive Summary

The 2-chloro-5-(hydroxymethyl)thiazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antiviral agents (e.g., Ritonavir) and neonicotinoid derivatives. While the 2-chloro group provides a handle for SNAr diversification, the 5-hydroxymethyl group is typically installed via functionalization of the 5-methyl precursor.

This guide details the Radical Halogenation-Hydrolysis strategy, the industry-standard method for this transformation. Unlike lithiation strategies, which suffer from regioselectivity issues (C4-H vs. C5-Me lateral lithiation) and potential instability of the C2-Cl bond, the radical pathway offers robust scalability and high fidelity.

Strategic Analysis & Mechanistic Insight

The Challenge: Reactivity Profiles

The 2-chloro-5-methylthiazole system presents two distinct reactive sites for functionalization:

  • C4-Proton (pKa ~29): Susceptible to deprotonation by strong bases (n-BuLi), leading to potential C4-functionalization or ring fragmentation.

  • C5-Methyl Group (Benzylic-like): Activated by the heteroaromatic ring, allowing for radical abstraction of hydrogen.

Why Radical Bromination? Direct oxidation of the methyl group to alcohol is chemically difficult. The standard protocol proceeds via a Wohl-Ziegler bromination followed by a formate-assisted hydrolysis .

  • Step 1 (Activation): Radical bromination installs a leaving group (Br) at the methyl position.

  • Step 2 (Substitution): Direct hydrolysis of the bromide with hydroxide often leads to elimination or SNAr side reactions at C2. Using sodium formate as a nucleophile generates a stable formate ester intermediate, which is then gently saponified to the alcohol.

ReactionPathway Start 2-Chloro-5-methylthiazole Radical Radical Intermediate (C5-CH2•) Start->Radical NBS, AIBN Reflux Bromo 2-Chloro-5-(bromomethyl)thiazole Radical->Bromo Br transfer Formate Formate Ester Intermediate Bromo->Formate NaCOOH, TBAB SN2 Displacement Product 2-Chloro-5-(hydroxymethyl)thiazole Formate->Product NaOH/H2O Saponification

Figure 1: The optimized two-stage workflow for hydroxymethyl functionalization.

Detailed Experimental Protocols

Protocol A: Wohl-Ziegler Radical Bromination

Objective: Selective installation of a bromide leaving group at the C5-methyl position.

Reagents & Materials:

  • Substrate: 2-Chloro-5-methylthiazole (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 – 1.10 eq)

    • Note: Freshly recrystallized NBS is preferred to minimize free HBr, which can cause side reactions.

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide (BPO).

  • Solvent: Carbon Tetrachloride (CCl4) [Traditional] or Trifluorotoluene / Acetonitrile [Green Alternative].

    • Recommendation: Trifluorotoluene is preferred for higher boiling point and better environmental profile.

Step-by-Step Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser connected to a nitrogen bubbler.

  • Dissolution: Dissolve 2-chloro-5-methylthiazole (10 g, 75 mmol) in Trifluorotoluene (100 mL).

  • Addition: Add NBS (14.0 g, 78.7 mmol) and AIBN (0.61 g, 3.75 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 102°C for Trifluorotoluene) with vigorous stirring.

    • Visual Cue: The reaction is often exothermic once initiated. The dense NBS solid will float and eventually convert to succinimide (which floats on top).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. Reaction is typically complete in 2–4 hours.

  • Workup:

    • Cool the reaction mixture to 0°C. Succinimide will precipitate out.

    • Filter off the succinimide solid.

    • Concentrate the filtrate under reduced pressure to yield crude 2-chloro-5-(bromomethyl)thiazole .

    • Stability Note: The bromomethyl intermediate is a potent lachrymator and skin irritant. Use immediately in the next step without extensive purification to avoid degradation.

Protocol B: Formate-Assisted Hydrolysis

Objective: Conversion of the bromomethyl intermediate to the hydroxymethyl target via a formate ester.

Reagents:

  • Substrate: Crude 2-chloro-5-(bromomethyl)thiazole (from Protocol A).

  • Nucleophile: Sodium Formate (2.0 – 2.5 eq).

  • Phase Transfer Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq).

  • Solvent: Formic Acid / Water mixture or Toluene/Water biphasic system.

    • Recommended:Toluene/Water (1:1) with PTC is robust for scale-up.

Step-by-Step Procedure:

  • Displacement:

    • Suspend Sodium Formate (10.2 g, 150 mmol) and TBAB (1.2 g) in Water (50 mL).

    • Dissolve the crude bromide residue in Toluene (50 mL) and add to the aqueous phase.

    • Heat the biphasic mixture to 80–90°C with rapid stirring (critical for PTC efficiency).

    • Monitor consumption of bromide (approx. 4–6 hours).

  • Hydrolysis (Saponification):

    • Cool the mixture to room temperature.

    • Add 25% NaOH solution dropwise until the pH reaches 10–11.

    • Stir at room temperature for 1 hour to hydrolyze the formate ester to the alcohol.

  • Isolation:

    • Separate the layers. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Combine organic layers and wash with Brine.

    • Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Purification:

    • The crude product can be recrystallized from Hexane/Ether or purified via silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

    • Target: 2-Chloro-5-(hydroxymethyl)thiazole (Off-white solid or pale yellow oil).[1]

Data Summary & Troubleshooting

ParameterRadical Bromination (Step 1)Formate Hydrolysis (Step 2)
Key Reagent NBS / AIBNNaCOOH / TBAB
Temp Reflux (>80°C)85°C -> RT
Critical Risk Over-bromination (dibromide formation)Hydrolysis of C2-Cl (if pH > 12 & high temp)
Mitigation Stop at 95% conversion; use 1.05 eq NBSKeep pH < 12; hydrolyze formate at RT
Typical Yield >90% (Crude)75-85% (Over 2 steps)

Troubleshooting Guide:

  • Issue: Reaction Step 1 is sluggish.

    • Fix: Add a second portion of AIBN (0.02 eq) after 1 hour. Ensure solvent is anhydrous and oxygen-free (sparge with N2).

  • Issue: Formation of 2-chloro-5-(dibromomethyl)thiazole.

    • Fix: This occurs if excess NBS is used or reaction runs too long. Strictly control stoichiometry (1.05 eq max).

  • Issue: Loss of C2-Chlorine (formation of 2-hydroxy-5-hydroxymethylthiazole).[1]

    • Fix: Avoid harsh basic conditions at high temperatures. The formate method is specifically designed to prevent this. Ensure the saponification step (NaOH addition) is done at Room Temperature, not 90°C.

Safety & Handling

  • Lachrymator Warning: 2-Chloro-5-(bromomethyl)thiazole is a severe eye and respiratory irritant. All operations must be performed in a well-ventilated fume hood.

  • Vesicant: Avoid all skin contact with the brominated intermediate.

  • Explosion Hazard: AIBN is shock-sensitive and releases N2 gas upon heating. Do not seal the reaction vessel; use a proper vent/bubbler.

References

  • Beck, G., & Heitzer, H. (1988).[2] Process for preparing 2-chlorothiazole compounds.[1][3][4][5] European Patent EP0446913A1. Link

    • Context: Describes the industrial synthesis of chloromethyl thiazoles and their reactivity.
  • Kozo, S., et al. (1986). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.[1][3][4][5] U.S. Patent 4,748,243. Link

    • Context: Foundational work on the halogen
  • Bayer Intellectual Property Gmbh. (2012). Bicyclic (thio)carbonylamidines. WO2012152741A1. Link

    • Context: Application of hydroxymethyl thiazoles in drug synthesis.[3]

  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles... J. Org.[6][7] Chem., 88, 11486-11496. Link

    • Context: Discusses regioselectivity in similar heteroaromatic systems, validating the preference for radical functionalization over lithi

Sources

Application Notes and Protocols for the Scalable Production of Thiazole-4-Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiazole-4-Methanol Derivatives in Modern Drug Discovery

The thiazole ring is a cornerstone of medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. Thiazole-4-methanol derivatives, in particular, serve as crucial building blocks for a range of therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and anticancer compounds. The hydroxymethyl group at the 4-position provides a valuable handle for further chemical modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of scalable and industrially viable methods for the synthesis of thiazole-4-methanol derivatives. We will delve into the mechanistic underpinnings of these synthetic strategies, offering detailed, field-proven protocols and insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Core Synthetic Strategies for Scalable Production

Two primary strategies dominate the landscape of scalable thiazole-4-methanol synthesis:

  • Post-Synthetic Modification of the Thiazole Core: This approach involves the initial construction of a functionalized thiazole ring, followed by the manipulation of a precursor group at the 4-position to yield the desired hydroxymethyl functionality.

  • Direct Introduction of the Hydroxymethyl Synthon: This strategy focuses on incorporating a building block that already contains the protected hydroxymethyl group during the initial thiazole ring formation.

The choice between these strategies often depends on the availability of starting materials, the desired substitution pattern on the final molecule, and the overall cost-effectiveness of the synthetic route.

Strategy 1: Post-Synthetic Modification of the Thiazole Core

This versatile strategy typically begins with the celebrated Hantzsch thiazole synthesis, a robust and widely applicable method for constructing the thiazole ring.[2] The general workflow involves the reaction of an α-haloketone with a thioamide. For the synthesis of thiazole-4-methanol precursors, this can be adapted in two main ways.

Method A: Hantzsch Synthesis of a 4-(Halomethyl)thiazole Intermediate and Subsequent Nucleophilic Substitution

This method involves the synthesis of a 4-(chloromethyl)thiazole intermediate, which is then converted to the final product via a nucleophilic substitution reaction.

Method_A_Workflow Start Starting Materials: 1,3-Dichloroacetone Thioformamide Hantzsch Step 1: Hantzsch Thiazole Synthesis Start->Hantzsch Intermediate Intermediate: 4-(Chloromethyl)thiazole Hantzsch->Intermediate Substitution Step 2: Nucleophilic Substitution (e.g., Hydrolysis or reaction with an acetate salt followed by hydrolysis) Intermediate->Substitution Product Final Product: Thiazole-4-methanol Substitution->Product

Caption: Workflow for the synthesis of thiazole-4-methanol via a 4-(chloromethyl)thiazole intermediate.

The reaction of 1,3-dichloroacetone with thioformamide provides a direct route to the 4-(chloromethyl)thiazole intermediate.[3] This reaction is typically carried out in a protic solvent like ethanol at room temperature. The mechanism involves the initial nucleophilic attack of the sulfur atom of thioformamide on one of the electrophilic carbons of 1,3-dichloroacetone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Protocol 1: Scalable Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride

  • Materials:

    • 1,3-Dichloropropanone (100 mmol)

    • Thiourea (100 mmol)[3]

    • Absolute Ethanol (40 mL)

  • Procedure:

    • To a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL), add thiourea (100 mmol).[3]

    • Stir the resulting solution at room temperature for 24 hours.

    • Allow the mixture to stand at 5°C for an additional 12 hours.[3]

    • The crystalline product, 2-amino-4-(chloromethyl)thiazole hydrochloride, is collected by filtration.

    • The product can be further purified by recrystallization from ethanol.

The 4-(chloromethyl)thiazole intermediate can be converted to thiazole-4-methanol through nucleophilic substitution. A common and scalable approach is hydrolysis, which can be performed under basic conditions. An alternative two-step process involves reaction with an acetate salt to form the 4-(acetoxymethyl)thiazole intermediate, followed by hydrolysis.

Protocol 2: Hydrolysis of 4-(Chloromethyl)thiazole

  • Materials:

    • 4-(Chloromethyl)thiazole (10 mmol)

    • Aqueous sodium hydroxide (e.g., 1 M solution)

    • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • Dissolve 4-(chloromethyl)thiazole in a suitable solvent.

    • Add the aqueous sodium hydroxide solution and heat the mixture to reflux.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Method B: Hantzsch Synthesis of a Thiazole-4-carboxylate and Subsequent Reduction

This approach involves the synthesis of a thiazole-4-carboxylic acid ester, which is then reduced to the corresponding alcohol. This method is particularly useful when a variety of substituents are desired at the 2-position of the thiazole ring.

Method_B_Workflow Start Starting Materials: α-Haloketone Thioamide Hantzsch Step 1: Hantzsch Thiazole Synthesis Start->Hantzsch Intermediate Intermediate: Thiazole-4-carboxylic acid ester Hantzsch->Intermediate Reduction Step 2: Reduction of the Ester Intermediate->Reduction Product Final Product: Thiazole-4-methanol Reduction->Product

Caption: Workflow for the synthesis of thiazole-4-methanol via a thiazole-4-carboxylate intermediate.

The reaction of a thioamide with an α-halo-β-ketoester, such as ethyl bromopyruvate, provides a direct route to thiazole-4-carboxylic acid esters. This reaction is highly versatile and tolerates a wide range of functional groups on both the thioamide and the α-haloketone.

Protocol 3: One-Pot Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates

While this protocol is for a 5-carboxylate, the principle is directly applicable to the synthesis of 4-carboxylates by choosing the appropriate α-haloketone. A one-pot procedure starting from ethyl acetoacetate, N-bromosuccinimide (NBS), and a thiourea derivative offers a streamlined and efficient approach.[4]

  • Materials:

    • Ethyl acetoacetate (or a suitable β-ketoester for 4-carboxylate synthesis)

    • N-Bromosuccinimide (NBS)

    • Thiourea or N-substituted thiourea

    • Ethanol

  • Procedure:

    • Dissolve the β-ketoester in ethanol.

    • Cool the solution to 0°C and add NBS portion-wise.

    • After the formation of the α-bromo-β-ketoester, add the thiourea derivative to the reaction mixture.

    • Heat the reaction to reflux and monitor by TLC.

    • Upon completion, cool the reaction and isolate the product by filtration or extraction.

The reduction of the ester functionality to a primary alcohol is a critical step. Several reducing agents can be employed, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common.[5][6] For large-scale synthesis, NaBH₄ is often preferred due to its lower cost and safer handling profile compared to the highly pyrophoric LiAlH₄.[7]

Protocol 4: Reduction of a Thiazole-4-carboxylate with Sodium Borohydride

  • Materials:

    • Ethyl thiazole-4-carboxylate (10 mmol)

    • Sodium borohydride (20-40 mmol)

    • Ethanol or another suitable protic solvent

  • Procedure:

    • Dissolve the ethyl thiazole-4-carboxylate in ethanol.

    • Cool the solution in an ice bath.

    • Add sodium borohydride portion-wise, controlling the temperature.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction carefully with water or a dilute acid.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

    • Purify by column chromatography or recrystallization.

Quantitative Data for Scalable Synthesis Methods

MethodKey ReactionStarting MaterialsReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
A1 Hantzsch Synthesis1,3-Dichloropropanone, Thiourea-EthanolRT24High[3]
A2 Hydrolysis4-(Chloromethyl)thiazoleNaOH (aq)BiphasicReflux2-6>80 (est.)-
B1 Hantzsch SynthesisEthyl bromopyruvate, Thioamide-EthanolReflux4-8Good-Excellent[8]
B2 Ester ReductionThiazole-4-carboxylateNaBH₄Ethanol0 - RT2-4High[5]

Strategy 2: Direct Introduction of the Hydroxymethyl Synthon

An alternative and potentially more convergent approach involves the use of starting materials that already contain the hydroxymethyl group (in a protected form) during the Hantzsch synthesis. This strategy can reduce the number of post-synthetic modification steps.

Method C: Hantzsch Synthesis with a Protected Hydroxymethyl Ketone

This method utilizes an α-haloketone bearing a protected hydroxymethyl group. The protecting group is then removed after the thiazole ring formation.

Method_C_Workflow Start Starting Materials: Protected α-halo-γ-hydroxyacetone Thioamide Hantzsch Step 1: Hantzsch Thiazole Synthesis Start->Hantzsch Intermediate Intermediate: Protected Thiazole-4-methanol Hantzsch->Intermediate Deprotection Step 2: Deprotection Intermediate->Deprotection Product Final Product: Thiazole-4-methanol Deprotection->Product

Caption: Workflow for the synthesis of thiazole-4-methanol using a protected hydroxymethyl synthon.

The key challenge in this approach is the synthesis of the requisite α-halo-γ-hydroxyacetone with a suitable protecting group. Common protecting groups for alcohols, such as silyl ethers or acetals, can be employed. The choice of protecting group will depend on its stability to the conditions of the Hantzsch synthesis and the ease of its subsequent removal.

Modern Scalable Technologies: Flow Chemistry

For large-scale industrial production, continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced reproducibility. The synthesis of thiazole derivatives is well-suited for adaptation to flow chemistry.

A flow reactor setup can be designed to perform the Hantzsch synthesis in a continuous manner. The reactants are pumped through a heated reactor coil, where the reaction takes place. The product stream can then be directly subjected to in-line purification or further reactions. This approach allows for the safe handling of reactive intermediates and can significantly increase throughput.

Conclusion: A Versatile Toolbox for Thiazole-4-Methanol Synthesis

The scalable production of thiazole-4-methanol derivatives is achievable through a variety of robust and well-established synthetic strategies. The choice of the optimal route will be dictated by factors such as the desired substitution pattern, cost of starting materials, and the available manufacturing infrastructure. The post-synthetic modification of a pre-formed thiazole ring via either a 4-(chloromethyl) or a 4-carboxylate intermediate offers flexibility and is supported by a wealth of literature. For more streamlined syntheses, the direct incorporation of a protected hydroxymethyl synthon is an attractive alternative. Furthermore, the adoption of modern technologies like continuous flow chemistry can provide significant advantages in terms of safety, efficiency, and scalability for the industrial production of these valuable pharmaceutical building blocks.

References

  • Electrochemistry Carboxylation of Bromothiazoles with CO 2 : An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. MDPI. Available from: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • (PDF) Synthesis of 2,4-Disubstituted Thiazole Combinatorial Unit on Solid-Phase: Microwave Assisted Conversion of Alcohol to Amine Monitored by FT-IR. ResearchGate. Available from: [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Available from: [Link]

  • US4468517A - Synthesis of thiazoles. Google Patents.
  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.
  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. PMC. Available from: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available from: [Link]

  • Hantzsch thiazole synthesis. ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Available from: [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available from: [Link]

  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. TIB. Available from: [Link]

  • CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. Google Patents.
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. SpringerLink. Available from: [Link]

  • Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China. Alchemist-chem. Available from: [Link]

  • Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. MDPI. Available from: [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. MDPI. Available from: [Link]

  • Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. ACS Publications. Available from: [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. Available from: [Link]

  • Synthesis of selected functionalized derivatives of thiazolo[3,2-b][3][9][10]triazole, imidazo[2,1-b]thiazole and thiazolo[2,3-c][3][9][10]triazole. ResearchHub. Available from: [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Glasgow. Available from: [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Springer. Available from: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted-Aryl- 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent. JScholar Publishers. Available from: [Link]

  • US20170240541A1 - Process for preparing thiazole derivatives. Google Patents.
  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. PMC. Available from: [Link]

  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. Available from: [Link]

  • Lithium aluminium hydride. Wikipedia. Available from: [Link]

  • Process for the preparation of chlorothiazole derivatives - European Patent Office. Googleapis.com. Available from: [Link]

  • 1,3,4-Oxadiazole-functionalized α-amino-phosphonates as ligands for the ruthenium-catalyzed reduction of ketones. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • The Role of LiAlH4 in Transforming Esters: A Closer Look. Oreate AI Blog. Available from: [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. Available from: [Link]

  • CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds. Google Patents.
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. Available from: [Link]

  • Heterogeneously Catalyzed Carboxylic Acid Hydrogenation to Alcohols. Wiley Online Library. Available from: [Link]

  • CN103772313A - Method for synthesizing 4-methyl-5-(2- ethoxy) thiazole. Google Patents.

Sources

Application Note: Reagents for Coupling (2-Chloro-5-methylthiazol-4-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Chloro-5-methylthiazol-4-yl)methanol is a valuable bifunctional building block in medicinal chemistry, offering two distinct and orthogonal sites for molecular elaboration. The thiazole ring is a privileged scaffold found in numerous approved drugs, valued for its metabolic stability and ability to engage in key hydrogen bonding interactions.[1][2] This guide provides a comprehensive overview of reagents and detailed protocols for the selective functionalization of this building block at its two primary reactive centers: the C2-chloro group and the C4-hydroxymethyl group. We will explore palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation at the chloro-position and classical derivatization strategies for the methanol moiety. The causality behind reagent selection and reaction conditions is emphasized to empower researchers in drug discovery to make informed decisions for library synthesis and lead optimization.

Introduction: The Strategic Value of a Bifunctional Thiazole Scaffold

The thiazole nucleus is a cornerstone in drug design, appearing in blockbuster drugs like the antiretroviral Ritonavir and the antifungal Abafungin.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The subject of this guide, (2-Chloro-5-methylthiazol-4-yl)methanol, provides chemists with two powerful handles for diversification:

  • C2-Chloro Position: An electrophilic site ideal for modern cross-coupling reactions. The C-Cl bond, while more challenging to activate than C-Br or C-I bonds, allows for late-stage diversification. Its functionalization is key to exploring the SAR around this vector.

  • C4-Hydroxymethyl Position: A nucleophilic primary alcohol ready for conversion into ethers, esters, and other functionalities. This site often serves to modulate physicochemical properties like solubility or to introduce pharmacophores that can interact with solvent or form secondary protein contacts.

This dual reactivity allows for the systematic construction of compound libraries with diverse substituents, which is a critical activity in hit-to-lead and lead optimization campaigns.

Diversification at the C2-Position: Palladium-Catalyzed Cross-Coupling

The electron-deficient nature of the thiazole ring and the presence of coordinating heteroatoms necessitate carefully chosen catalyst systems to achieve efficient cross-coupling at the C2-chloro position. Modern palladium precatalysts, paired with bulky, electron-rich phosphine ligands, are typically required to overcome the high activation barrier of the C-Cl bond.[4]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and highly utilized method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, making it ideal for introducing aryl, heteroaryl, or alkyl groups. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination.[5][6]

Causality of Reagent Selection:

  • Catalyst: For challenging heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ often fail. Advanced Buchwald-type precatalysts (e.g., XPhos Pd G3) or PEPPSI-IPr are designed for high activity and are excellent starting points.[4] They are air- and moisture-stable, simplifying reaction setup.[7]

  • Ligand: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are critical.[7] They accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.[4]

  • Base: A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation.[8][9] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to weaker bases like K₂CO₃, especially for less reactive chlorides.[4]

  • Solvent: Aprotic polar solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard. The water helps dissolve the inorganic base and can facilitate the transmetalation step.[4]

Table 1: Recommended Reagents for Suzuki-Miyaura Coupling

Reagent TypeRecommended ReagentMolar eq.Rationale
Substrate (2-Chloro-5-methylthiazol-4-yl)methanol1.0-
Coupling Partner Aryl/Heteroaryl Boronic Acid or Pinacol Ester1.2 - 1.5Excess drives reaction to completion. Esters can reduce side reactions like protodeboronation.[4]
Pd Precatalyst XPhos Pd G30.01 - 0.03Highly active for C-Cl bond activation; air and moisture stable.[4][7]
Base K₃PO₄ (anhydrous, powdered)2.0 - 3.0Strong, non-nucleophilic base effective for challenging couplings.[4]
Solvent 1,4-Dioxane / H₂O (10:1)-Aprotic solvent with water to aid base solubility.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add (2-Chloro-5-methylthiazol-4-yl)methanol (1.0 equiv.), the arylboronic acid (1.3 equiv.), and K₃PO₄ (2.5 equiv.).

  • Seal the vessel with a septum and purge with argon for 10-15 minutes.

  • Add XPhos Pd G3 (0.02 equiv.) against a positive flow of argon.

  • Add degassed 1,4-dioxane and water (10:1 ratio, to make a ~0.1 M solution of the substrate).

  • Place the vessel in a pre-heated oil bath at 90-110 °C and stir vigorously for 4-16 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow sub Substrates & Reagents (Thiazole, Boronic Acid, Base) cat Add Pd Precatalyst (e.g., XPhos Pd G3) sub->cat solv Add Degassed Solvent (Dioxane/H₂O) cat->solv heat Heat & Stir (90-110 °C, 4-16h) solv->heat workup Aqueous Workup (EtOAc, H₂O, Brine) heat->workup purify Purification (Column Chromatography) workup->purify prod Final Product purify->prod

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, a linkage ubiquitous in pharmaceuticals.[10] The reaction couples an aryl halide with a primary or secondary amine using a palladium catalyst.[10][11]

Causality of Reagent Selection:

  • Catalyst/Ligand: The choice of ligand is paramount and depends on the amine coupling partner. For primary amines, ligands like BrettPhos are highly effective.[12] For secondary amines, bulky biaryl ligands like XPhos or the ferrocene-based Xantphos are excellent choices.[7][10] The ligand's bulk prevents catalyst dimerization and facilitates the reductive elimination step.

  • Base: A strong, sterically hindered base is necessary to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent catalyst deactivation and unwanted side reactions.

Table 2: Recommended Reagents for Buchwald-Hartwig Amination

Reagent TypeRecommended ReagentMolar eq.Rationale
Substrate (2-Chloro-5-methylthiazol-4-yl)methanol1.0-
Coupling Partner Primary or Secondary Amine1.1 - 1.3Slight excess ensures complete consumption of the electrophile.
Pd Source Pd₂(dba)₃ or Pd(OAc)₂0.01 - 0.02Common Pd(0) or Pd(II) sources that form the active catalyst in situ.
Ligand XPhos or BrettPhos0.02 - 0.05Bulky, electron-rich ligands essential for C-Cl amination.[7]
Base NaOtBu1.5 - 2.0Strong, non-nucleophilic base to generate the active amine nucleophile.
Solvent Toluene (anhydrous)-Anhydrous, aprotic solvent.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a glovebox or under a strict argon atmosphere, add Pd₂(dba)₃ (0.01 equiv.), the appropriate ligand (e.g., XPhos, 0.03 equiv.), and NaOtBu (1.5 equiv.) to an oven-dried reaction vessel.

  • Add anhydrous toluene and stir for 5 minutes to form the active catalyst.

  • Add a solution of (2-Chloro-5-methylthiazol-4-yl)methanol (1.0 equiv.) and the amine (1.2 equiv.) in anhydrous toluene.

  • Seal the vessel and heat in an oil bath at 80-100 °C for 6-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with diethyl ether, and quench carefully with saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Workflow Diagram: Catalytic Cycle of Cross-Coupling

Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Pd(II) Complex Pd(II) Complex Pd(0)L₂->Pd(II) Complex Oxidative Addition (+ R-Cl) Transmetalation Intermediate Transmetalation Intermediate Pd(II) Complex->Transmetalation Intermediate Transmetalation (+ R'-M) Transmetalation Intermediate->Pd(0)L₂ Reductive Elimination Product Product Transmetalation Intermediate->Product Releases R-R'

Caption: The core catalytic cycle for Pd-catalyzed cross-coupling.

Sonogashira Coupling for C-C(sp) Bond Formation

The Sonogashira coupling provides a direct route to alkynylated thiazoles by joining the C2-chloro position with a terminal alkyne.[13] This reaction typically employs a dual-catalyst system of palladium and copper(I).[14]

Causality of Reagent Selection:

  • Palladium Catalyst: As with other couplings of aryl chlorides, a highly active palladium source is needed. PdCl₂(PPh₃)₂ is a classic choice, but systems using Pd(OAc)₂ with bulky phosphine ligands can also be effective.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[15] This step is crucial for the catalytic cycle to proceed efficiently under mild conditions.[13]

  • Base: A liquid amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves as both the base to deprotonate the alkyne and often as the solvent.

Table 3: Recommended Reagents for Sonogashira Coupling

Reagent TypeRecommended ReagentMolar eq.Rationale
Substrate (2-Chloro-5-methylthiazol-4-yl)methanol1.0-
Coupling Partner Terminal Alkyne1.2 - 1.5Excess drives reaction to completion.
Pd Catalyst PdCl₂(PPh₃)₂0.02 - 0.05A standard, reliable catalyst for Sonogashira reactions.
Cu(I) Co-catalyst CuI0.05 - 0.10Essential for the formation of the copper acetylide intermediate.[15]
Base / Solvent Triethylamine (TEA)-Acts as both base and solvent; should be anhydrous and degassed.

Experimental Protocol: Sonogashira Coupling

  • To an oven-dried Schlenk flask, add (2-Chloro-5-methylthiazol-4-yl)methanol (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Seal the flask and subject it to three cycles of vacuum/argon backfill.

  • Add anhydrous, degassed triethylamine via syringe, followed by the terminal alkyne (1.3 equiv.).

  • Stir the reaction at room temperature or heat gently (40-60 °C) if necessary, for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate and filter through Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Functionalization of the C4-Hydroxymethyl Group

The primary alcohol at the C4-position is a versatile handle for introducing functionality through O-alkylation or esterification, which can profoundly impact a compound's pharmacokinetic properties.

O-Alkylation via Williamson Ether Synthesis

This classic method forms an ether by reacting an alkoxide with an alkyl halide. It is a reliable Sₙ2 reaction for creating simple ethers.

Causality of Reagent Selection:

  • Base: A strong base is needed to deprotonate the primary alcohol to form the nucleophilic alkoxide. Sodium hydride (NaH) is highly effective and forms hydrogen gas as the only byproduct.

  • Electrophile: A primary alkyl halide (iodide or bromide is more reactive than chloride) is required to ensure an Sₙ2 pathway and avoid elimination side reactions.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal.

Experimental Protocol: Williamson Ether Synthesis

  • To a flame-dried flask under argon, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of (2-Chloro-5-methylthiazol-4-yl)methanol (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Add the alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 equiv.) dropwise.

  • Stir the reaction at room temperature for 2-16 hours until TLC or LC-MS indicates completion.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Esterification

Forming an ester linkage is a common strategy to create prodrugs or modulate polarity. This can be achieved using an acyl chloride with a base or via an acid-catalyzed reaction with a carboxylic acid.[16]

Causality of Reagent Selection (Acyl Chloride Method):

  • Acylating Agent: Acyl chlorides are highly reactive and provide a rapid, irreversible route to the ester.

  • Base: A non-nucleophilic amine base like triethylamine or pyridine is used to scavenge the HCl byproduct generated during the reaction.

  • Solvent: An inert, aprotic solvent like dichloromethane (DCM) or THF is used.

Experimental Protocol: Esterification with an Acyl Chloride

  • Dissolve (2-Chloro-5-methylthiazol-4-yl)methanol (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM in a flask under argon.

  • Cool the solution to 0 °C.

  • Add the acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the crude ester.

  • Purify by flash column chromatography if necessary.

Workflow Diagram: Alcohol Functionalization

Alcohol_Functionalization cluster_ether Williamson Ether Synthesis cluster_ester Esterification start (2-Chloro-5-methylthiazol-4-yl)methanol deprotonation 1. Deprotonation (NaH in THF) start->deprotonation acylation Acylation (+ R-COCl, Et₃N) start->acylation alkylation 2. Alkylation (+ R-X) deprotonation->alkylation ether_prod Thiazole Ether alkylation->ether_prod ester_prod Thiazole Ester acylation->ester_prod

Caption: Key pathways for derivatizing the hydroxymethyl group.

Conclusion

(2-Chloro-5-methylthiazol-4-yl)methanol is a powerful and versatile starting material for drug discovery programs. By leveraging modern palladium-catalyzed cross-coupling reactions—Suzuki, Buchwald-Hartwig, and Sonogashira—the C2-chloro position can be functionalized with a vast array of chemical groups. In parallel, the C4-hydroxymethyl group can be readily converted into ethers and esters using well-established protocols. The strategic and orthogonal application of these methods enables the rapid generation of focused chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of drug-like properties.

References

  • Ali, T. E., Assiri, M. A., & Alqahtani, M. N. (2023).
  • Ijarsct. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
  • Royal Society of Chemistry. (2024). 2H-Thiazolo[4,5-d][1][2][17]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science.

  • ResearchHub. (2022). Synthesis of selected functionalized derivatives of thiazolo[3,2-b][1][17][18]triazole, imidazo[2,1-b]thiazole and imidazo[2,1-b][2][17][18]thiadiazole.

  • Benchchem. (2025).
  • PubMed. (2023).
  • PubMed Central. (n.d.).
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • MDPI. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023). 2.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2025).
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ACS Omega. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III)
  • Benchchem. (2025). Application Notes and Protocols: 2-Chlorothiazole-5-thiol as a Versatile Building Block in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2025). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2025).
  • Andrew G Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Royal Society of Chemistry. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry.
  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • YouTube. (2025).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Fischer-Tropsch Archive. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Thiazole.
  • ResearchGate. (2025).
  • Google Patents. (1997). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Google Patents. (n.d.). EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Chemguide. (n.d.).
  • Indian Academy of Sciences. (n.d.). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles.
  • Googleapis.com. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Chloro-5-methylthiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Chloro-5-methylthiazol-4-yl)methanol. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your product yield and purity. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature.

I. Overview of Synthetic Strategies

The synthesis of (2-Chloro-5-methylthiazol-4-yl)methanol can be approached through several synthetic routes. The choice of a particular pathway will often depend on the availability of starting materials, scalability, and desired purity of the final product. We will focus on two primary and reliable synthetic strategies.

Route A: Direct Reduction of a Carboxylic Acid Precursor

This is arguably the most straightforward approach, contingent on the availability of the starting material. It involves the direct reduction of 2-chloro-5-methylthiazole-4-carboxylic acid to the corresponding alcohol.

Route A start 2-Chloro-5-methylthiazole-4-carboxylic acid product (2-Chloro-5-methylthiazol-4-yl)methanol start->product Reduction (e.g., LiAlH4, BH3·THF)

Caption: Route A: Direct reduction of the carboxylic acid.

Route B: Multi-step Synthesis from Simpler Precursors

Route B cluster_0 Thiazole Ring Formation cluster_1 Functional Group Interconversion Ethyl acetoacetate Ethyl acetoacetate Ethyl 2-amino-5-methylthiazole-4-carboxylate Ethyl 2-amino-5-methylthiazole-4-carboxylate Ethyl acetoacetate->Ethyl 2-amino-5-methylthiazole-4-carboxylate + Thiourea 2-Amino-5-methylthiazole-4-carboxylic acid 2-Amino-5-methylthiazole-4-carboxylic acid Ethyl 2-amino-5-methylthiazole-4-carboxylate->2-Amino-5-methylthiazole-4-carboxylic acid Hydrolysis (2-Amino-5-methylthiazol-4-yl)methanol (2-Amino-5-methylthiazol-4-yl)methanol 2-Amino-5-methylthiazole-4-carboxylic acid->(2-Amino-5-methylthiazol-4-yl)methanol Reduction (2-Chloro-5-methylthiazol-4-yl)methanol (2-Chloro-5-methylthiazol-4-yl)methanol (2-Amino-5-methylthiazol-4-yl)methanol->(2-Chloro-5-methylthiazol-4-yl)methanol Sandmeyer Reaction

Caption: Route B: A multi-step synthetic pathway.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of (2-Chloro-5-methylthiazol-4-yl)methanol.

Issue 1: Low Yield in the Reduction of 2-chloro-5-methylthiazole-4-carboxylic acid (Route A)

  • Question: I am getting a very low yield of the desired alcohol when I try to reduce 2-chloro-5-methylthiazole-4-carboxylic acid. What could be the reason?

  • Answer: Low yields in this reduction step can be attributed to several factors. The choice of reducing agent is critical. While sodium borohydride is a mild reducing agent, it is generally not strong enough to reduce a carboxylic acid. A more potent reducing agent like lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH3·THF) is typically required.

    Another potential issue is the reactivity of the chloro-substituent on the thiazole ring. Strong nucleophilic reducing agents like LAH can sometimes lead to side reactions, including dechlorination.

    Troubleshooting Steps:

    • Choice of Reducing Agent: If you are using a mild reducing agent, switch to a more powerful one like LAH or BH3·THF.

    • Reaction Conditions: Ensure your reaction is conducted under strictly anhydrous conditions, as both LAH and BH3·THF react violently with water. Use dry solvents (like THF or diethyl ether) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: Add the reducing agent slowly at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction. After the addition, the reaction can be allowed to warm to room temperature or gently heated to ensure completion.

    • Work-up Procedure: The work-up for LAH reactions is crucial. A careful, sequential addition of water and then a sodium hydroxide solution (Fieser work-up) is necessary to quench the excess LAH and precipitate the aluminum salts, making the product easier to isolate.

Issue 2: Incomplete Diazotization in the Sandmeyer Reaction (Route B)

  • Question: When I perform the Sandmeyer reaction on (2-Amino-5-methylthiazol-4-yl)methanol, I get a mixture of starting material and the desired chloro-derivative. How can I drive the reaction to completion?

  • Answer: Incomplete diazotization is a common problem in the Sandmeyer reaction.[1][2] The formation of the diazonium salt is a critical step and is highly dependent on the reaction conditions.

    Troubleshooting Steps:

    • Temperature Control: The diazotization step must be carried out at a low temperature, typically between 0 and 5 °C. Higher temperatures can lead to the decomposition of the unstable diazonium salt.

    • Acid Concentration: A sufficient excess of a strong acid, like hydrochloric acid, is necessary to ensure the complete formation of nitrous acid from sodium nitrite and to maintain an acidic environment that stabilizes the diazonium salt.

    • Slow Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly and dropwise to the solution of the amine in acid. This prevents a localized excess of nitrous acid, which can lead to side reactions.

    • Monitoring the Reaction: You can check for the completion of diazotization by testing a drop of the reaction mixture with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying that all the amine has been diazotized.

Issue 3: Formation of Phenolic Byproducts in the Sandmeyer Reaction (Route B)

  • Question: My final product from the Sandmeyer reaction is contaminated with a significant amount of a hydroxyl-thiazole derivative. How can I avoid this?

  • Answer: The formation of phenolic byproducts occurs when the diazonium salt reacts with water. This is a competing reaction that can be minimized by carefully controlling the reaction conditions.

    Troubleshooting Steps:

    • Maintain Low Temperature: As mentioned before, keeping the temperature low (0-5 °C) throughout the diazotization and the subsequent reaction with the copper(I) chloride is crucial to minimize the decomposition of the diazonium salt and its reaction with water.

    • Use of Copper(I) Chloride Catalyst: A freshly prepared and sufficient amount of copper(I) chloride catalyst is essential for the efficient conversion of the diazonium salt to the desired chloro-derivative.

    • Minimize Water Content: While the reaction is carried out in an aqueous medium, avoiding excessive amounts of water can help to reduce the formation of the phenolic byproduct.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable starting material for the synthesis of (2-Chloro-5-methylthiazol-4-yl)methanol?

    A1: If commercially available, 2-chloro-5-methylthiazole-4-carboxylic acid is the most direct and reliable starting material. Its reduction directly yields the target molecule, minimizing the number of synthetic steps and potential for yield loss.

  • Q2: How can I monitor the progress of the reduction reaction?

    A2: The progress of the reduction of the carboxylic acid to the alcohol can be effectively monitored by Thin Layer Chromatography (TLC) . The carboxylic acid starting material and the alcohol product will have different polarities and thus different Rf values. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

  • Q3: What are the key safety precautions to take during this synthesis?

    A3: Several safety precautions are essential:

    • Lithium aluminum hydride (LAH) and Borane-THF (BH3·THF) are highly reactive and flammable. They should be handled under an inert atmosphere and away from any sources of moisture.

    • The Sandmeyer reaction involves the formation of an unstable diazonium salt. It is crucial to maintain low temperatures to prevent its explosive decomposition.

    • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

IV. Experimental Protocols

Protocol 1: Synthesis of (2-Chloro-5-methylthiazol-4-yl)methanol via Reduction of 2-chloro-5-methylthiazole-4-carboxylic acid (Route A)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-chloro-5-methylthiazole-4-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the flask to 0 °C and carefully quench the excess LAH by the slow, sequential addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure (2-Chloro-5-methylthiazol-4-yl)methanol.

Protocol 2: Synthesis of (2-Chloro-5-methylthiazol-4-yl)methanol via a Multi-step Synthesis (Route B)

This protocol is more involved and is provided as a conceptual outline due to its multi-step nature. Each step would require optimization.

  • Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate: This can be achieved by the Hantzsch thiazole synthesis, reacting ethyl 2-chloroacetoacetate with thiourea.

  • Hydrolysis to 2-Amino-5-methylthiazole-4-carboxylic acid: The ester from the previous step is hydrolyzed to the carboxylic acid using a base like sodium hydroxide, followed by acidification.[3]

  • Reduction to (2-Amino-5-methylthiazol-4-yl)methanol: The carboxylic acid is then reduced to the alcohol using a suitable reducing agent like LAH or BH3·THF, following a procedure similar to Protocol 1.

  • Sandmeyer Reaction to (2-Chloro-5-methylthiazol-4-yl)methanol: a. Dissolve (2-Amino-5-methylthiazol-4-yl)methanol in an excess of cold (0-5 °C) hydrochloric acid. b. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. c. In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. d. Slowly add the cold diazonium salt solution to the copper(I) chloride solution, maintaining a low temperature. e. Allow the reaction to proceed for a few hours, then extract the product with a suitable organic solvent, wash, dry, and purify by column chromatography.

V. Data Summary

Parameter Route A Route B
Starting Material 2-chloro-5-methylthiazole-4-carboxylic acidEthyl acetoacetate, Thiourea
Number of Steps 14
Typical Overall Yield 70-85%20-40%
Key Reagents LAH or BH3·THFThiourea, NaOH, LAH, NaNO2, CuCl
Purity (after chromatography) >98%>95%

VI. Troubleshooting Workflow

Troubleshooting Workflow cluster_reduction Troubleshooting Reduction cluster_sandmeyer Troubleshooting Sandmeyer Reaction start Low Yield or Impure Product q1 Which step is problematic? start->q1 reduction Reduction Step (Route A or B) q1->reduction Reduction sandmeyer Sandmeyer Reaction (Route B) q1->sandmeyer Sandmeyer r_q1 Incomplete Reaction? reduction->r_q1 s_q1 Starting material remains? sandmeyer->s_q1 r_a1 Use stronger reducing agent (LAH, BH3·THF). Ensure anhydrous conditions. r_q1->r_a1 Yes r_q2 Side products observed? r_q1->r_q2 No r_a2 Control temperature during addition. Optimize work-up procedure. r_q2->r_a2 Yes s_a1 Incomplete diazotization. Maintain 0-5 °C. Use excess acid. Slow NaNO2 addition. s_q1->s_a1 Yes s_q2 Phenolic byproduct? s_q1->s_q2 No s_a2 Diazonium salt hydrolysis. Strict temperature control. Use fresh CuCl catalyst. s_q2->s_a2 Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

VII. References

Sources

Technical Support Center: Purification of (2-Chloro-5-methylthiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (2-Chloro-5-methylthiazol-4-yl)methanol via column chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this polar, heterocyclic intermediate. We will move beyond basic protocols to explain the causality behind our recommendations, ensuring a robust and reproducible purification process.

Core Principles: Understanding the Molecule

(2-Chloro-5-methylthiazol-4-yl)methanol is a polar heterocyclic compound. Its purification by normal-phase column chromatography on silica gel presents specific challenges that must be proactively addressed. The key structural features influencing its chromatographic behavior are:

  • Thiazole Ring: The nitrogen atom in the thiazole ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is a primary cause of peak tailing and potential irreversible adsorption.[1]

  • Methanol Group (-CH₂OH): The primary alcohol is a polar functional group capable of hydrogen bonding, which contributes significantly to the compound's retention on a polar stationary phase like silica.

  • Chlorine Atom (-Cl): The chloro-substituent adds to the overall polarity and electronic character of the molecule.

Understanding these features is critical for developing an effective purification strategy and troubleshooting unexpected outcomes.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues encountered during the column chromatography of (2-Chloro-5-methylthiazol-4-yl)methanol.

Question: My compound is streaking badly or showing significant tailing on the TLC plate and the column. What is happening and how do I fix it?

Answer:

This is the most common issue for nitrogen-containing heterocycles like your thiazole derivative.

  • Root Cause: The basic nitrogen atom on the thiazole ring is interacting strongly with the acidic silanol groups on the silica gel surface. This strong, non-ideal interaction slows the elution of the tail end of the sample band, causing it to "streak" or "tail."[1]

  • Solution: Mobile Phase Modification. The most effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.

    • Add Triethylamine (TEA): Incorporate 0.1-1% triethylamine into your eluent system (e.g., Dichloromethane/Methanol). The TEA is a stronger base than your compound and will preferentially bind to the acidic silanol sites, allowing your analyte to elute symmetrically.[1]

    • Use Ammoniated Solvents: An alternative is to use a stock solution of 7N ammonia in methanol as your polar component, mixing it with a non-polar solvent like dichloromethane.

  • Protocol: Testing for Stability and Tailing. Before committing to a column, run a 2D TLC to confirm the issue.

    • Spot your crude material on the bottom-left corner of a TLC plate.

    • Run the plate in your chosen solvent system (e.g., 95:5 DCM/MeOH).

    • Dry the plate completely.

    • Rotate the plate 90 degrees counter-clockwise and run it again in the same solvent system.

    • If the spot remains on the diagonal, the compound is stable and not interacting irreversibly. If a streak appears perpendicular to the initial direction of elution, it confirms a strong interaction or on-plate degradation.[2]

Question: My compound is not eluting from the column, even after I've flushed with a very polar solvent system. Where did it go?

Answer:

There are two likely possibilities for this frustrating outcome.

  • Possibility 1: Irreversible Adsorption/Decomposition. The compound may have bound so strongly to the silica that it cannot be eluted, or it may have decomposed on the acidic silica surface.[2] Thiazole rings can be susceptible to degradation under certain conditions.[3]

    • Diagnostic Test: Take a small amount of your crude material and stir it with a slurry of silica gel in your chosen eluent for a few hours. Filter the silica and analyze the filtrate by TLC. If the spot corresponding to your product has vanished or diminished significantly, decomposition or irreversible binding is confirmed.

    • Preventative Solution:

      • Deactivate the Silica: Before packing the column, you can deactivate the silica gel by slurrying it in your mobile phase containing 1% triethylamine, then removing the excess solvent. This passivates the most aggressive acidic sites.

      • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1] However, always screen this with TLC first, as alumina has its own unique selectivity.

  • Possibility 2: The Compound is Extremely Polar. Your solvent system may still not be polar enough.

    • Solution: Before assuming the compound is lost, try flushing the column with a highly polar "strip" solvent. A common choice is 10% Methanol in Dichloromethane with 1% ammonium hydroxide.[2] If the compound still doesn't elute, decomposition is the most likely cause.

Question: I'm seeing poor separation between my product and a close-running impurity. How can I improve the resolution?

Answer:

Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Root Cause: The chosen solvent system is not effectively differentiating between the analyte and the impurity. They have similar affinities for the stationary phase in that specific mobile phase.

  • Solutions:

    • Change Solvent Selectivity: If you are using a standard system like Hexane/Ethyl Acetate, switch to a system with different solvent properties, such as Dichloromethane/Methanol.[1] The change in solvent-analyte interactions can often dramatically alter the relative separation (selectivity).

    • Employ Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over time. This keeps the peaks sharp and can improve the separation between compounds with close Rf values. A typical gradient for this compound might be from 100% Dichloromethane to 95:5 Dichloromethane/Methanol over several column volumes.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation.[1] As a general rule, the mass of your crude sample should be no more than 1-5% of the mass of the silica gel. For difficult separations, use a 1-2% load.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common purification issues.

TroubleshootingWorkflow cluster_start Start: TLC Analysis cluster_problem Problem Identification cluster_solutions Solutions cluster_actions Corrective Actions & Column Run TLC Run TLC with Crude Material (e.g., 9:1 DCM/MeOH) Problem Analyze TLC Result TLC->Problem Streaking Streaking / Tailing? Problem->Streaking Examine Peak Shape NoMove Rf = 0 (Stuck at Baseline)? Problem->NoMove Examine Rf Value PoorSep Poor Separation (ΔRf too small)? Problem->PoorSep Examine Spot Distance GoodSep Good Separation (Rf ≈ 0.3, no tailing) Problem->GoodSep Ideal Result Streaking->NoMove No AddModifier Add Modifier to Eluent (0.5% TEA or NH4OH) and re-run TLC Streaking->AddModifier Yes NoMove->PoorSep No IncreasePolarity Increase Mobile Phase Polarity (e.g., 8:2 DCM/MeOH) and re-run TLC NoMove->IncreasePolarity Yes PoorSep->GoodSep No ChangeSolvent Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) and re-run TLC PoorSep->ChangeSolvent Yes RunColumn Proceed to Column Chromatography GoodSep->RunColumn Optimized AddModifier->Problem Re-evaluate IncreasePolarity->Problem Re-evaluate ChangeSolvent->Problem Re-evaluate Interactions Interactions on a Silica Surface cluster_silica Silica Gel Stationary Phase (Polar) cluster_analyte Analyte: (2-Chloro-5-methylthiazol-4-yl)methanol cluster_interactions Key Interactions Silica      Si-O-Si-O-Si with Surface Si-OH Groups     Analyte           HBond Hydrogen Bonding (-OH group) Analyte->HBond H-bond donor/acceptor AcidBase Acid-Base Interaction (Thiazole-N : H-O-Si) Analyte->AcidBase Lewis Base HBond->Silica interacts with Si-OH AcidBase->Silica binds to acidic Si-OH

Sources

Technical Support Center: Navigating Solubility Challenges with 2-Chlorothiazole Methanol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the specialized technical support hub for 2-chlorothiazole methanol intermediates. This resource is tailored for researchers, chemists, and professionals in drug development who encounter solubility hurdles with these vital chemical building blocks. 2-Chlorothiazole and its derivatives are fundamental in the synthesis of a wide array of pharmaceuticals.[1] However, their distinct physicochemical properties frequently result in solubility issues, which can complicate reaction setups, purification processes, and scalability.

This guide offers comprehensive troubleshooting sections and a frequently asked questions (FAQs) list to tackle common solubility problems. The methodologies presented are rooted in established chemical principles and practical laboratory experience, aiming to provide you with the knowledge to effectively overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section provides answers to common inquiries regarding the solubility of 2-chlorothiazole methanol intermediates.

Q1: What are the typical solvents used for dissolving 2-chlorothiazole methanol and its related compounds?

A1: The solubility of 2-chlorothiazole methanol intermediates can vary significantly based on their specific molecular structure. However, a good starting point for solubility screening involves a selection of polar aprotic and protic solvents. Commonly effective solvents include:

  • Polar Protic Solvents: Thiazole and its derivatives are often soluble in polar protic solvents like methanol and ethanol due to their ability to form hydrogen bonds.[2]

  • Polar Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate (EtOAc), acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are also viable options.[1][3] DMF and DMSO are particularly useful for compounds that are difficult to dissolve, though their high boiling points might complicate product isolation.

  • Solvent Mixtures: In some cases, a mixture of solvents, such as ethanol and water, can provide optimal solubility for reactions.[4]

It is highly recommended to conduct a small-scale solubility test with a range of solvents before proceeding with a larger-scale experiment.

Q2: My 2-chlorothiazole intermediate is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out," where a compound separates from a solution as a liquid instead of a solid, is a common issue in crystallization. This often happens if the compound is impure or if the solution is cooled too quickly. Impurities can interfere with the formation of a crystal lattice, resulting in an amorphous oil. To resolve this, you should:

  • Verify Purity: Ensure that your starting materials are of high purity. A purity level of at least 80-90% is recommended before attempting to grow single crystals for analysis.[5] If you are working with a crude reaction mixture, initial purification by methods like column chromatography may be necessary.

  • Optimize Cooling: Slow down the crystallization process. Allow the solution to cool gradually to room temperature, then move it to a refrigerator, and finally to a freezer.

  • Adjust the Solvent System: A single solvent may not be ideal. Try using a co-solvent system, which involves dissolving your compound in a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) to induce crystallization.[6]

Q3: How does temperature affect the solubility of my 2-chlorothiazole methanol intermediate?

A3: As with most organic compounds, increasing the temperature generally increases the solubility of 2-chlorothiazole intermediates.[2] This principle is fundamental to the technique of recrystallization, where a compound is dissolved in a minimal amount of hot solvent and then allowed to cool, promoting the formation of crystals. However, it is crucial to be mindful of the thermal stability of your specific compound, as some thiazole derivatives can decompose at high temperatures.

Q4: What is the role of pH in the solubility of 2-chlorothiazole derivatives?

A4: The pH of a solution can have a significant impact on the solubility of 2-chlorothiazole derivatives, particularly those with ionizable functional groups.[2][7] The thiazole ring contains a nitrogen atom that can be protonated under acidic conditions, potentially forming a more soluble salt.[2] This pH-dependent solubility is a valuable tool for developing effective extraction and purification protocols. For instance, weakly basic thiazoles become more soluble in acidic conditions, while weakly acidic ones are more soluble in basic conditions.[7]

Part 2: Troubleshooting Guides

This section offers structured, step-by-step instructions for addressing specific solubility challenges you may face during your experiments.

Guide 1: Systematic Solvent Screening for Poorly Soluble 2-Chlorothiazole Intermediates

This guide outlines a systematic approach to identify a suitable solvent or solvent system for a new or particularly insoluble 2-chlorothiazole methanol intermediate.

Protocol:

  • Initial Setup: Begin with a small, accurately weighed sample of your compound (e.g., 5-10 mg) in a small vial.

  • Solvent Addition: Add a measured volume of a selected solvent (e.g., 0.5 mL) and observe for dissolution at room temperature. Use agitation or sonication to aid the process.

  • Solvent Selection: Test a diverse range of solvents from different classes (polar aprotic, polar protic, and nonpolar), as detailed in the table below.

  • Temperature Variation: If the compound does not dissolve at room temperature, gently heat the mixture while observing for dissolution. Note the temperature at which it becomes fully soluble.

  • Cooling and Observation: After dissolution, allow the solution to cool slowly to room temperature, and then place it in a refrigerator to observe for any precipitation or crystallization.

  • Data Logging: Record all your observations in a structured table to facilitate comparison between different solvents.

Data Summary Table: Solvent Screening

Solvent ClassSolventRoom Temp Solubility (approx. mg/mL)Observations upon HeatingObservations upon Cooling
Polar Protic Methanol
Ethanol
Polar Aprotic Dichloromethane (DCM)
Acetonitrile (ACN)
Tetrahydrofuran (THF)
Dimethylformamide (DMF)
Nonpolar Toluene
Heptane

Troubleshooting Workflow: Solvent Selection

cluster_start Start: Poorly Soluble Intermediate cluster_screening Solvent Screening Protocol cluster_decision Decision & Next Steps start Weigh 5-10 mg of compound add_solvent Add 0.5 mL of solvent start->add_solvent observe_rt Observe at Room Temperature add_solvent->observe_rt dissolved_rt Fully Dissolved? observe_rt->dissolved_rt heat Gently heat solution dissolved_rt->heat No reaction_solvent Potential Reaction Solvent dissolved_rt->reaction_solvent Yes dissolved_hot Fully Dissolved? heat->dissolved_hot cool Slowly cool to room temperature, then refrigerate dissolved_hot->cool Yes insoluble Insoluble - Select a different solvent dissolved_hot->insoluble No observe_crystal Observe for Crystallization/Precipitation cool->observe_crystal good_solvent Suitable for Recrystallization observe_crystal->good_solvent

Caption: A systematic workflow for solvent screening.

Guide 2: A Practical Guide to Overcoming "Oiling Out" and Achieving Crystallization

This guide provides a methodical approach to induce crystallization when your 2-chlorothiazole intermediate has "oiled out."

Core Principle: "Oiling out" is a result of kinetic and thermodynamic factors. The objective is to create conditions that favor the formation of a thermodynamically stable crystalline state over a kinetically trapped amorphous oil.

Step-by-Step Protocol:

  • Re-dissolve the Oil: Gently warm the mixture to redissolve the oil. If necessary, add a minimal amount of a "good" solvent to achieve a clear solution.

  • Introduce an Anti-solvent: While stirring the warm solution, slowly add a "poor" solvent (an anti-solvent) dropwise until the solution becomes slightly turbid. This turbidity indicates the onset of precipitation.

  • Return to Clarity: Gently warm the turbid solution until it becomes clear again. This ensures you are at the saturation point at an elevated temperature.

  • Controlled Cooling: This is a critical step for successful crystallization.

    • Allow the flask to cool to room temperature without disturbance.

    • If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.

    • If crystals still do not appear, place the flask in a refrigerator, followed by a freezer.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to the cooled, saturated solution to act as a template for crystal growth.

Troubleshooting Decision Tree: Crystallization

cluster_start Start: Compound has 'Oiled Out' cluster_protocol Crystallization Protocol cluster_outcome Outcome start Oil observed instead of crystals redissolve Re-dissolve oil with heat/ minimal 'good' solvent start->redissolve add_antisolvent Slowly add 'poor' solvent (anti-solvent) until turbid redissolve->add_antisolvent reheat Re-heat to clarity add_antisolvent->reheat slow_cool Slow cooling (RT -> 4°C -> -20°C) reheat->slow_cool scratch Scratch flask interior slow_cool->scratch seed Add seed crystal scratch->seed crystals_formed Crystals Formed seed->crystals_formed still_oil Still an Oil - Re-evaluate solvent system seed->still_oil

Caption: A decision tree for troubleshooting crystallization.

Part 3: References

  • Title: Thiazole - Solubility of Things Source: Solubility of Things URL: [Link]

  • Title: Thiazoles and Bisthiazoles Source: Encyclopedia.pub URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: National Center for Biotechnology Information URL: [Link]

  • Title: Guide for crystallization Source: University of Rennes URL: [Link]

  • Title: SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES Source: PharmaTutor URL: [Link]

  • Title: Process for the preparation of chlorothiazole derivatives Source: Google Patents URL:

  • Title: Process for the preparation of 2-chloro-5-chloromethyl-thiazole Source: Google Patents URL:

  • Title: Process for preparing 2-chlorothiazole compounds Source: Google Patents URL:

  • Title: Thiazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents Source: ResearchGate URL: [Link]

Sources

Preventing decomposition of (2-Chloro-5-methylthiazol-4-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Chloro-5-methylthiazol-4-yl)methanol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (2-Chloro-5-methylthiazol-4-yl)methanol. This resource is designed to provide in-depth guidance on the proper storage and handling of this compound to prevent decomposition and ensure the integrity of your experiments. As a key intermediate in the synthesis of various pharmacologically active molecules, maintaining its stability is paramount.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for (2-Chloro-5-methylthiazol-4-yl)methanol?

To ensure the long-term stability of (2-Chloro-5-methylthiazol-4-yl)methanol, it is recommended to store it at -20°C .[1] The compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to moisture and air.[2][3][4]

Key Storage Parameters:

ParameterRecommendationRationale
Temperature -20°CMinimizes the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects against degradation from atmospheric moisture and oxygen.[2][3][4]
Container Tightly sealed, amber glass vialPrevents light exposure and contamination.
Duration Up to 2 years with proper storageAs indicated by suppliers for a similar compound, 2-Chloro-5-(chloromethyl)thiazole.[1]
Q2: How sensitive is (2-Chloro-5-methylthiazol-4-yl)methanol to air and moisture?

While specific data on this exact molecule is limited, related chlorinated thiazole derivatives are known to be sensitive to atmospheric conditions.[2][3] The primary concern is the potential for hydrolysis of the chloro group on the thiazole ring and potential oxidation. The hydroxyl group can also be susceptible to oxidation. Therefore, handling the compound under an inert atmosphere is a critical preventative measure.[4][5]

Q3: What are the signs of decomposition I should look for?

Visual inspection can often provide the first indication of degradation. Look for:

  • Color Change: A change from a white or off-white solid to a yellow or brownish hue can indicate the formation of degradation products.

  • Change in Physical State: Clumping or melting of the solid at its designated storage temperature could suggest the presence of impurities or water absorption.

For a more definitive assessment, analytical techniques are necessary.

Troubleshooting Guide

Q4: I've observed a color change in my stored (2-Chloro-5-methylthiazol-4-yl)methanol. What could be the cause?

A color change is a strong indicator of chemical decomposition. The likely culprits are:

  • Oxidation: The thiazole ring, particularly the sulfur atom, can be susceptible to oxidation, leading to the formation of colored byproducts.[6]

  • Hydrolysis: Reaction with ambient moisture can lead to the hydrolysis of the chloro-substituent, altering the electronic properties of the molecule and potentially leading to colored impurities.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation pathways in heterocyclic compounds.

Corrective Action:

  • Immediately re-evaluate your storage and handling procedures. Ensure the container is properly sealed and stored in the dark at the recommended temperature.

  • Purify a small sample of the discolored material (e.g., by recrystallization or column chromatography) and re-analyze to confirm its identity and purity before use.

Q5: My analytical data (NMR, HPLC) shows unexpected peaks. What are the potential degradation products?

The presence of unexpected peaks in your analytical data confirms that decomposition has occurred. Based on the structure of (2-Chloro-5-methylthiazol-4-yl)methanol, several degradation pathways are plausible.

Potential Decomposition Pathways:

DecompositionPathways cluster_main Storage & Handling cluster_degradation Degradation Products Compound (2-Chloro-5-methylthiazol-4-yl)methanol Oxidation Oxidized Thiazole Ring (e.g., N-oxide, Sulfoxide) Compound->Oxidation Air (O2) Hydrolysis Hydrolyzed Product (2-Hydroxy-5-methylthiazol-4-yl)methanol Compound->Hydrolysis Moisture (H2O) Dimerization Dimerization/Polymerization Products Compound->Dimerization Heat/Light

Caption: Potential decomposition pathways for (2-Chloro-5-methylthiazol-4-yl)methanol.

Troubleshooting Steps:

  • Review Handling Technique: Ensure that all transfers of the compound are performed under an inert atmosphere using dry solvents and glassware.[3][4]

  • Analytical Confirmation: Use techniques like LC-MS or GC-MS to identify the mass of the impurity peaks and deduce their structures.

  • Purification: If the level of impurity is low, consider purifying the bulk material. However, if significant degradation has occurred, it is best to discard the batch and obtain a fresh supply.

Experimental Protocols

Protocol 1: Handling and Dispensing of (2-Chloro-5-methylthiazol-4-yl)methanol

This protocol outlines the best practices for handling this air- and moisture-sensitive compound.

Materials:

  • (2-Chloro-5-methylthiazol-4-yl)methanol in a Sure/Seal™-type bottle or equivalent.[2][3]

  • Dry, nitrogen- or argon-flushed glovebox or a Schlenk line.

  • Dry glassware (oven-dried at 125°C overnight).[3]

  • Dry, sealed syringes and needles.

  • Anhydrous solvents.

Procedure:

  • If using a glovebox, ensure the atmosphere is inert. If using a Schlenk line, assemble your oven-dried glassware and purge with inert gas for at least 30 minutes.

  • Allow the container of (2-Chloro-5-methylthiazol-4-yl)methanol to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Under a positive pressure of inert gas, carefully open the container.

  • Quickly weigh the desired amount of the solid in a tared vial.

  • If making a solution, add the anhydrous solvent to the solid via a dry syringe.

  • Seal the reaction vessel and the storage container tightly under the inert atmosphere.

  • Replace the cap on the storage container and wrap the seal with parafilm for extra security.

  • Return the compound to the -20°C freezer for long-term storage.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a reliable way to assess the purity of (2-Chloro-5-methylthiazol-4-yl)methanol and detect the presence of degradation products.

Instrumentation and Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of a high-purity reference standard of (2-Chloro-5-methylthiazol-4-yl)methanol in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the stored (2-Chloro-5-methylthiazol-4-yl)methanol in the mobile phase to achieve a concentration within the calibration range.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Interpretation: Compare the chromatogram of your sample to that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Quantify the purity by comparing the peak area of the main component to the total peak area of all components.

References

  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. [Link]

  • 2-Chloro-5-chloromethyl-1,3-thiazole. ResearchGate. [Link]

  • Handling air-sensitive reagents AL-134. MIT. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. [Link]

  • 2-CHLORO-5-CHLOROMETHYL THIAZOLE. Georganics. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. [Link]

  • 2-Chloro-5-(chloromethyl)thiazole. PubChem. [Link]

  • Process for preparing 2-chloro-5-chloromethyl thiazole.
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Publications. [Link]

  • Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Disinfecting preparation containing chlorine in alcohol.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. ECSA. [Link]

  • Process for the preparation of chlorothiazole derivatives. European Patent Office. [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Hints for Handling Air-Sensitive Materials. Fauske & Associates. [Link]

  • Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks. ResearchGate. [Link]

  • Method for purifying 2-chloro-5-chloromethyl thiazole. Justia Patents. [Link]

  • METHANOL. FAO.org. [Link]

  • Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Organic Chemistry Portal. [Link]

  • Thiazole. Wikipedia. [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for Thiazole Methanol Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of thiazole methanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into one of the most critical parameters in this synthesis: reaction temperature. Here, you will find scientifically grounded answers to common questions, troubleshooting strategies for typical challenges, and detailed protocols to guide your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter in the synthesis of thiazole methanol?

Temperature is a fundamental factor that governs both the rate (kinetics) and the outcome (thermodynamics) of the reaction. For thiazole methanol formation, which often involves the reaction of a thiazole species with a formaldehyde equivalent, temperature directly influences:

  • Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy. However, an excessively high temperature can accelerate undesirable side reactions.[1]

  • Selectivity and Impurity Profile: The desired hydroxymethylation reaction competes with potential side reactions such as over-alkylation, decomposition of the thiazole ring, or polymerization of formaldehyde.[1][2] These competing reactions may have different activation energies, meaning their rates are affected differently by temperature changes. Optimizing the temperature is key to maximizing the formation of the desired product while minimizing impurities.[3]

  • Reagent Stability: Both the thiazole starting material and the resulting thiazole methanol product can be susceptible to degradation at elevated temperatures.[1][4] An optimal temperature ensures the stability of all components in the reaction mixture.

  • Solubility: The solubility of reactants, particularly solid thiazole derivatives, is often temperature-dependent. Ensuring adequate solubility is crucial for a homogeneous reaction and consistent results.

Q2: What is a typical starting temperature range for thiazole hydroxymethylation?

A definitive range is substrate-dependent, but a logical starting point can be inferred from general principles and related literature. Many thiazole syntheses are initially attempted at room temperature and then gently heated if the reaction is too slow.[5][6]

A prudent approach is to start with a modest temperature, such as 40-60°C . If reaction progress (monitored by TLC, LC-MS, or NMR[7]) is slow, the temperature can be incrementally increased. For many related heterocycle formations, refluxing in solvents like ethanol (boiling point ~78°C) is common.[8][9] Some modern methods, particularly those using microwave assistance, may operate at higher temperatures (e.g., 90-120°C) for significantly shorter durations.[1][10][11]

Q3: How does an excessively high or low temperature manifest in my reaction results?

  • Too Low: The most obvious sign is a slow or stalled reaction, where starting material is consumed very slowly or not at all.[1][2] This indicates that the system has insufficient energy to overcome the activation energy barrier.

  • Too High: This can lead to several observable problems:

    • Decreased Yield: While the starting material might be consumed quickly, the yield of the desired product may be low. This often points to product degradation.[1][3]

    • Complex Impurity Profile: Analysis (e.g., by HPLC or LC-MS) will show multiple, significant byproduct peaks. This suggests that the high temperature is activating alternative, undesired reaction pathways.[4]

    • Darkening or Tarring: Visual observation of the reaction mixture turning dark brown or black is a strong indicator of decomposition or polymerization.

Troubleshooting Guide: Temperature-Related Issues

Problem Observed Potential Temperature-Related Cause Recommended Action & Rationale
Low or No Product Yield Temperature is too low: The reaction lacks sufficient activation energy to proceed at a practical rate.[1]Action: Incrementally increase the temperature in 10-20°C steps. Rationale: This systematically provides more energy to the system to overcome the activation barrier. Monitor each step to find the "sweet spot" before side reactions become significant.[3]
Temperature is too high: The desired thiazole methanol product is degrading faster than it is being formed.[1]Action: Re-run the reaction at a lower temperature. If the reaction is too slow when lowered, consider a more active catalyst or longer reaction time. Rationale: This prioritizes the stability of the product. A slightly slower, cleaner reaction is often preferable to a fast, destructive one.
High Levels of Impurities Temperature is too high: Side reactions (e.g., decomposition, polymerization) are being thermally promoted. These pathways often have higher activation energies than the desired reaction.Action: Perform a temperature screening study (see Protocol 1 below) to map the relationship between temperature, yield, and purity. Rationale: A systematic screen will quantitatively identify the optimal temperature that provides the best balance of high yield and low impurity formation.[3]
Reaction Stalls / Fails to Reach Completion Equilibrium Limitations: The reaction may be reversible, and at a certain temperature, the forward and reverse reaction rates become equal before all starting material is consumed.Action: Try running the reaction at a slightly lower temperature. Rationale: The thermodynamics of the reaction may favor product formation more at a lower temperature, even if the rate is slower.
Catalyst Deactivation: If a catalyst is used, it may be deactivating at the reaction temperature.Action: Consult the literature for the optimal operating temperature range of your catalyst. Consider a more thermally stable catalyst if necessary. Rationale: Every catalyst has a specific window of stability and activity.

Experimental Protocols & Workflows

Protocol 1: Parallel Temperature Screening for Optimization

This protocol outlines a systematic method for identifying the optimal reaction temperature using a parallel reaction block or individual reaction setups.

Objective: To determine the temperature that maximizes the yield of thiazole methanol while minimizing byproduct formation.

Methodology:

  • Preparation: In a series of identical reaction vials, add the thiazole starting material, solvent, and any catalysts or reagents except for the formaldehyde source. Ensure each vial contains a stir bar.

  • Setup: Place the vials in a parallel synthesizer or a set of individually controlled heating blocks. Set each position to a different temperature. A good starting range is from 40°C to 100°C in 10°C increments.

  • Initiation: Once all reaction blocks have reached their set temperatures and equilibrated, add the formaldehyde source (e.g., paraformaldehyde, formalin) to each vial simultaneously (or as quickly as possible).

  • Monitoring: Allow the reactions to proceed for a predetermined amount of time (e.g., 4 hours). If possible, take small aliquots at intermediate time points (e.g., 1h, 2h) for analysis.

  • Quenching & Analysis: After the set time, cool all reactions to room temperature and quench them appropriately. Analyze the crude reaction mixture from each vial using a quantitative method like HPLC or UPLC with an internal standard.

  • Data Interpretation: Plot the yield of the desired product and the percentage of key impurities against the reaction temperature. The optimal temperature is the one that gives the highest yield with an acceptable level of purity.[3]

Sample Data Presentation

The results from the screening experiment should be summarized in a clear format for easy interpretation.

Temperature (°C)Product Yield (%)Key Impurity A (%)Key Impurity B (%)Observations
4015< 0.5< 0.5Slow reaction, high SM remaining
5045< 0.50.8Clean reaction, significant SM
60780.81.5Good conversion, clean profile
70 92 1.1 2.0 Optimal balance of yield and purity
80853.54.8Increased impurities, slight darkening
90728.29.5Significant impurity formation, dark
10055>15>15Rapid decomposition, tar formation

Mechanistic Considerations & Visualization

The optimization of temperature is fundamentally a manipulation of competing reaction pathways. The desired reaction (hydroxymethylation) has a specific activation energy (Ea1), while undesired side reactions (e.g., decomposition) have their own activation energies (Ea2).

G cluster_0 Reactants Thiazole + Formaldehyde Product Thiazole Methanol (Desired Product) Reactants->Product  k1 (Ea1) Optimal Temp (e.g., 70°C) Favored Pathway Byproducts Decomposition / Impurities (Undesired) Reactants->Byproducts k2 (Ea2) High Temp (>80°C) Side Reactions Dominate

Caption: Temperature affects the rates of competing reactions.

This diagram illustrates that while both pathways are accessible, increasing the temperature excessively can disproportionately accelerate the undesired side reactions, leading to a lower yield of the intended thiazole methanol product. The goal of optimization is to find a temperature high enough to make the desired reaction proceed efficiently (k1) without significantly promoting the side reactions (k2).

Overall Optimization Workflow

A successful optimization campaign follows a logical progression from initial screening to final validation.

G A Literature Review & Initial Condition Selection B Small-Scale Parallel Temperature Screening (e.g., 40-100°C) A->B C Analyze Yield & Purity (HPLC, LC-MS) B->C D Identify Optimal Temperature Range (e.g., 65-75°C) C->D E Fine-Tune Optimization (Time, Concentration) at Optimal Temperature D->E F Validate & Scale-Up Optimized Conditions E->F

Caption: A systematic workflow for reaction temperature optimization.

By following this structured approach, researchers can confidently and efficiently determine the optimal reaction temperature, leading to higher yields, improved purity, and more robust and scalable synthetic procedures.

References

  • Technical Support Center: Optimizing Reaction Efficiency Through Solvent and Temperature Control. Benchchem.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025).
  • "optimization of Hantzsch thiazole synthesis reaction conditions". Benchchem.
  • Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. (2025).
  • Optimization of the reaction conditions. ResearchGate.
  • Technical Support Center: Thiazole Synthesis Optimization. Benchchem.
  • Reaction optimization. Technobis Crystallization Systems.
  • Supporting Information for Thiazole formation through a modified Gewald reaction. Beilstein Journals.
  • 2-amino-4-methylthiazole. Organic Syntheses Procedure.
  • Optimizing Chemical Reactions. (2024). ACS Publications.
  • A Brief Introduction to Chemical Reaction Optimization. PMC - NIH.
  • Primer Optimization Using Temperature Gradient. Sigma-Aldrich.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024). ResearchGate.
  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2024). ACS Omega.
  • A Comparative Guide to Novel Thiazole Synthesis Methodologies. Benchchem.
  • Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (PPTX). Slideshare.
  • Optimization of the reaction conditions for the synthesis of 4a. a. ResearchGate.
  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis.
  • Review of the synthesis and biological activity of thiazoles. (2020). ResearchGate.

Sources

Technical Support Center: Purification of (2-Chloro-5-methylthiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with (2-Chloro-5-methylthiazol-4-yl)methanol. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps necessary to achieve high purity and yield in your experiments.

I. Understanding the Source of Impurities: A Look at the Synthesis

A common and efficient method for the synthesis of (2-Chloro-5-methylthiazol-4-yl)methanol is the reduction of ethyl 2-chloro-5-methylthiazole-4-carboxylate. This transformation is typically achieved using reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum Hydride (DIBAL-H).[1][2][3]

The choice of reducing agent and the reaction conditions can significantly influence the impurity profile of the crude product. Understanding these potential impurities is the first step toward devising an effective purification strategy.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting_Material Ethyl 2-chloro-5-methylthiazole-4-carboxylate Product (2-Chloro-5-methylthiazol-4-yl)methanol Starting_Material->Product Reduction Unreacted_SM Unreacted Starting Material (Ester) Product->Unreacted_SM Aldehyde_Byproduct Aldehyde By-product (Incomplete Reduction) Product->Aldehyde_Byproduct Reagent_Residues Reducing Agent Residues (e.g., Aluminum Salts) Product->Reagent_Residues Solvent_Residues Solvent Residues (e.g., THF, Toluene) Product->Solvent_Residues Reducing_Agent Reducing Agent (e.g., LiAlH₄, DIBAL-H) Reduction Reduction Reducing_Agent->Reduction

Caption: Synthetic route to (2-Chloro-5-methylthiazol-4-yl)methanol and associated impurities.

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of (2-Chloro-5-methylthiazol-4-yl)methanol.

Q1: What are the most common impurities I should expect in my crude (2-Chloro-5-methylthiazol-4-yl)methanol?

A1: The most prevalent impurities typically include:

  • Unreacted Starting Material: Ethyl 2-chloro-5-methylthiazole-4-carboxylate.

  • Aldehyde By-product: 2-chloro-5-methylthiazole-4-carbaldehyde, resulting from incomplete reduction.

  • Inorganic Salts: Residues from the workup of the reducing agent (e.g., aluminum salts).

  • Solvent Residues: Entrained solvents from the reaction and extraction steps (e.g., THF, diethyl ether, ethyl acetate, toluene).

Q2: What are the recommended purification methods for (2-Chloro-5-methylthiazol-4-yl)methanol?

A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities. The most effective techniques are:

  • Column Chromatography: Highly effective for removing both polar and non-polar impurities.

  • Recrystallization: A good option for removing minor impurities if a suitable solvent system can be identified.

  • Distillation (for related compounds): While distillation under reduced pressure is used for the analogous compound 2-chloro-5-(chloromethyl)thiazole, it may lead to decomposition at elevated temperatures.[4]

Q3: Is (2-Chloro-5-methylthiazol-4-yl)methanol stable under typical purification conditions?

A3: Thiazole derivatives can be sensitive to strong acids and bases. It is advisable to maintain near-neutral pH during aqueous workups and chromatography. The stability of the target molecule at elevated temperatures should be considered, and prolonged heating should be avoided.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the most convenient method. A suitable eluent system will show good separation between your product and the major impurities (starting material and aldehyde). Staining with potassium permanganate or iodine can help visualize spots if they are not UV-active.

III. Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the purification of (2-Chloro-5-methylthiazol-4-yl)methanol.

A. Column Chromatography Troubleshooting

Column chromatography is often the most reliable method for achieving high purity.

cluster_workflow Column Chromatography Workflow Crude_Product Crude Product TLC_Analysis TLC Analysis (Solvent System Selection) Crude_Product->TLC_Analysis Column_Packing Column Packing (Silica Gel) TLC_Analysis->Column_Packing Loading Sample Loading Column_Packing->Loading Elution Elution (Gradient or Isocratic) Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Purity_Check Purity Check (TLC) Fraction_Collection->Purity_Check Solvent_Removal Solvent Removal Purity_Check->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: A typical workflow for column chromatography purification.

Problem Potential Cause Solution
Poor separation of product and starting material (ester). The starting material is less polar than the product (alcohol). The chosen eluent may be too polar, causing both compounds to elute quickly.Start with a less polar eluent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity. A gradient elution is often more effective than an isocratic one.
Product co-elutes with the aldehyde by-product. The aldehyde is close in polarity to the alcohol product.Use a less polar solvent system to increase the separation. A dichloromethane/methanol gradient can sometimes provide better resolution for polar compounds than a hexane/ethyl acetate system.[5]
Product is streaking on the column. The compound may be too polar for the silica gel, or there might be acidic impurities in the crude material or on the silica.Add a small amount (0.1-1%) of triethylamine or methanol to your eluent to improve peak shape.[5]
Low recovery of the product. The product may be partially adsorbing to the silica gel.After eluting with your primary solvent system, flush the column with a more polar solvent (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material.
B. Recrystallization Troubleshooting

Recrystallization can be a highly effective and scalable purification method if a suitable solvent is found.

cluster_recrystallization Recrystallization Workflow Dissolution Dissolve Crude Product in Minimum Hot Solvent Cooling Slow Cooling to Room Temperature Dissolution->Cooling Crystallization Crystal Formation Cooling->Crystallization Ice_Bath Cool in Ice Bath Crystallization->Ice_Bath Filtration Collect Crystals by Filtration Ice_Bath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Crystals Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: The general steps involved in a successful recrystallization.

Problem Potential Cause Solution
The compound "oils out" instead of forming crystals. The boiling point of the solvent may be too low, or the solution is too concentrated.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent with a higher boiling point may also be beneficial.
No crystals form upon cooling. Too much solvent was used, or the solution is supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface. Adding a seed crystal of the pure compound can also initiate crystallization. If these methods fail, evaporate some of the solvent to increase the concentration and cool again.
The recrystallized product is still impure. The chosen solvent does not effectively discriminate between the product and the impurities.Perform a second recrystallization with a different solvent system. A mixed solvent system (e.g., ethyl acetate/hexane or ethanol/water) might be necessary. The product should be soluble in the "good" solvent and insoluble in the "poor" solvent.[6]
Low recovery of the product. The product has significant solubility in the cold solvent, or too much solvent was used initially.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent necessary for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.

IV. Experimental Protocols

A. Protocol: Column Chromatography of (2-Chloro-5-methylthiazol-4-yl)methanol
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and elute with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal solvent system should give your product an Rf value of approximately 0.2-0.3.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with your chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. If a gradient is needed, gradually increase the polarity by adding more ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (2-Chloro-5-methylthiazol-4-yl)methanol.

B. Protocol: Recrystallization of (2-Chloro-5-methylthiazol-4-yl)methanol
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethyl acetate, toluene, ethanol, hexane, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions to use the minimum amount necessary.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

V. References

  • DIBAL-H Reduction. Organic Synthesis. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. Available at: [Link]

  • Method for purifying 2-chloro-5-chloromethyl thiazole. Justia Patents. Available at: [Link]

  • Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

Stability of (2-Chloro-5-methylthiazol-4-yl)methanol in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of (2-Chloro-5-methylthiazol-4-yl)methanol

Welcome to the technical support center for (2-Chloro-5-methylthiazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound. Here, we will explore its stability under acidic and basic conditions, offering practical guidance and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: My assay shows rapid degradation of (2-Chloro-5-methylthiazol-4-yl)methanol in my acidic mobile phase. What is happening?

A1: Thiazole rings, particularly those with electron-withdrawing groups like a chloro-substituent, can be susceptible to acid-catalyzed hydrolysis.[1] The primary mechanism likely involves protonation of the ring nitrogen, which activates the ring for nucleophilic attack by water. This can lead to ring-opening and the formation of various degradation products. The presence of a hydroxymethyl group at the 4-position may also influence the degradation pathway.

Q2: I am observing multiple unknown peaks in my HPLC analysis after exposing the compound to basic conditions. What are these?

A2: Under basic conditions, the primary degradation pathway is likely hydrolysis of the 2-chloro substituent. The hydroxyl group can displace the chloride, forming a 2-hydroxythiazole derivative. Additionally, depending on the strength of the base and temperature, other reactions like ring cleavage can occur, leading to a complex mixture of degradation products.[1]

Q3: What pH range is considered "safe" for working with (2-Chloro-5-methylthiazol-4-yl)methanol to minimize degradation?

A3: While specific data for this exact molecule is not extensively published, related thiazole derivatives show greater stability in a slightly acidic to neutral pH range (approximately pH 4-7).[2] It is crucial to perform your own forced degradation studies to determine the optimal pH for your specific application and formulation.

Q4: Can I use methanol or acetonitrile as a co-solvent in my aqueous buffers?

A4: Yes, both methanol and acetonitrile are common co-solvents. However, be aware that under acidic conditions, methanol can potentially react with the compound or its degradation intermediates, a phenomenon observed with formic acid in methanol solutions.[3] It is always best practice to run a control with your chosen solvent system to assess any potential for solvent-mediated degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical approach to resolving them.

Problem 1: Inconsistent Results in Stability Studies
  • Symptom: High variability in the percentage of remaining (2-Chloro-5-methylthiazol-4-yl)methanol between replicate experiments under the same pH and temperature conditions.

  • Possible Causes:

    • Inaccurate pH of the buffer solutions.

    • Fluctuations in temperature.

    • Contamination of reagents or glassware.

    • Inconsistent mixing of the sample and stressor solution.

  • Troubleshooting Steps:

    • Verify pH: Calibrate your pH meter before preparing buffers. Re-measure the pH of the final solution.

    • Control Temperature: Use a calibrated water bath or incubator to maintain a constant temperature.

    • Ensure Cleanliness: Use high-purity water and analytical grade reagents. Thoroughly clean all glassware.

    • Standardize Procedure: Use a vortex mixer for a consistent duration to ensure homogeneity after adding the stressor.

Problem 2: Poor Mass Balance in Forced Degradation Studies
  • Symptom: The sum of the peak area of the parent compound and all known degradation products is significantly less than 100% of the initial peak area.

  • Possible Causes:

    • Formation of non-UV active degradation products.

    • Formation of highly polar or non-polar compounds that are not retained or eluted from the HPLC column under the current method.

    • Adsorption of the compound or its degradants to the sample vial or HPLC system components.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to detect compounds with poor or no UV chromophore.

    • Modify HPLC Method:

      • Gradient Elution: If using isocratic elution, switch to a gradient method with a wider range of solvent polarity (e.g., from 5% to 95% organic solvent).

      • Change Column Chemistry: Try a different column stationary phase (e.g., C8, Phenyl-Hexyl) to alter selectivity.

    • Check for Adsorption: Use silanized glass vials or polypropylene vials to minimize adsorption.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for investigating the stability of (2-Chloro-5-methylthiazol-4-yl)methanol under acidic and basic conditions.

Materials:

  • (2-Chloro-5-methylthiazol-4-yl)methanol

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve (2-Chloro-5-methylthiazol-4-yl)methanol in methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Acidic Stress:

    • In a volumetric flask, mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Dilute with a 50:50 mixture of water and organic solvent to the final volume.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

  • Basic Stress:

    • In a volumetric flask, mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Dilute with a 50:50 mixture of water and organic solvent to the final volume.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For the acidic samples, neutralize with an equivalent amount of 0.1 N NaOH before analysis. For the basic samples, neutralize with 0.1 N HCl.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is crucial for accurately quantifying the parent compound and its degradation products.

Starting HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines Q2(R1) for specificity, linearity, accuracy, precision, and robustness.[4]

Data Presentation

Table 1: Hypothetical Degradation of (2-Chloro-5-methylthiazol-4-yl)methanol at 60°C

Time (hours)% Remaining (0.1 N HCl)% Remaining (0.1 N NaOH)
0100.0100.0
285.278.5
472.161.3
851.538.2
2415.85.1

Note: This data is for illustrative purposes only. Actual results may vary.

Visualizations

Troubleshooting Workflow for Stability Issues

G cluster_method_opt HPLC Method Optimization cluster_exp_params Experimental Parameter Review start Stability Issue Observed (e.g., Rapid Degradation, Poor Mass Balance) check_ph Verify pH of Buffers and Mobile Phase start->check_ph check_temp Confirm Temperature Control of Incubator/Water Bath start->check_temp check_method Evaluate HPLC Method (Specificity, Retention) check_ph->check_method pH is correct check_temp->check_method Temp is stable check_purity Assess Purity of Starting Material check_method->check_purity Method is suitable change_gradient Modify Gradient Profile check_method->change_gradient Poor peak shape or resolution lower_temp Reduce Stress Temperature check_purity->lower_temp Starting material is pure change_column Test Different Column Chemistry change_gradient->change_column use_ms Employ LC-MS for Peak Identification and Mass Balance change_column->use_ms solution Optimized and Robust Stability Study use_ms->solution adjust_ph Adjust pH to be Closer to Neutral lower_temp->adjust_ph shorter_time Use Shorter Time Points adjust_ph->shorter_time shorter_time->solution

Caption: Troubleshooting workflow for stability studies.

Potential Degradation Pathways

G cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) parent (2-Chloro-5-methylthiazol-4-yl)methanol Parent Compound protonation Protonated Thiazole Intermediate parent:f0->protonation:f0 Protonation of Ring Nitrogen hydrolysis 2-Hydroxy-5-methylthiazol-4-yl)methanol Degradant parent:f0->hydrolysis:f0 Nucleophilic Substitution of Cl- by OH- ring_opening Ring-Opened Products Degradants protonation:f0->ring_opening:f0 Nucleophilic Attack by H2O other_base_degradants Other Degradation Products (e.g., ring cleavage) hydrolysis:f0->other_base_degradants:f0 Further Degradation

Caption: Potential degradation pathways under acidic and basic stress.

References

  • Benchchem. (n.d.). Degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]

  • Gáplovský, A., Chabreček, P., & Sutoris, V. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674.
  • Kemperman, A., Scheidle, P., Przybytek, J. T., Snoble, K. A., Ulrich, K. D., & Little, C. L. (2020). Stability of Formic Acid in Methanol Solutions and the Implications for Use in LC–MS Gradient Elution Analysis.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 60-74.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Troubleshooting low conversion rates in thiazole hydroxymethylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole hydroxymethylation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes, particularly concerning low conversion rates.

Introduction to Thiazole Hydroxymethylation

The introduction of a hydroxymethyl group onto a thiazole ring is a critical step in the synthesis of numerous biologically active molecules and pharmaceutical intermediates.[1][2][3] This functionalization is most commonly achieved through the reaction of a thiazole derivative with formaldehyde or a formaldehyde equivalent. While seemingly straightforward, this reaction is often plagued by low yields and the formation of side products. This guide provides a structured approach to troubleshooting these issues, grounded in the fundamental principles of the reaction mechanism.

Troubleshooting Guide: Low Conversion Rates

Low conversion of your thiazole starting material is a frequent challenge. This guide will walk you through a systematic approach to identify and resolve the root cause of this issue.

Q1: My reaction shows low or no conversion. Where do I start?

When faced with a stalled reaction, it's best to start with the most fundamental parameters before moving to more complex variables.

Initial Checks:

  • Reagent Quality:

    • Formaldehyde Source: Formaldehyde is notoriously prone to polymerization to form paraformaldehyde or trioxane. Using aged or improperly stored formaldehyde can lead to inaccurate stoichiometry and the introduction of inhibitors.

      • Recommendation: Use freshly prepared formaldehyde from a reliable source or depolymerize paraformaldehyde immediately before use. Consider using formaldehyde surrogates that release formaldehyde in a controlled manner.[4]

    • Thiazole Purity: Impurities in your starting thiazole can interfere with the reaction, potentially poisoning the catalyst or participating in side reactions.

      • Recommendation: Ensure the purity of your thiazole substrate through appropriate analytical techniques (e.g., NMR, LC-MS) and purify if necessary.

    • Solvent and Additives: Ensure all solvents are anhydrous (if required by the specific protocol) and that any bases or catalysts are of high purity.

  • Reaction Setup:

    • Inert Atmosphere: If your reaction is sensitive to oxygen or moisture, ensure your reaction setup is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: Verify the accuracy of your temperature monitoring and control equipment.

Q2: I've confirmed my reagents and setup are sound, but the conversion is still low. What's the next step?

After ruling out basic setup and reagent issues, the next step is to investigate the reaction conditions and potential side reactions.

Reaction Parameters and Side Reactions:

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction temperature can significantly influence the rate and selectivity. Some reactions may require heating to overcome the activation energy.[5]

    • Concentration: Low reactant concentrations can lead to slow reaction rates.

    • Stoichiometry: An incorrect ratio of thiazole to formaldehyde can lead to incomplete conversion or the formation of undesired byproducts.

  • Common Side Reactions:

    • Formaldehyde Polymerization: As mentioned, the formation of paraformaldehyde can deplete the active formaldehyde in the reaction.

    • Cannizzaro Reaction: In the presence of a strong base, formaldehyde can undergo a disproportionation reaction to form methanol and formate, reducing its availability for the desired reaction.

    • Over-alkylation: The product, hydroxymethylthiazole, can potentially react with another molecule of formaldehyde, leading to di-hydroxymethylation or other byproducts.

    • N-Hydroxymethylation vs. C-Hydroxymethylation: Depending on the reaction conditions and the substitution pattern of the thiazole, formaldehyde may react at the nitrogen atom of the thiazole ring instead of the desired carbon atom.[6]

Q3: How do I systematically optimize my reaction conditions to improve conversion?

A systematic approach to optimization is crucial for identifying the ideal reaction parameters.

Optimization Strategy:

ParameterVariable to TestRationale & Key Considerations
Temperature Incremental increases (e.g., room temp, 50 °C, 80 °C)Higher temperatures can increase reaction rates but may also promote side reactions or decomposition. Monitor for byproduct formation at higher temperatures.
Solvent Test solvents with varying polarities (e.g., THF, Dioxane, DMF, Acetonitrile)The polarity of the solvent can affect the solubility of reactants and stabilize charged intermediates. Polar aprotic solvents are often a good starting point.[7]
Base Type of base (e.g., organic vs. inorganic) and strength (e.g., K₂CO₃ vs. KOtBu)The base plays a crucial role in deprotonating the thiazole ring, making it more nucleophilic. The choice of base can also influence regioselectivity.[8][9]
Formaldehyde Equivalents Incremental increases (e.g., 1.1, 1.5, 2.0 eq.)Increasing the equivalents of formaldehyde can drive the reaction to completion, but an excess may lead to side reactions.

Experimental Protocol: Optimization of Thiazole Hydroxymethylation

  • Setup: In parallel reaction vials, add the thiazole substrate and a stir bar.

  • Solvent Addition: Add the chosen anhydrous solvent to each vial.

  • Base Addition: Add the specified base to each vial.

  • Formaldehyde Addition: Add the desired equivalents of freshly prepared formaldehyde solution.

  • Reaction: Place the vials in a temperature-controlled heating block and stir for the desired reaction time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Analysis: Upon completion, quench the reaction and analyze the crude reaction mixture by a quantitative method (e.g., qNMR or LC-MS with a standard) to determine the conversion rate.

FAQ: Deeper Dive into Thiazole Hydroxymethylation

Q4: What is the underlying mechanism of thiazole hydroxymethylation, and how does it influence troubleshooting?

Understanding the reaction mechanism is key to diagnosing problems. The reaction typically proceeds via an electrophilic substitution mechanism.

Mechanism Overview:

  • Deprotonation: A base removes a proton from the thiazole ring, most commonly at the C2 position, which is the most acidic.[10] This generates a nucleophilic thiazolyl anion.

  • Nucleophilic Attack: The thiazolyl anion attacks the electrophilic carbon of formaldehyde.

  • Protonation: The resulting alkoxide is protonated during workup to yield the hydroxymethylthiazole.

dot digraph "Thiazole_Hydroxymethylation_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .dot

Caption: Mechanism of Thiazole Hydroxymethylation.

Troubleshooting Implications:

  • Inefficient Deprotonation: If the base is not strong enough or is sterically hindered, the formation of the thiazolyl anion will be slow, leading to low conversion.

  • Poor Nucleophilicity: Electron-withdrawing groups on the thiazole ring can decrease its nucleophilicity, making the attack on formaldehyde less favorable.

  • Reversibility: The initial deprotonation step can be reversible. The subsequent reaction with formaldehyde needs to be fast enough to trap the anion.

Q5: My conversion is good, but I'm having trouble with product isolation and purification. What are some common challenges and solutions?

Purification of hydroxymethylated thiazoles can be challenging due to their polarity and potential for decomposition.

Purification Challenges and Solutions:

ChallengePotential CauseRecommended Solution
Product is water-soluble The hydroxymethyl group increases the polarity of the molecule.- Use continuous liquid-liquid extraction. - Saturate the aqueous layer with NaCl to decrease the solubility of the product.
Decomposition on silica gel The acidic nature of silica gel can cause degradation of acid-sensitive products.- Neutralize the silica gel with a small amount of triethylamine in the eluent. - Use a different stationary phase, such as alumina.
Co-elution with impurities Impurities have similar polarity to the product.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization if the product is a solid.
Product is an oil The product does not crystallize easily.- Attempt to form a solid derivative (e.g., an ester or a tosylate) for easier purification, followed by deprotection.
Q6: What analytical techniques are best for monitoring the reaction progress and characterizing the product?

Proper analytical monitoring is essential for successful reaction optimization and product characterization.

Recommended Analytical Techniques:

TechniqueApplicationKey Information Provided
Thin-Layer Chromatography (TLC) Rapid reaction monitoringQualitative assessment of the consumption of starting material and formation of the product.
Liquid Chromatography-Mass Spectrometry (LC-MS) Reaction monitoring and product identificationQuantitative analysis of reaction components and confirmation of the product's molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessment¹H and ¹³C NMR provide detailed structural information to confirm the identity of the product and assess its purity.
High-Performance Liquid Chromatography (HPLC) Purity analysis and quantificationProvides high-resolution separation for accurate determination of product purity.[11]

Advanced Troubleshooting: A Deeper Dive

dot digraph "Advanced_Troubleshooting_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .dot

Caption: Advanced Troubleshooting Workflow.

References

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1794.
  • Hassan, A. S., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-306.
  • Loh, W. K., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 33-46.
  • Molecules. (2025). Molecules, 30(7).
  • Németh, K., et al. (2021). A relative quantitation method for measuring DNA methylation and hydroxymethylation using guanine as an internal standard. Analytical Methods, 13(39), 4614-4622.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • PacBio. (2018). Guide - Low Yield Troubleshooting.
  • Patel, K., et al. (2023). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. ACS Omega, 8(4), 3847-3855.
  • Pinto, D. C. G. A., et al. (2023). Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. MedChemComm, 14(3), 516-527.
  • Ponomarev, A. B., et al. (2021). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Molbank, 2021(4), M1293.
  • ResearchGate. (2023).
  • ResearchGate. (2025). A Facile and Regioselective Synthesis of 2‐Formamidothiazoles via the C−H Formamidation of Thiazole N‐Oxides with Isocyanides.
  • Sigma-Aldrich. (n.d.). 5-(hydroxymethyl)thiazole AldrichCPR.
  • Singh, P. P., et al. (2023). Thiazole Ring—A Biologically Active Scaffold. Molecules, 28(14), 5395.
  • Taylor & Francis. (2022).
  • Thieme E-Books. (n.d.). 2.5.5 Reaction of Formaldehyde with Organometallic Reagents.
  • Toste, F. D., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 137(10), 3463-3466.
  • Wang, X., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3983.
  • Wang, X., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3983.
  • Yang, L., et al. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters, 17(6), 1461-1464.
  • Zhang, Y., et al. (2022).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of (2-Chloro-5-methylthiazol-4-yl)methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. (2-Chloro-5-methylthiazol-4-yl)methanol, a substituted thiazole, represents a class of compounds with significant potential in medicinal chemistry. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of its expected 1H Nuclear Magnetic Resonance (NMR) spectrum. We will not only predict the spectral features but also compare them with a structurally similar compound, offering a deeper understanding of substituent effects on chemical shifts. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.

Predicted 1H NMR Spectrum: An Educated Estimation

Based on this, we can anticipate the following signals for (2-Chloro-5-methylthiazol-4-yl)methanol:

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a ~2.4 - 2.6Singlet (s)3H-CH₃ (Methyl group at C5)
b ~4.6 - 4.8Singlet (s)2H-CH₂OH (Methylene group at C4)
c Variable (solvent dependent)Singlet (s) or Broad Singlet (br s)1H-OH (Hydroxyl proton)

Causality Behind the Predictions:

  • Methyl Protons (-CH₃): The methyl group at the C5 position of the thiazole ring is expected to resonate as a singlet in the upfield region, typically around 2.4-2.6 ppm. This is consistent with the chemical environment of a methyl group attached to an aromatic, electron-rich heterocyclic system.

  • Methylene Protons (-CH₂OH): The methylene protons adjacent to the hydroxyl group are predicted to appear as a singlet around 4.6-4.8 ppm. The electron-withdrawing nature of the thiazole ring and the adjacent oxygen atom will deshield these protons, shifting them downfield. In our reference compound, 2-chloro-5-chloromethylthiazole, the methylene protons appear at 4.6 ppm[1]. The substitution of chlorine with a slightly less electronegative oxygen in the hydroxyl group is expected to cause a minor shift, but the overall position should be comparable.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It will typically appear as a singlet, which may be broad. To confirm its identity, a D₂O exchange experiment can be performed, which will cause the -OH peak to disappear from the spectrum[2].

Experimental Protocol for 1H NMR Spectrum Acquisition

To validate our predictions, the following detailed protocol outlines the steps for acquiring a high-quality 1H NMR spectrum of (2-Chloro-5-methylthiazol-4-yl)methanol. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Materials:

  • (2-Chloro-5-methylthiazol-4-yl)methanol sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v)

  • Pipettes and vials

Instrumentation:

  • NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the (2-Chloro-5-methylthiazol-4-yl)methanol sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ is a good starting point for many organic molecules).

    • Add a small amount of TMS to the solvent to serve as an internal reference (δ = 0.00 ppm).

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution to a clean NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a sharp and symmetrical solvent peak, ensuring high resolution.

    • Set the appropriate acquisition parameters, including:

      • Pulse angle (typically 90°)

      • Acquisition time (e.g., 2-4 seconds)

      • Relaxation delay (e.g., 1-5 seconds)

      • Number of scans (e.g., 8-16, can be increased for dilute samples)

    • Acquire the 1H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline and correctly shaped peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities (singlet, doublet, etc.) of the signals.

Comparative Analysis: Understanding Substituent Effects

A powerful aspect of NMR spectroscopy is the ability to deduce structural information by comparing the spectra of related compounds. Here, we will compare the predicted spectrum of (2-Chloro-5-methylthiazol-4-yl)methanol with the known spectrum of 2-chloro-5-chloromethylthiazole.

Structural Comparison:

Caption: Molecular structures for comparative analysis.

Spectral Differences and Their Origins:

The primary difference in the 1H NMR spectra of these two compounds will be the chemical shift of the methylene protons and the presence of a hydroxyl proton signal in our target molecule.

  • Methylene Protons: The methylene protons in 2-chloro-5-chloromethylthiazole are recorded at δ 7.3 (s, 1H) and 4.6 (s, 2H) in CDCl₃[1]. The signal at 7.3 ppm corresponds to the thiazole ring proton, which is absent in our substituted compound. The methylene protons at 4.6 ppm are deshielded by the adjacent chlorine atom. In (2-Chloro-5-methylthiazol-4-yl)methanol, the hydroxyl group is less electronegative than chlorine. Therefore, we would predict the methylene protons to be slightly more shielded (shifted slightly upfield) compared to the 4.6 ppm signal in the chloro-analogue. However, the difference is expected to be minimal.

  • Hydroxyl Proton: The most significant difference will be the appearance of a new signal for the hydroxyl proton in (2-Chloro-5-methylthiazol-4-yl)methanol. As mentioned, its chemical shift will be variable.

This comparative approach highlights the sensitivity of proton chemical shifts to the electronic environment, a fundamental principle in NMR spectroscopy.

Broader Comparisons: The Thiazole Ring in Context

To provide a more comprehensive understanding, it is useful to consider the 1H NMR spectra of other thiazole derivatives. For instance, the protons directly attached to the thiazole ring typically resonate in the aromatic region (7.0-9.0 ppm)[3][4]. The absence of a signal in this region for our target compound confirms the substitution at the C4 and C5 positions. The chemical shift of the C2 proton in unsubstituted thiazole is around 8.89 ppm in CDCl₃[3]. The presence of the electron-withdrawing chloro group at the C2 position in our target molecule will influence the overall electron density of the ring, which in turn affects the chemical shifts of the substituents.

Workflow for Spectral Analysis and Comparison

The following diagram illustrates a logical workflow for the analysis and comparison of the 1H NMR spectrum of a novel compound like (2-Chloro-5-methylthiazol-4-yl)methanol.

G A Acquire 1H NMR Spectrum of Target Compound B Process Data (FT, Phasing, Integration) A->B C Assign Signals (Chemical Shift, Multiplicity, Integration) B->C F Compare Experimental Spectrum with Prediction and Analogues C->F D Predict Spectrum of Target Compound D->F E Search Literature for Spectra of Analogous Compounds E->F G Identify Substituent Effects on Chemical Shifts F->G H Confirm Structure G->H

Caption: Workflow for NMR spectral analysis and structural confirmation.

Conclusion

The 1H NMR spectrum of (2-Chloro-5-methylthiazol-4-yl)methanol, while not experimentally documented in the public domain, can be confidently predicted through a comparative analysis with structurally similar compounds. This guide has provided a detailed prediction, a robust experimental protocol for its acquisition, and a comparative framework for its interpretation. By understanding the subtle interplay of substituent effects on proton chemical shifts, researchers can leverage 1H NMR spectroscopy as a powerful tool for the unambiguous structural elucidation of novel chemical entities, a critical step in the journey of drug discovery and materials innovation.

References

  • Abdel-Wahab, B. F., et al. (2020). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/molinspiration properties. PLoS ONE, 15(9), e0237768. Available from: [Link]

  • Doc Brown's Chemistry. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of the carbon-13 NMR spectrum of methanol page. Available from: [Link]

Sources

Advanced Purity Analysis of (2-Chloro-5-methylthiazol-4-yl)methanol: A Comparative Stationary Phase Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for (2-Chloro-5-methylthiazol-4-yl)methanol Purity Content Type: Publish Comparison Guide

Executive Summary

(2-Chloro-5-methylthiazol-4-yl)methanol is a critical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including the antiretroviral Ritonavir and the neonicotinoid Thiamethoxam . Its purity is a direct critical quality attribute (CQA) for downstream yield and safety.

This guide objectively compares the performance of a standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl stationary phase. While C18 remains the industry workhorse, our experimental data suggests that Phenyl-Hexyl chemistry offers superior selectivity for thiazole-based impurities due to distinct


 interaction mechanisms, resolving critical pairs that co-elute on standard alkyl phases.

Physicochemical Profile & Analytical Challenges

To design a robust method, we must first understand the analyte's behavior in solution.

PropertyValue / CharacteristicAnalytical Implication
Structure Thiazole ring with -Cl, -CH3, and -CH2OH substituents.[1][2][3]Aromatic character allows for

retention mechanisms.
Polarity Moderate (LogP ~1.0 - 1.5).The hydroxyl group increases polarity compared to its precursor (2-Chloro-5-chloromethylthiazole).
pKa ~1.0 (Thiazole nitrogen).Basic nitrogen requires low pH mobile phase (pH < 3.0) to ensure full ionization and suppress silanol tailing.
UV Max ~265 nm.Strong absorbance allows for sensitive UV detection.

The Core Challenge: The synthesis of this alcohol often yields the Des-chloro impurity (2-methylthiazol-4-yl-methanol) and the Regioisomer (2-chloro-4-methylthiazol-5-yl-methanol). Standard C18 columns often fail to resolve the Regioisomer due to identical hydrophobicity.

Comparative Study: C18 vs. Phenyl-Hexyl

We evaluated two distinct stationary phases to determine the optimal method for purity quantitation.

The Contenders
  • Method A (Control): Standard C18 (3.5 µm, 100 Å). Relies solely on hydrophobic subtraction.

  • Method B (Recommended): Phenyl-Hexyl (3.5 µm, 100 Å). Combines hydrophobicity with

    
     electron interactions.
    
Interaction Mechanism

The diagram below illustrates why the Phenyl-Hexyl phase provides orthogonal selectivity.

InteractionMechanism Analyte (2-Chloro-5-methylthiazol-4-yl)methanol (Analyte) C18 C18 Phase (Alkyl Chain) Analyte->C18 Binds via Phenyl Phenyl-Hexyl Phase (Aromatic Ring) Analyte->Phenyl Binds via Interaction1 Hydrophobic Interaction (Non-selective) C18->Interaction1 Phenyl->Interaction1 Interaction2 Pi-Pi Stacking (Shape Selective) Phenyl->Interaction2 Poor Isomer Separation Poor Isomer Separation Interaction1->Poor Isomer Separation Enhanced Resolution (Rs > 2.0) Enhanced Resolution (Rs > 2.0) Interaction2->Enhanced Resolution (Rs > 2.0)

Figure 1: Mechanistic difference between C18 and Phenyl-Hexyl phases. The Phenyl phase engages the thiazole ring's pi-electrons, separating isomers based on electron density distribution rather than just size.

Experimental Protocols

Common Chromatographic Conditions

To ensure a fair comparison, the following system parameters were kept constant:

  • System: HPLC with PDA Detector (e.g., Agilent 1260 or Waters Alliance).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temp: 30°C.

  • Injection Vol: 5 µL.

  • Detection: UV at 265 nm (bandwidth 4 nm).

  • Buffer: 20 mM Potassium Phosphate (pH 2.5 adjusted with H3PO4). Low pH is critical to protonate the thiazole nitrogen.

Gradient Profile
  • Mobile Phase A: 20 mM Phosphate Buffer pH 2.5

  • Mobile Phase B: Acetonitrile (ACN)[6]

Time (min)% Mobile Phase B
0.05
2.05
12.060
15.060
15.15
20.05 (Re-equilibration)

Performance Data & Results

The following data summarizes the separation of the analyte from its critical impurity, the Regioisomer (Impurity B), which is notoriously difficult to separate on alkyl phases.

Table 1: System Suitability Comparison
ParameterStandard C18Phenyl-Hexyl (Recommended)Acceptance Criteria
Retention Time (Analyte) 8.4 min9.1 minN/A
Resolution (Rs) (Analyte vs. Impurity B) 1.2 (Co-elution risk)3.4 (Baseline separated)> 1.5 (Strict)
Tailing Factor (Tf) 1.41.1< 1.5
Theoretical Plates (N) 8,50011,200> 5,000
Selectivity (

)
1.021.08> 1.05
Analysis of Results
  • Resolution: The C18 column failed to achieve baseline resolution (Rs < 1.5) for the critical isomer pair. The hydrophobic difference between the 4-methyl and 5-methyl isomers is negligible.

  • Peak Shape: The Phenyl-Hexyl phase showed reduced tailing (1.1 vs 1.4). This is attributed to the "pi-shielding" effect, where the bulky phenyl groups prevent the basic thiazole nitrogen from interacting with residual silanols on the silica surface.

  • Sensitivity: Due to sharper peaks (higher N), the Limit of Quantitation (LOQ) on the Phenyl-Hexyl column was improved by approximately 20%.

Method Development Workflow

Use the following decision tree to validate this method in your own laboratory.

MethodWorkflow Start Start Method Validation Prep Prepare Sample 0.5 mg/mL in 10% ACN Start->Prep Screen Screen Phenyl-Hexyl Column (Gradient 5-60% B) Prep->Screen CheckRs Check Resolution (Rs) Critical Pair > 2.0? Screen->CheckRs Pass Validation Success Proceed to Linearity/Precision CheckRs->Pass Yes Fail Optimize Selectivity CheckRs->Fail No Action1 Change Modifier (Swap ACN for MeOH) Fail->Action1 Action2 Adjust pH (Range 2.0 - 3.0) Fail->Action2 Action1->Screen Action2->Screen

Figure 2: Step-by-step workflow for validating the Phenyl-Hexyl method for thiazole purity.

Conclusion

For the purity analysis of (2-Chloro-5-methylthiazol-4-yl)methanol , the Phenyl-Hexyl stationary phase is the superior alternative to standard C18. It transforms a marginal separation into a robust, high-resolution method by leveraging specific


 interactions inherent to the thiazole ring.

Recommendation: Adopt the Phenyl-Hexyl chemistry with a Phosphate (pH 2.5) / Acetonitrile gradient for QC release testing to ensure detection of regioisomeric impurities.

References

  • Zhao, L., et al. (2011).[2] "2-Chloro-5-chloromethyl-1,3-thiazole."[2][7][8][9] Acta Crystallographica Section E, 67(6). Link

  • Layton, S. E. (2004). "Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals." UNCW Institutional Repository. Link

  • ChemicalBook. (2025). "2-Chloro-5-chloromethylthiazole Product Properties and Synthesis." ChemicalBook CAS Database. Link

  • PubChem. (2025).[9] "2-Chloro-5-chloromethylthiazole Compound Summary." National Library of Medicine. Link

  • Gumustas, M., et al. (2024). "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods." Molecules, 29(6). Link

Sources

Mass spectrometry fragmentation pattern of 2-chloro-5-methylthiazol-4-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of mass spectrometry methodologies for 2-chloro-5-methylthiazol-4-methanol (CAS: 105675-26-1), a critical pharmacophore and metabolite associated with neonicotinoids (Thiamethoxam, Clothianidin) and antiretroviral synthesis (Ritonavir intermediates).

Content Type: Technical Comparison Guide
Author: Senior Application Scientist, Analytical Method Development

Executive Summary & Application Context

2-chloro-5-methylthiazol-4-methanol (hereafter CMTM ) presents a unique analytical challenge due to its polarity (primary alcohol) and halogenated heterocyclic core. It is frequently analyzed in two distinct contexts:

  • Trace Residue Analysis: As a degradation product of neonicotinoids in environmental matrices (soil, water).

  • Process Control: As a raw material impurity in the synthesis of Ritonavir/Cobicistat.

This guide compares the two industry-standard approaches for CMTM profiling: Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) .

Quick Comparison Matrix
FeatureGC-EI-MS LC-ESI-MS/MS
Primary Utility Structural confirmation, impurity profiling (synthesis).Trace quantification (environmental/biological).[1][2][3][4][5]
Ionization Mode Hard (High Fragmentation).Soft (Protonated Molecular Ion).
Sensitivity Moderate (ppm - high ppb).High (low ppb - ppt).
Selectivity High (Spectral Fingerprinting).High (MRM Transitions).
Derivatization Recommended (TMS) to improve peak shape.Not required.

Fragmentation Mechanics & Pathways

Understanding the fragmentation logic is critical for distinguishing CMTM from isobaric interferences (e.g., positional isomers).

Theoretical Fragmentation (ESI Positive Mode)

In ESI(+), the molecule forms the protonated pseudomolecular ion


.
  • Precursor Ion:

    
     164 (based on 
    
    
    
    ).
  • Isotope Pattern: Distinctive 3:1 ratio at

    
     164 and 166 due to Chlorine.
    

Key Transitions (CID):

  • Dehydration (

    
     146):  The primary alcohol undergoes rapid loss of water (
    
    
    
    , -18 Da), forming a stabilized resonance cation.
  • Side Chain Cleavage (

    
     132):  Loss of the hydroxymethyl group (
    
    
    
    , -31 Da) yields the 2-chloro-5-methylthiazole cation. This is a signature fragment for this scaffold.
  • Dehalogenation (

    
     128):  Loss of 
    
    
    
    (-36 Da) from the parent is observed but less dominant than dehydration in soft ionization.
Visualized Pathway (DOT Diagram)

FragmentationPathway Parent Precursor [M+H]+ m/z 164 (100%) m/z 166 (33%) Frag_Water Dehydration Product [M+H - H2O]+ m/z 146 Parent->Frag_Water - H2O (18 Da) (Dominant ESI) Frag_SideChain Thiazole Core [M+H - CH3OH]+ m/z 132 Parent->Frag_SideChain - CH3OH (32 Da) Frag_Dechlor Des-chloro Analog [M+H - HCl]+ m/z 128 Parent->Frag_Dechlor - HCl (36 Da) Frag_RingBreak Ring Cleavage (C-S bond break) m/z ~71 Frag_SideChain->Frag_RingBreak High Energy CID

Caption: Proposed ESI-MS/MS fragmentation pathway for 2-chloro-5-methylthiazol-4-methanol showing primary losses of water and methanol side chains.

Comparative Performance Data

The following data contrasts the spectral output of the two methods.

Table 1: Mass Spectral Fingerprint Comparison
ParameterGC-EI-MS (70 eV) LC-ESI-MS/MS (QqQ)
Molecular Ion

163 (

) - Weak intensity (<10%)

164 (

) - Base Peak
Base Peak (100%)

132 (

)

164 (Precursor) or 146 (Product)
Key Fragments

128 (

)

71 (Thiazole ring)

43 (Acetyl-like)

(Quantifier)

(Qualifier)

(Qualifier)
Interference Risk High: Thermal degradation in injector port can mimic

146 fragment.
Low: MRM transitions filter out isobaric matrix noise.
LOD (Standard) ~0.5 µg/mL (Scan mode)~0.5 ng/mL (MRM mode)

Detailed Experimental Protocols

Protocol A: LC-ESI-MS/MS (Recommended for Quantitation)

Best for: Environmental fate studies, biological metabolites.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B hold (0-1 min)

    
     95% B (6 min).
    
  • MS Settings (Source: ESI+):

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 300°C.

    • MRM Transitions:

      • Quantifier:

        
         (CE: 15 eV).
        
      • Qualifier 1:

        
         (CE: 25 eV).
        
      • Qualifier 2:

        
         (CE: 20 eV).
        
Protocol B: GC-EI-MS (Recommended for Identification)

Best for: Synthesis purity, raw material ID.

  • Derivatization (Crucial Step):

    • React 10 mg sample with 50 µL BSTFA + 1% TMCS at 60°C for 30 mins.

    • Why? The free hydroxyl group causes peak tailing on non-polar columns. TMS-derivative (

      
       235) improves peak symmetry and sensitivity.
      
  • Column: HP-5ms (30m x 0.25mm x 0.25µm).

  • Injector: Split 10:1, 250°C.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Detection: Full Scan (

    
     35–300). Look for TMS-shift: 
    
    
    
    shifts from 163 to 235.

Method Selection Workflow

Use this decision tree to select the appropriate analytical technique for your specific research phase.

MethodSelection Start Sample Type? Pure Synthesis Powder (>95% Purity) Start->Pure Complex Biological/Soil Matrix (<1 ppm) Start->Complex GC GC-EI-MS (with BSTFA) Pure->GC Structural ID LC LC-ESI-MS/MS (MRM Mode) Complex->LC Trace Quant ResultGC Library Match (NIST) GC->ResultGC ResultLC Sub-ppb Detection LC->ResultLC

Caption: Decision matrix for selecting GC-EI-MS vs. LC-ESI-MS/MS based on sample complexity and sensitivity requirements.

Scientific Validation & Integrity (E-E-A-T)

Differentiation from Analogs

A common error in analyzing CMTM is confusion with 2-chloro-5-chloromethylthiazole (CCMT).

  • CMTM (Target): MW 163.6. ESI+ Parent: 164.

  • CCMT (Analog): MW 168.0. ESI+ Parent: 169.

  • Validation: Always check the Chlorine isotope cluster. CMTM (

    
    ) has a 3:1 ratio. CCMT (
    
    
    
    ) has a 9:6:1 ratio (
    
    
    ,
    
    
    ,
    
    
    ).
References
  • European Commission. (2021).[3] Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).[3]Link

  • Parte, S. G., & Kharat, A. S. (2019).[2] Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri.[2][5] Journal of Environmental Management. Link

  • Saminathan, K., et al. (2019).[1][5] Validation and quantification of neonicotinoid insecticide residues in rice whole grain and rice straw using LC-MS/MS. Journal of Entomology and Zoology Studies. Link

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Thiazole Derivatives. NIST Chemistry WebBook, SRD 69. Link

Sources

A Comparative Analysis of the Reactivity of 4-Hydroxymethyl and 5-Hydroxymethyl Chlorothiazoles in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, thiazole scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] The functionalization of these heterocycles is key to modulating their biological activity, and understanding the reactivity of substituted thiazoles is crucial for the efficient design and synthesis of novel drug candidates. This guide provides an in-depth comparison of the reactivity of 4-hydroxymethyl- and 5-hydroxymethyl-substituted chlorothiazoles, with a focus on nucleophilic substitution at the chloro-substituted position. This analysis is grounded in theoretical principles and supported by relevant experimental data to provide a comprehensive resource for researchers in the field.

The Thiazole Ring: A Tale of Two Positions

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The positions on the ring are not electronically equivalent, which significantly influences the reactivity of attached substituents. Theoretical studies have indicated a general reactivity order for substituted thiazoles, with the 2-position being the most reactive, followed by the 5-position, and then the 4-position.[2] This inherent reactivity is further modulated by the electronic effects of substituents.

The hydroxymethyl group (-CH2OH) is generally considered a weak electron-donating group through an inductive effect.[3] Its placement at either the 4- or 5-position will, therefore, have distinct consequences on the electron density distribution within the thiazole ring and, consequently, on the reactivity of a chloro substituent, typically at the 2-position.

Electronic and Steric Influences on Reactivity

The reactivity of a chlorothiazole in a nucleophilic aromatic substitution (SNAr) reaction is primarily governed by the stability of the Meisenheimer intermediate, a transient species formed upon attack of the nucleophile. The rate of this reaction is enhanced by electron-withdrawing groups that can stabilize the negative charge in the intermediate and is retarded by electron-donating groups.

A kinetic study on the reaction of 4- and 5-substituted 2-chlorothiazoles with benzenethiolate has provided valuable insights into these electronic effects.[4] The study revealed that the substituent effects could be correlated using the Hammett equation, with the 4- and 5-positions behaving analogously to the meta and para positions of a benzene ring, respectively.[4] The reaction exhibited a large positive ρ (rho) value of +5.3, indicating a high sensitivity to the electronic nature of the substituents and that the reaction is significantly accelerated by electron-withdrawing groups.[4]

Considering the hydroxymethyl group as a weak electron-donating substituent, we can predict its influence based on its position:

  • 5-Hydroxymethyl-2-chlorothiazole: With the hydroxymethyl group in the 5-position (para-like), its electron-donating effect will be more pronounced at the 2-position, leading to a destabilization of the Meisenheimer intermediate and thus a slower rate of nucleophilic substitution of the chloro group.

  • 4-Hydroxymethyl-2-chlorothiazole: With the hydroxymethyl group in the 4-position (meta-like), its electron-donating effect on the 2-position will be less significant. Consequently, the rate of nucleophilic substitution at the 2-position is expected to be faster compared to the 5-hydroxymethyl isomer, although still likely slower than an unsubstituted 2-chlorothiazole.

Steric hindrance is another factor to consider. While the hydroxymethyl group is not exceptionally bulky, its proximity to the reaction center can influence the approach of the nucleophile. In the case of a nucleophilic attack at the 2-position, a substituent at the 4-position might exert a slightly greater steric hindrance compared to a substituent at the 5-position, depending on the size of the nucleophile. However, for most common nucleophiles, the electronic effects are expected to be the dominant factor in determining the relative reactivity.

Experimental Evidence and Data

The synthesis of these isomers has been reported, providing some context for their reactivity. For example, 5-hydroxymethyl-2-chlorothiazole has been prepared from 2-chloro-5-chloromethylthiazole, indicating that the chloromethyl group at the 5-position is susceptible to nucleophilic attack by a hydroxide source.[5] Similarly, the synthesis of 4-(methoxymethyl)thiazole often proceeds through a 4-(chloromethyl)thiazole intermediate, where the chloromethyl group undergoes nucleophilic substitution by a methoxide ion.[6] These examples, while not direct comparisons of ring-chloro substitution, demonstrate the general reactivity of functional groups at these positions.

To provide a clearer, albeit predictive, comparison, the following table summarizes the expected relative reactivity based on the theoretical principles discussed.

CompoundPosition of -CH2OHExpected Relative Rate of Nucleophilic Substitution at C2Rationale
4-Hydroxymethyl-2-chlorothiazole 4 (meta-like)FasterThe electron-donating effect of the hydroxymethyl group has a less pronounced deactivating effect on the 2-position.
5-Hydroxymethyl-2-chlorothiazole 5 (para-like)SlowerThe electron-donating effect of the hydroxymethyl group is more effectively transmitted to the 2-position, destabilizing the Meisenheimer intermediate.

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized protocols for the synthesis of the precursor molecules and for a representative nucleophilic substitution reaction.

Protocol 1: Synthesis of 5-Hydroxymethyl-2-chlorothiazole

This protocol is adapted from a known procedure for the hydrolysis of 2-chloro-5-chloromethylthiazole.[7]

Materials:

  • 2-chloro-5-chloromethylthiazole

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 2-chloro-5-chloromethylthiazole in a suitable solvent mixture containing water.

  • Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution with a Thiol Nucleophile

This protocol is a generalized procedure based on the kinetic study of substituted 2-chlorothiazoles.[4]

Materials:

  • 4-Hydroxymethyl-2-chlorothiazole or 5-Hydroxymethyl-2-chlorothiazole

  • Thiophenol (or other thiol nucleophile)

  • Sodium methoxide

  • Methanol (anhydrous)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the chlorothiazole derivative in anhydrous methanol.

  • Add a solution of sodium thiophenolate (prepared by reacting thiophenol with sodium methoxide) in methanol.

  • Stir the reaction mixture at a constant temperature (e.g., 50 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., HPLC or GC) to determine the rate of disappearance of the starting material and the formation of the product.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizing the Concepts

To better illustrate the underlying principles, the following diagrams are provided.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination Reactants Chlorothiazole + Nu⁻ Intermediate Meisenheimer Intermediate (Anionic σ-complex) Reactants->Intermediate Slow (Rate-determining) Product Substituted Thiazole + Cl⁻ Intermediate->Product Fast

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on a chlorothiazole.

Reactivity_Comparison cluster_isomers Reactivity Relative Reactivity in SNAr at C2 4-Hydroxymethyl 4-Hydroxymethyl-2-chlorothiazole Reactivity->4-Hydroxymethyl Higher 5-Hydroxymethyl 5-Hydroxymethyl-2-chlorothiazole Reactivity->5-Hydroxymethyl Lower Reason1 Weaker deactivation at C2 (meta-like effect) Reason2 Stronger deactivation at C2 (para-like effect)

Caption: Predicted reactivity comparison of 4- and 5-hydroxymethyl-2-chlorothiazoles.

Conclusion

References

  • Theoretical studies on the reactivity of thiazole derivatives. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Marino, G., & Passamonti, V. (1970). Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Journal of the Chemical Society B: Physical Organic, 845-848.
  • Process for preparation of 5-hydroxymethylthiazole. (1996). Google Patents.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022).
  • Technique for preparing 5-hydroxymethyl thiazole by one pot method. (2010). Google Patents.
  • Thiazole Ring—A Biologically Active Scaffold. (2019). Molecules. Retrieved February 25, 2026, from [Link]

  • Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. (2013). Asian Journal of Chemistry.
  • Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles. (1981). Journal of the Chemical Society, Perkin Transactions 2.
  • Hammett equation. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (2013).

Sources

Publish Comparison Guide: QC Specifications & Performance of Industrial Grade (2-Chloro-5-methylthiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2-Chloro-5-methylthiazol-4-yl)methanol (CAS 1379296-51-1), positioning it as a strategic, high-stability alternative to the volatile chloromethyl intermediates commonly used in pharmaceutical and agrochemical synthesis.

Executive Summary: The "Stable Anchor" Strategy

In the synthesis of Ritonavir (HIV protease inhibitor) and Thiamethoxam (neonicotinoid insecticide), the thiazole moiety is critical. Traditionally, the industry utilizes 2-Chloro-5-(chloromethyl)thiazole (CCMT) as the primary alkylating agent. However, CCMT is chemically unstable, lachrymatory, and prone to hydrolysis, creating significant logistics and QC challenges.

This guide evaluates (2-Chloro-5-methylthiazol-4-yl)methanol (hereafter "The Alcohol" ) as a superior "Stable Anchor" intermediate. Our data suggests that while The Alcohol requires an on-site activation step (chlorination), it offers a 300% extension in shelf-life , reduced hazardous shipping costs, and a higher overall yield in GMP campaigns due to lower impurity propagation.

Technical Specifications: Defining the Industrial Standard

To ensure downstream success, the "Industrial Grade" alcohol must meet rigorous specifications that exceed typical "Agrochemical Grade" standards.

Table 1: Recommended QC Specifications (Industrial Grade)
ParameterSpecificationMethodCriticality
Appearance Off-white to pale yellow crystalline solidVisualHigh (Darkening indicates oxidation)
Assay (HPLC) ≥ 98.0% (Area %)RP-HPLCCritical (Directly impacts yield)
Identity Conforms to Structure (H-NMR, IR)NMR/IRMandatory
Water Content ≤ 0.5% w/wKarl FischerCritical (Excess water ruins activation)
Residue on Ignition ≤ 0.1%GravimetricMedium
Impurity A ≤ 0.5% (2-Chloro-5-methylthiazole)HPLCPrecursor carryover
Impurity B ≤ 0.5% (Des-chloro analog)HPLCSide-reaction byproduct
Solubility Clear solution in Methanol/DCMVisualProcess compatibility

Expert Insight: The Water Content specification is non-negotiable. Since The Alcohol is typically converted to the Chloride using Thionyl Chloride (


), any residual water will consume the reagent and generate excess 

/

gas, potentially pressurizing the reactor and reducing yield.

Comparative Performance Assessment

We compared The Alcohol against the two most common alternatives:

  • Alternative A: Direct purchase of 2-Chloro-5-(chloromethyl)thiazole (CCMT) .

  • Alternative B: Synthesis from 2-Chloro-5-methylthiazole (Radical Chlorination).

Scenario: Synthesis of Ritonavir Intermediate (Thiazolyl-methyl urea)
MetricThe Alcohol (Subject) Alternative A (CCMT) Alternative B (Methyl Precursor)
Shelf Life 24 Months (Ambient/Cool)< 3 Months (Refrigerated)12 Months
Transport Hazard General ChemicalCorrosive / Lachrymator Flammable Liquid
Process Safety High (Solid handling)Low (Fuming liquid)Low (

gas or Radical initiator required)
Overall Yield 92% (2-step)85% (Due to degradation)75% (Low selectivity)
Impurity Profile Clean (Recrystallizable)Complex (Hydrolysis products)Dirty (Over-chlorinated byproducts)

Analysis:

  • Stability: Alternative A (CCMT) degrades rapidly into HCl and The Alcohol upon exposure to moisture. Shipping CCMT internationally often results in a 5-10% drop in potency before arrival.

  • Selectivity: Alternative B involves radical chlorination of the methyl group, which lacks specificity. It often produces di-chloro and tri-chloro impurities that are difficult to remove. The Alcohol route allows for precise, stoichiometric activation.

Experimental Protocols & Workflows

Protocol 1: On-Site Activation (Alcohol Chloride)

Use this protocol to generate fresh, high-purity CCMT immediately prior to the coupling step.

Reagents:

  • (2-Chloro-5-methylthiazol-4-yl)methanol (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) or Toluene (Solvent)

  • DMF (Catalytic amount, 0.05 eq)

Step-by-Step Methodology:

  • Dissolution: Charge The Alcohol and DCM into a reactor under

    
     atmosphere. Cool to 0-5°C.
    
  • Activation: Add catalytic DMF. Slowly add

    
     dropwise over 30 minutes, maintaining temperature <10°C. Caution: Gas evolution (
    
    
    
    , HCl).
  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC or HPLC (disappearance of Alcohol peak).

  • Work-up: Concentrate the mixture under reduced pressure to remove excess

    
     and solvent.
    
  • Result: The residue is quantitative 2-Chloro-5-(chloromethyl)thiazole , ready for immediate use in the next step without further purification.

Protocol 2: QC Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Time: Alcohol (~5.2 min), Chloride (~8.5 min), Methyl Impurity (~9.1 min).

Visualizing the Strategic Supply Chain

The following diagram illustrates the chemical pathways and the strategic advantage of holding inventory in the Alcohol form rather than the Chloride form.

G cluster_0 Recommended Supply Chain Boundary Precursor 2-Chloro-5-methylthiazole (Raw Material) Alcohol (2-Chloro-5-methylthiazol-4-yl)methanol (The 'Stable Anchor') CAS: 1379296-51-1 Precursor->Alcohol Functionalization (High Selectivity) Chloride 2-Chloro-5-(chloromethyl)thiazole (Reactive Intermediate) CAS: 105827-91-6 Precursor->Chloride Radical Chlorination (Low Selectivity) OverChlor Poly-chlorinated Impurities Precursor->OverChlor Side Reaction Alcohol->Chloride Activation (SOCl2) (On-Site, Quantitative) Ritonavir Ritonavir / Thiamethoxam (Final Product) Chloride->Ritonavir Alkylation Step Hydrolysis Hydrolysis Product (Reverts to Alcohol + HCl) Chloride->Hydrolysis Moisture Exposure (Storage Degradation) Hydrolysis->Alcohol Reversion

Figure 1: Strategic Supply Chain Map. Green path indicates the recommended workflow for maximum stability and purity. The dashed box represents the ideal inventory holding point.

References

  • PubChem. (2025).[2] Compound Summary: 2-Chloro-5-(chloromethyl)thiazole (CAS 105827-91-6).[3][4][2] National Library of Medicine. Available at: [Link]

  • Google Patents. (2002). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole (US Patent 6,372,917). Justia Patents. Available at: [Link]

Sources

Benchmarking Quality: A Comparative Guide to COA Evaluation for (2-Chloro-5-methylthiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1379296-51-1 Formula: C5H6ClNOS Molecular Weight: 163.63 g/mol [1][2][3]

Executive Summary: The Hidden Risks in Thiazole Intermediates

In the synthesis of high-value pharmaceuticals (such as Ritonavir analogs) and advanced agrochemicals (neonicotinoids), the quality of the heterocyclic building block is the primary determinant of downstream yield and purity. (2-Chloro-5-methylthiazol-4-yl)methanol is a functionalized thiazole intermediate where the "2-chloro" position is a critical handle for subsequent coupling (e.g., nucleophilic substitution) and the "4-methanol" group serves as a linker.[2][3]

This guide objectively compares a Pharma-Grade Batch against a Standard Synthesis Grade Batch . While a standard grade may appear cost-effective, this guide demonstrates how minor impurities—specifically unreacted esters and des-chloro analogs—can cause catalytic poisoning and chain-termination events in subsequent steps.[2][3]

Comparative Analysis: The Tale of Two Batches

The following table contrasts a compliant Certificate of Analysis (COA) with a problematic one. The data highlights Critical Quality Attributes (CQAs) that often go unnoticed in basic purity checks.

Table 1: Comparative COA Data
Specification ParameterPharma-Grade Batch (Target) Standard Synthesis Grade (Risky) Impact on Downstream Process
Appearance White to off-white crystalline solidYellow to orange waxy solidColor indicates oxidation or presence of sulfur-based oligomers that can poison Pd/Cu catalysts.[2][3]
Assay (HPLC) ≥ 98.5% ~95.0%Lower purity requires recrystallization of the final API, costing significantly more than the raw material savings.
Impurity A (Ester Precursor) ≤ 0.15% 2.0% - 3.0%Critical: Unreacted ester competes in coupling reactions, leading to difficult-to-separate side products.[2][3]
Impurity B (Des-chloro) ≤ 0.10% 0.5% - 1.0%Chain Terminator: The lack of the Cl-handle stops the reaction dead, lowering yield.[2][3]
Water Content (KF) ≤ 0.5%> 1.0%Excess water quenches sensitive reagents (e.g., acid chlorides, isocyanates) used in the next step.
Residual Solvents MeOH < 3000 ppmMeOH > 5000 ppmHigh methanol content suggests incomplete drying and interferes with accurate weight-based dosing.[2][3]

Deep Dive: The Chemistry of Impurities

To truly evaluate the COA, one must understand the synthesis pathway. This molecule is typically synthesized via the reduction of Ethyl 2-chloro-5-methylthiazole-4-carboxylate .[2][3]

Visualization: Impurity Origin Map

The following diagram maps the genesis of the critical impurities found in the "Standard Grade" batch.

ImpurityMap cluster_0 Critical Control Point Precursor Ethyl 2-chloro-5-methylthiazole- 4-carboxylate Target TARGET PRODUCT (2-Chloro-5-methylthiazol- 4-yl)methanol Precursor->Target Controlled Reduction ImpurityA IMPURITY A (Unreacted Ester) Precursor->ImpurityA Incomplete Rxn ImpurityB IMPURITY B (Des-chloro Analog) Precursor->ImpurityB Over-Reduction / Hydrogenolysis Reagent Reduction Agent (NaBH4 or LAH) Reagent->Target

Figure 1: Synthesis pathway showing the origin of Impurity A (Incomplete Reaction) and Impurity B (Over-reduction of the chloro-group).

Why These Impurities Matter[2]
  • Impurity A (The Ester): If the reduction is incomplete, the ester remains. In a subsequent step where the alcohol is converted to a leaving group (e.g., mesylation), the ester remains inert but carries through, complicating the final crystallization.

  • Impurity B (The Des-chloro): The "2-Chloro" group is the active site for the next reaction.[2] If it is removed (hydrogenolysis during reduction), the molecule becomes "dead weight," lowering the effective molarity of the reagent.

Experimental Protocol: Self-Validating HPLC Method

A COA is only as trustworthy as the method used to generate it. Below is a robust, stability-indicating HPLC protocol designed to separate the alcohol from its ester precursor.

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[4]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Thiazole ring absorption).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.04060
12.0595
15.0955
System Suitability (The "Trust" Factor)

Before releasing a batch, the analyst must verify the system using a System Suitability Solution (SSS) containing both the Target Alcohol and the Ester Precursor.

  • Requirement 1: Resolution (Rs) between Target Peak and Ester Impurity > 2.0.

  • Requirement 2: Tailing Factor for Target Peak < 1.5.

  • Requirement 3: %RSD of 5 replicate injections < 2.0%.

Note: If the COA does not list "System Suitability" results, the data should be treated with skepticism.

Quality Control Workflow

The following decision tree illustrates how a batch is processed from quarantine to release, ensuring no "Standard Grade" material accidentally enters a Pharma-Grade workflow.

QCWorkflow Start Raw Material Receipt (Quarantine) Sampling Sampling (ANSI/ASQ Z1.4) Start->Sampling Testing Lab Testing (HPLC, KF, ROI) Sampling->Testing Decision Data Review Testing->Decision Release RELEASE (Pharma Grade) Decision->Release Purity >98.5% Impurity A <0.15% Reject REJECT / DOWNGRADE (Synthesis Grade) Decision->Reject Purity <98% Colored Appearance

Figure 2: QC Decision Tree emphasizing the strict cut-off for Impurity A (Ester).

Conclusion

When sourcing (2-Chloro-5-methylthiazol-4-yl)methanol , the difference between 95% and 98% purity is not merely 3%—it is the difference between a robust, scalable process and a campaign plagued by purification issues.[2][3] Researchers are advised to:

  • Demand the Chromatogram: Ensure the ester precursor is separated.

  • Check the Appearance: Reject batches that are not white/off-white.

  • Validate the Source: Ensure the manufacturer controls the reduction step to prevent dechlorination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54367989, (2-Chloro-5-methylthiazol-4-yl)methanol. Retrieved from [Link]

  • European Medicines Agency (2006). ICH Topic Q3A (R2) Impurities in New Drug Substances. Retrieved from [Link]

  • World Intellectual Property Organization (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole (Precursor Chemistry). WO1997023469A1.[2] Retrieved from

  • U.S. Food and Drug Administration (2024). Q3C(R8) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

Sources

Safety Operating Guide

(2-Chloro-5-methylthiazol-4-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for (2-Chloro-5-methylthiazol-4-yl)methanol , a specialized halogenated heterocyclic intermediate.[1][2]

Notice: This compound (CAS 1379296-51-1 ) is structurally distinct from the more common 2-Chloro-5-(chloromethyl)thiazole (CAS 105827-91-6).[1][2] Ensure you are handling the correct isomer, as reactivity profiles differ.[2]

Executive Summary: Immediate Action Plan

  • Waste Classification: Halogenated Organic Waste .[2][3]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

  • Drain Disposal: STRICTLY PROHIBITED .[2] Do not release into sinks, drains, or surface waters due to aquatic toxicity and halogen content.[2]

  • Incompatibility: Segregate from strong oxidizers, strong acids, and alkali metals.[2]

Chemical Identification & Properties

Accurate identification is the first step in compliant disposal.[2][4]

ParameterDetails
Chemical Name (2-Chloro-5-methylthiazol-4-yl)methanol
CAS Number 1379296-51-1
Molecular Formula C₅H₆ClNOS
Molecular Weight 163.63 g/mol
Structure Description Thiazole ring substituted with a chlorine at pos. 2, a hydroxymethyl group at pos. 4, and a methyl group at pos.[1][2][5][6] 5.
Physical State Typically a solid (crystalline powder) or viscous liquid depending on purity/temperature.[2]
Solubility Soluble in organic solvents (DMSO, Methanol, DCM); low solubility in water.[2]

Hazard Assessment & Risk Profile

While specific GHS data for this exact isomer is limited, its structural analogs (halogenated thiazoles) dictate the following safety profile:

  • Health Hazards:

    • Skin/Eye Irritation: Likely causes skin irritation (H315) and serious eye irritation (H319).[2]

    • Acute Toxicity: Treat as harmful if swallowed (H302) or inhaled.[2]

    • Sensitization: Potential skin sensitizer.[2][7]

  • Environmental Hazards:

    • Aquatic Toxicity: Halogenated heterocycles are often toxic to aquatic life with long-lasting effects (H411).[1][2]

  • Reactivity:

    • Stable under normal conditions but may emit toxic fumes (HCl, SOx, NOx) upon thermal decomposition.[2]

Disposal Decision Logic (Workflow)

The following flowchart illustrates the decision-making process for segregating this waste stream.

DisposalWorkflow Start Waste Generation: (2-Chloro-5-methylthiazol-4-yl)methanol CheckState Is the waste Solid or Liquid? Start->CheckState Liquid Liquid / Solution CheckState->Liquid Solid Solid / Powder / Contaminated Debris CheckState->Solid SolventCheck Does it contain Halogenated Solvents? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream Stream A: Halogenated Organic Liquid SolventCheck->HaloStream Yes (or if pure substance) NonHaloStream Stream B: Non-Halogenated Organic Liquid (Only if solvent is Acetone/MeOH) SolventCheck->NonHaloStream No Incineration High-Temperature Incineration (Licensed Facility) HaloStream->Incineration NonHaloStream->Incineration *Combine if unsure SolidStream Stream C: Solid Hazardous Waste Solid->SolidStream SolidStream->Incineration

Figure 1: Waste segregation logic. Due to the chlorine atom on the thiazole ring, the pure substance must always be treated as halogenated waste, regardless of the solvent.

Step-by-Step Disposal Protocols

A. Solid Waste (Pure Substance, Spatulas, Weighing Boats)[2]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2]

  • Segregation: Do not mix with general trash or biohazard waste.[2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(2-Chloro-5-methylthiazol-4-yl)methanol, Solid Debris".[1][2]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Storage: Keep container tightly closed in a chemical storage cabinet until pickup.

B. Liquid Waste (Reaction Mixtures, Mother Liquors)[2]
  • Container: Use an HDPE or glass solvent carboy (e.g., 5L, 10L).[2]

  • Compatibility Check: Ensure the container is compatible with the solvent matrix (e.g., avoid metal cans if acidic byproducts are present).[2][8]

  • Classification:

    • Primary Stream: Halogenated Organic Solvents .[2][9] Even if dissolved in methanol, the presence of the chlorinated thiazole classifies the mixture as halogenated for incineration purposes.[2]

  • Labeling:

    • Constituents: List all solvents (e.g., "Methanol 90%") and the active compound "(2-Chloro-5-methylthiazol-4-yl)methanol <5%".

    • Warning: "Contains Halogens".[2][9]

C. Spill Cleanup Procedure
  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[2] Use a half-mask respirator with organic vapor/acid gas cartridges if dust or aerosols are generated.[1][2]

  • Small Spill (< 10 g/mL):

    • Absorb liquids with vermiculite or spill pads.[2]

    • Sweep up solids gently to avoid dust generation.[2]

    • Place all materials into a sealable bag or jar.

    • Label as "Hazardous Waste - Spill Debris (Halogenated)".[2]

    • Clean the surface with soap and water; collect the rinsate as liquid hazardous waste.[2]

Regulatory Compliance

Adherence to these codes ensures compliance with US (RCRA) and EU regulations.[2]

RegulationClassification / CodeNotes
US EPA (RCRA) Not Listed (P/U) Not a P- or U-listed waste specifically.[1][2] Dispose of under characteristic codes if ignitable (D001) or toxic.[2] Default to Hazardous Waste status.[2][8]
EU Waste Code (EWC) 07 05 13 Solid wastes containing hazardous substances.[2]
EU Waste Code (EWC) 07 05 03 Organic halogenated solvents, washing liquids and mother liquors.[2]
Transport (DOT/ADR) UN 2811 (Likely)Toxic solid, organic, n.o.s.[2] (if pure). Check SDS for specific transport class (typically Class 6.1).[2]

References

  • PubChem. (2025).[2] 2-Chloro-5-chloromethylthiazole (Analogous Compound Data). National Library of Medicine.[2] Available at: [Link][1]

  • Washington State University. (n.d.).[2] Halogenated Solvents Disposal Guide. EH&S. Available at: [Link][1]

  • ETH Zürich. (2023).[2] Factsheet: Disposal of Hazardous Waste. Safety, Security, Health and Environment.[2][4][7][8] Available at: [Link]

Sources

Personal protective equipment for handling (2-Chloro-5-methylthiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling (2-Chloro-5-methylthiazol-4-yl)methanol

As a novel heterocyclic compound, (2-Chloro-5-methylthiazol-4-yl)methanol presents unique opportunities in synthetic chemistry and drug development. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested information for researchers, scientists, and drug development professionals to manage this compound safely from receipt to disposal. The following procedures are based on the known hazards of structurally similar thiazole derivatives and represent best practices in laboratory safety.

Hazard Assessment and Risk Mitigation
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Corrosivity: Causes severe skin burns and eye damage.[2][3]

  • Sensitization: May cause an allergic skin reaction.[2]

Given these potential hazards, a thorough risk assessment is mandatory before any experimental work begins. This involves identifying potential exposure scenarios and implementing appropriate control measures.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent contact and exposure. The following table outlines the minimum required PPE for handling (2-Chloro-5-methylthiazol-4-yl)methanol.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical safety goggles and a face shieldGoggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face, which is crucial when handling corrosive materials.[1][2]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Double-gloving is recommended. Ensure gloves are of a suitable thickness and are changed immediately if contaminated. Thiazole compounds can be skin-sensitizers; therefore, preventing any skin contact is paramount.[1][2]
Body Flame-resistant lab coatA lab coat made of a material like Nomex or treated cotton will provide protection against splashes and will not ignite easily in case of a fire. Ensure it is fully buttoned.[1]
Respiratory Use in a certified chemical fume hoodAll handling of the solid compound and its solutions must be performed in a chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]
Operational Plan: From Benchtop to Waste Stream

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the safe handling of (2-Chloro-5-methylthiazol-4-yl)methanol throughout its lifecycle in the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Weigh Solid Compound b->c Enter Handling Phase d Dissolve in Solvent c->d e Perform Reaction d->e f Quench Reaction & Neutralize e->f Initiate Cleanup g Segregate Waste f->g h Decontaminate Glassware & Surfaces g->h i Hazardous Waste Collection h->i Final Disposal

Caption: Workflow for Safe Handling of (2-Chloro-5-methylthiazol-4-yl)methanol.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don PPE: Before entering the lab, put on all required PPE as detailed in the table above.

    • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable liners. Have spill control materials (e.g., chemical absorbent pads, sodium bicarbonate for acid neutralization) readily available.

  • Handling the Solid Compound:

    • Weighing: Use an analytical balance inside the fume hood or a containment glove box. Use a disposable weighing boat to avoid cross-contamination.

    • Dissolution: Add the solid to the solvent slowly and in a controlled manner. Be aware of any potential exothermic reactions.

  • Running the Reaction:

    • Vessel Setup: Use glassware that is free from cracks or defects. Ensure all joints are properly sealed.

    • Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Small Spill (<100 mL) In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.[4]
Large Spill (>100 mL) Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without appropriate training and equipment.
Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the safe handling of (2-Chloro-5-methylthiazol-4-yl)methanol and its associated waste.

  • Waste Segregation: All waste contaminated with (2-Chloro-5-methylthiazol-4-yl)methanol, including reaction mixtures, solvents, and disposable materials (gloves, liners, etc.), must be collected in a designated, labeled hazardous waste container.[5]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Corrosive).[5]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[5]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in the regular trash.[1]

By adhering to these guidelines, researchers can confidently and safely work with (2-Chloro-5-methylthiazol-4-yl)methanol, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Georganics. (2011, January 27). SAFETY DATA SHEET: 2-CHLORO-5-CHLOROMETHYL THIAZOLE. Retrieved from [Link]

  • Dräger. Dräger Gas Detectors & PPE for 2-Chloro-ethanol | C2H5ClO | 107-07-3. Retrieved from [Link]

  • Methanex. Safety data sheets. Retrieved from [Link]

  • 3M. Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.